molecular formula C19H25NO5S B555294 L-Valine benzyl ester p-toluenesulfonate salt CAS No. 16652-76-9

L-Valine benzyl ester p-toluenesulfonate salt

Cat. No.: B555294
CAS No.: 16652-76-9
M. Wt: 207,27*172,20 g/mole
InChI Key: QWUQVUDPBXFOKF-MERQFXBCSA-N
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Description

L-Valine benzyl ester p-toluenesulfonate salt, also known as this compound, is a useful research compound. Its molecular formula is C19H25NO5S and its molecular weight is 207,27*172,20 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQVUDPBXFOKF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937212
Record name 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1)
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Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16652-76-9
Record name L-Valine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16652-76-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-valine toluene-p-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1)
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Record name O-benzyl-L-valine toluene-p-sulphonate
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Foundational & Exploratory

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine benzyl ester p-toluenesulfonate salt is a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals and complex peptides.[1] Its structure, which combines the amino acid L-valine with a benzyl ester protecting group and a p-toluenesulfonate counter-ion, offers enhanced stability and solubility in organic solvents, making it highly valuable in multi-step organic syntheses.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] The benzyl ester group serves to protect the carboxylic acid functionality of the valine molecule, while the p-toluenesulfonate salt form enhances its stability and handling characteristics.[2]

Physicochemical Data
PropertyValueReference
CAS Number 16652-76-9[3]
Molecular Formula C₁₉H₂₅NO₅S[4]
Molecular Weight 379.47 g/mol [4]
Appearance White to off-white crystalline solid[2]
Melting Point 160-162 °C
Optical Rotation -3.8° to -3.2°[2]
Purity ≥98%[4]
Solubility

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of the angiotensin II receptor blocker, Valsartan .[1][2] Valsartan is a widely used antihypertensive medication.

Beyond its role in the synthesis of Valsartan, this compound is extensively utilized in:

  • Peptide Synthesis: It serves as a protected form of L-valine, enabling its controlled incorporation into peptide chains during both solid-phase and solution-phase peptide synthesis.[1]

  • Chiral Synthesis: As an enantiomerically pure compound, it is a valuable starting material for the synthesis of other chiral molecules, where maintaining stereochemical integrity is crucial.[1]

Experimental Protocols

Synthesis of this compound (Fischer-Speier Esterification)

This method involves the direct esterification of L-valine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by the azeotropic removal of water.

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or a safer alternative like cyclohexane)

  • Seed crystal of this compound

Procedure:

  • To a reaction vessel equipped with a Dean-Stark apparatus, add L-valine, benzyl alcohol, and p-toluenesulfonic acid monohydrate in a suitable solvent such as toluene.[5]

  • Heat the mixture to reflux to facilitate the azeotropic removal of water.[5]

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, cool the solution to 60-90 °C.[5]

  • Inoculate the solution with a seed crystal of this compound to induce crystallization.[5]

  • Gradually cool the mixture to 0-10 °C to maximize the crystal yield.[5]

  • Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.[5]

Purification by Recrystallization

Further purification can be achieved by recrystallization to obtain a product with high enantiomeric and chemical purity.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., isopropanol)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum. The use of sonication has been reported to accelerate the crystallization rate.[6]

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral HPLC is a critical technique to determine the enantiomeric excess of the final product, ensuring that racemization has not occurred during synthesis.

Typical Method Parameters:

  • Chiral Stationary Phase: A suitable chiral column is required. The selection is often empirical and based on the specific properties of the analyte.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.

  • Detection: UV detection is typically employed.

Note: The development of a specific chiral HPLC method requires careful optimization of the stationary phase, mobile phase composition, and flow rate to achieve baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

  • ¹H NMR: Expected signals would include those for the aromatic protons of the benzyl and p-toluenesulfonate groups, the methine and methyl protons of the valine residue, and the methylene protons of the benzyl group.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the valine and benzyl groups would be expected.

  • FT-IR: Characteristic absorption bands for the N-H bonds of the primary amine salt, the C=O stretch of the ester, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C bonds would be present.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants L-Valine Benzyl Alcohol p-Toluenesulfonic Acid Toluene Reaction Azeotropic Reflux (Fischer-Speier Esterification) Reactants->Reaction Crystallization Cooling & Seeding Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Product L-Valine Benzyl Ester p-Toluenesulfonate Salt Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate

Pharmaceutical_Intermediate cluster_synthesis Synthesis of this compound cluster_application Application in Drug Manufacturing L-Valine L-Valine L-Valine_Intermediate L-Valine Benzyl Ester p-Toluenesulfonate Salt L-Valine->L-Valine_Intermediate Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->L-Valine_Intermediate Esterification p-Toluenesulfonic Acid p-Toluenesulfonic Acid p-Toluenesulfonic Acid->L-Valine_Intermediate Esterification Valsartan_Synthesis Multi-step synthesis L-Valine_Intermediate->Valsartan_Synthesis Key Chiral Building Block Valsartan Valsartan (API) Valsartan_Synthesis->Valsartan

Caption: The role of this compound as a key intermediate in the synthesis of Valsartan.

Conclusion

This compound is a commercially significant and synthetically versatile molecule. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it an indispensable tool for researchers and professionals in the pharmaceutical industry. A thorough understanding of its characteristics and handling is paramount for its effective and safe utilization in the development of life-saving medicines.

References

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine benzyl ester p-toluenesulfonate salt, a crucial intermediate in pharmaceutical synthesis, particularly for the angiotensin II receptor blocker, Valsartan. This document outlines its chemical structure, physical and chemical properties, a detailed experimental protocol for its synthesis, and its role in relevant biological pathways.

Chemical Structure and Properties

This compound is comprised of the L-valine amino acid, where the carboxylic acid group is esterified with a benzyl group, and the amino group is protonated and forms a salt with p-toluenesulfonic acid.[1] This salt form enhances the compound's stability and solubility in organic solvents, making it a versatile building block in organic synthesis.[1][2]

Structural Formula:

The structure consists of two ionic components: the L-Valine benzyl ester cation and the p-toluenesulfonate anion.

  • L-Valine benzyl ester cation: CC(C)--INVALID-LINK--C(=O)OCC1=CC=CC=C1

  • p-Toluenesulfonate anion: CC1=CC=C(C=C1)S(=O)(=O)[O-]

Below is a 2D representation of the ionic pair.

this compound structural formula

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C19H25NO5S[1]
Molecular Weight 379.47 g/mol [1]
CAS Number 16652-76-9[1]
Appearance White crystalline powder[1][2]
Melting Point 160-162 °C[1][2]
Optical Rotation [α]20/D -3.7±0.3°, c = 3.2% in methanolChem-Impex
Purity ≥98.0% (TLC), ≥98% (HPLC)Sigma-Aldrich, Chem-Impex

Experimental Protocols: Synthesis

The most common method for the preparation of this compound is the Fischer-Speier esterification.[3] This method involves the reaction of L-valine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.[3]

Fischer-Speier Esterification Method

This protocol is based on established procedures, with modifications to avoid hazardous solvents like benzene.[3][4][5]

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Dean-Stark apparatus

  • Reaction flask with a condenser

  • Magnetic stirrer and heating mantle

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Seed crystal of L-Valine benzyl ester p-toluenesulfonate (optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-valine, benzyl alcohol, and p-toluenesulfonic acid monohydrate in toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Crystallization: Cool the reaction mixture to 60-90°C. If available, add a seed crystal of L-Valine benzyl ester p-toluenesulfonate to induce crystallization.

  • Cooling: Slowly cool the mixture to 0-10°C to allow for complete crystallization of the product.

  • Isolation: Collect the crystals by filtration using a Büchner funnel.

  • Washing: Wash the crystals with cold toluene to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

The logical workflow for this synthesis is depicted in the diagram below.

G cluster_workflow Synthesis Workflow start Combine Reactants: L-Valine, Benzyl Alcohol, p-Toluenesulfonic Acid, Toluene reflux Heat to Reflux with Azeotropic Water Removal start->reflux cool_initial Cool Reaction Mixture to 60-90°C reflux->cool_initial seed Inoculate with Seed Crystal (Optional) cool_initial->seed cool_final Slowly Cool to 0-10°C seed->cool_final filter Filter to Isolate Crystals cool_final->filter wash Wash Crystals with Cold Toluene filter->wash dry Dry Under Vacuum wash->dry product L-Valine Benzyl Ester p-Toluenesulfonate Salt dry->product

Caption: Synthesis workflow for this compound.

Signaling Pathways and Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] Its most prominent application is in the production of Valsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.[1]

Role in the Renin-Angiotensin-Aldosterone System (RAAS)

Valsartan functions by selectively blocking the AT1 receptor, thereby inhibiting the effects of angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. By blocking the action of angiotensin II, Valsartan leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

The signaling pathway below illustrates the role of the RAAS and the mechanism of action of Valsartan.

G cluster_pathway Valsartan Mechanism of Action in the RAAS Pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I renin->angiotensin_i ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II ace->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor Binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction Leads to aldosterone Aldosterone Secretion at1_receptor->aldosterone Leads to valsartan Valsartan valsartan->at1_receptor Blocks bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase

Caption: Valsartan's blockade of the AT1 receptor in the RAAS pathway.

The synthesis of complex pharmaceutical agents like Valsartan relies on the availability of high-purity chiral building blocks such as this compound. Its protected amino and carboxyl groups allow for sequential and controlled peptide bond formation and other modifications, making it an invaluable tool in drug development.[1]

References

An In-depth Technical Guide to L-Valine Benzyl Ester p-Toluenesulfonate Salt (CAS: 16652-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine benzyl ester p-toluenesulfonate salt, a key chiral building block and intermediate in the pharmaceutical industry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and its significant applications, particularly in the synthesis of the angiotensin II receptor blocker, Valsartan, and in peptide chemistry.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid.[1] It is the p-toluenesulfonic acid salt of the benzyl ester of the amino acid L-valine. The benzyl ester group serves to protect the carboxylic acid functionality of L-valine, while the tosylate salt form enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 16652-76-9[2]
Molecular Formula C₁₉H₂₅NO₅S[2][3]
Molecular Weight 379.47 g/mol [2]
Appearance White crystalline powder/solid[1][4]
Melting Point 160-162 °C[1][4]
Optical Rotation [α]²⁰/D = -3.7 ± 0.3° (c=3.2 in Methanol)[4]
Purity ≥98% (TLC/HPLC)[4]
Solubility Soluble in organic solvents such as chloroform and dichloromethane.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves the reaction of L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.[5][6]

Experimental Protocol: Synthesis via Azeotropic Dehydration

This protocol is adapted from the process described in patent EP0985658B1.[7]

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

Procedure:

  • A mixture of L-valine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene is charged into a reaction vessel equipped with a Dean-Stark apparatus.

  • The reaction mixture is heated to reflux (approximately 120 °C) to facilitate the esterification and the azeotropic removal of water.

  • The reaction is allowed to proceed for approximately 8 hours, or until the theoretical amount of water has been collected.

  • After completion of the reaction, additional toluene is added to the reaction mixture.

  • The solution is then cooled to 75 °C.

  • A seed crystal of this compound is added to induce crystallization.

  • The mixture is then cooled to 10 °C at a controlled rate of 6 °C per hour.

  • The resulting crystals are collected by filtration.

  • The collected crystals are washed with cold toluene (10 °C).

  • The final product is dried to yield this compound.

Yield: Approximately 85.7% (apparent yield based on L-valine).[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product LValine L-Valine Reaction Azeotropic Dehydration in Toluene (Reflux) LValine->Reaction BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Reaction pTSA p-Toluenesulfonic Acid pTSA->Reaction Crystallization Cooling & Seeding Reaction->Crystallization Water Removal FinalProduct L-Valine Benzyl Ester p-Toluenesulfonate Salt Crystallization->FinalProduct Isolation & Drying

Synthesis Workflow for this compound

Applications in Pharmaceutical Synthesis

Intermediate in the Synthesis of Valsartan

The primary application of this compound is as a crucial chiral intermediate in the synthesis of Valsartan.[1][8] Valsartan is a widely used antihypertensive drug that functions as an angiotensin II receptor blocker.[1]

In the synthesis of Valsartan, this compound is typically alkylated with a substituted benzyl bromide derivative, such as 4'-bromomethyl-2-cyanobiphenyl. This reaction introduces the valine moiety with the correct stereochemistry, which is essential for the pharmacological activity of Valsartan.[8] The benzyl ester protects the carboxylic acid during this and subsequent steps, and is later removed, often by hydrogenation, to yield the final active pharmaceutical ingredient.[8]

G cluster_starting_materials Starting Materials cluster_synthesis_steps Key Synthesis Steps cluster_final_product Final Product ValEster L-Valine Benzyl Ester p-Toluenesulfonate Salt Alkylation N-Alkylation ValEster->Alkylation BiphenylDeriv 4'-Bromomethyl-2-cyanobiphenyl BiphenylDeriv->Alkylation Acylation Acylation with Valeryl Chloride Alkylation->Acylation Debenzylation Hydrogenation (Benzyl Group Removal) Acylation->Debenzylation TetrazoleFormation Tetrazole Formation Debenzylation->TetrazoleFormation Valsartan Valsartan TetrazoleFormation->Valsartan

Role of this compound in Valsartan Synthesis
Role in Peptide Synthesis

This compound serves as a valuable building block in solution-phase peptide synthesis.[1][4] The benzyl ester provides a stable protection for the C-terminal carboxylic acid, which is orthogonal to many N-terminal protecting groups like Boc (tert-butyloxycarbonyl). This allows for the sequential addition of amino acids to the N-terminus without affecting the C-terminal protection.

General Experimental Workflow for Dipeptide Synthesis:

While a specific protocol for the use of this compound was not found in the reviewed literature, a general procedure for the solution-phase synthesis of a dipeptide using a similar amino acid benzyl ester tosylate salt is as follows:

  • Neutralization: The this compound is neutralized to its free base form using a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation of the N-protected amino acid: The incoming N-protected amino acid (e.g., Boc-Alanine) is activated to facilitate amide bond formation. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

  • Coupling: The activated N-protected amino acid is then added to the solution of the neutralized L-Valine benzyl ester to form the peptide bond.

  • Work-up and Purification: The reaction mixture is worked up to remove byproducts (e.g., dicyclohexylurea if DCC is used) and unreacted starting materials. The protected dipeptide is then purified, typically by extraction and crystallization or column chromatography.

  • Deprotection: The N-terminal protecting group (e.g., Boc) is removed under conditions that do not affect the C-terminal benzyl ester (e.g., with trifluoroacetic acid for Boc). The C-terminal benzyl ester can be removed at a later stage, commonly by catalytic hydrogenation.

G Start L-Valine Benzyl Ester p-Toluenesulfonate Salt Neutralization Neutralization with Base (e.g., NMM or DIPEA) Start->Neutralization FreeAmine L-Valine Benzyl Ester (Free Amine) Neutralization->FreeAmine Coupling Peptide Bond Formation FreeAmine->Coupling NProtectedAA N-Protected Amino Acid (e.g., Boc-AA-OH) Activation Activation with Coupling Reagent (e.g., DCC/HOBt) NProtectedAA->Activation ActivatedAA Activated N-Protected Amino Acid Activation->ActivatedAA ActivatedAA->Coupling ProtectedDipeptide Protected Dipeptide (e.g., Boc-AA-Val-OBzl) Coupling->ProtectedDipeptide Purification Work-up and Purification ProtectedDipeptide->Purification PureDipeptide Pure Protected Dipeptide Purification->PureDipeptide

General Workflow for Dipeptide Synthesis

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, some data can be inferred from databases and supplier information.

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, with the data acquired from Fluka AG, Buchs, Switzerland.[3] For detailed analysis, users are advised to consult this source directly.

¹H NMR, FT-IR, and Mass Spectrometry: While certificates of analysis from various suppliers indicate that the material conforms to its structure based on these techniques, specific peak lists and spectra are not readily available in the public domain. Researchers requiring this data should consult the technical documentation provided by their chemical supplier.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses and gloves. The compound should be stored in a cool, dry, and well-ventilated area.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound (CAS: 16652-76-9) is a commercially important chiral intermediate with significant applications in the pharmaceutical industry. Its primary use as a building block in the synthesis of Valsartan underscores its value in cardiovascular drug development. Furthermore, its utility as a C-terminally protected amino acid derivative makes it a valuable tool in solution-phase peptide synthesis. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this compound.

References

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine benzyl ester p-toluenesulfonate salt, a crucial intermediate in pharmaceutical synthesis and peptide chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates a key manufacturing workflow.

Core Compound Properties

This compound is a white crystalline solid.[1] It is a salt form of the benzyl ester of the essential amino acid L-valine. This form enhances the compound's stability and solubility in organic solvents, making it a versatile building block in complex organic syntheses.[1] Its primary application lies in its role as a key intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[1][2] It is also utilized in peptide synthesis and proteomics research.[1][3]

Quantitative Data Summary
PropertyValueReferences
Molecular Weight 379.47 g/mol [1]
Molecular Formula C₁₉H₂₅NO₅S[1]
CAS Number 16652-76-9[1]
Melting Point 160-162 °C[1]
Appearance White crystalline substance[1]
Purity ≥99.0%[2]
Optical Rotation -3.8° to -3.2°[1]
Vapor Pressure 0.0028 mmHg at 25°C[1]

Experimental Protocols

The following section details a common experimental protocol for the industrial preparation of this compound. This process has been refined to avoid the use of hazardous solvents like benzene, which was common in earlier methods.[4]

Synthesis of this compound

Objective: To synthesize this compound from L-valine, benzyl alcohol, and p-toluenesulfonic acid using toluene as a solvent.

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid

  • Toluene

  • Seed crystal of L-valine benzyl ester p-toluenesulfonate

Procedure:

  • Reaction Setup: In a suitable reactor, combine L-valine, benzyl alcohol, and p-toluenesulfonic acid in toluene.[4]

  • Azeotropic Dehydration: Heat the reaction mixture to a temperature of 100° to 150°C to carry out the reaction under azeotropic dehydration conditions, removing the water formed during the esterification.[4]

  • Reaction Progression: Allow the reaction to proceed for approximately 8 hours.[4]

  • Cooling and Seeding: After the reaction is complete, cool the solution to a temperature between 60° and 90°C. Inoculate the solution with a seed crystal of L-valine benzyl ester p-toluenesulfonate to induce crystallization.[4]

  • Controlled Crystallization: Cool the solution further to a temperature between 0° and 70°C at a controlled rate of 3° to 15°C per hour to facilitate the growth of crystals.[4]

  • Isolation and Purification: The resulting crystals are collected by filtration. The filtered crystals are then washed with cold toluene (at 10°C) to remove impurities.[4]

  • Drying: The purified crystals are dried to yield the final product, this compound.[4]

Workflow and Process Visualization

The synthesis of this compound is a multi-step process that is critical for its use as a pharmaceutical intermediate. The following diagram illustrates the general workflow for its preparation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification cluster_product Final Product L_Valine L-Valine Reaction Azeotropic Esterification (100-150°C, 8h) L_Valine->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction p_TSA p-Toluenesulfonic Acid p_TSA->Reaction Toluene Toluene (Solvent) Toluene->Reaction Cooling_Seeding Controlled Cooling & Seeding (60-90°C) Reaction->Cooling_Seeding Crystallization Crystallization (0-70°C) Cooling_Seeding->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Toluene Filtration->Washing Drying Drying Washing->Drying Final_Product L-Valine Benzyl Ester p-Toluenesulfonate Salt Drying->Final_Product

Caption: Synthesis workflow for this compound.

Role in Peptide Synthesis

In the realm of biotechnology and drug development, this compound serves as a valuable building block in peptide synthesis.[3] The benzyl ester group acts as a protecting group for the carboxylic acid functionality of the valine residue. This protection allows for the controlled, stepwise addition of other amino acids to the N-terminus, forming a peptide chain. The p-toluenesulfonate salt form enhances its handling and solubility characteristics during the synthesis process.[1]

The general principle involves the coupling of the N-terminally protected amino acid with the C-terminally protected L-Valine benzyl ester. The protecting groups are then selectively removed to allow for the next coupling reaction in the sequence. This iterative process is fundamental to both solution-phase and solid-phase peptide synthesis.[5][6]

Peptide_Synthesis_Concept cluster_starting_materials Starting Materials cluster_coupling Peptide Bond Formation cluster_intermediate Protected Dipeptide cluster_deprotection Iterative Steps cluster_final Final Peptide Protected_AA N-Protected Amino Acid (AA₁) Coupling Coupling Reaction Protected_AA->Coupling Valine_Ester L-Valine Benzyl Ester (as Tosylate Salt) Valine_Ester->Coupling Protected_Dipeptide Protected Dipeptide (AA₁-Val-OBzl) Coupling->Protected_Dipeptide Deprotection N-Deprotection Protected_Dipeptide->Deprotection Next_Coupling Couple with next Protected AA Deprotection->Next_Coupling Final_Peptide Elongated Peptide Chain Next_Coupling->Final_Peptide

Caption: Conceptual workflow of L-Valine benzyl ester in peptide synthesis.

References

An In-depth Technical Guide to the Solubility of L-Valine Benzyl Ester p-Toluenesulfonate Salt in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Valine benzyl ester p-toluenesulfonate salt, a critical intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information, general experimental protocols for solubility determination, and relevant physicochemical properties to assist researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 16652-76-9) is a white to off-white crystalline solid.[1] It is a key building block in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan.[2][3] The presence of the p-toluenesulfonate (tosylate) group enhances the salt's stability and solubility in organic solvents compared to the free base form of the L-valine benzyl ester, facilitating its use in various reaction conditions.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C19H25NO5S[1][3][5]
Molecular Weight 379.47 g/mol [1][3]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 160-162 °C[1][2]
Purity ≥98% (HPLC)[4]
Optical Rotation [α]20/D = -3.7 ± 0.3° (c=3.2 in MeOH)[1][4]

Synthesis Workflow

The industrial synthesis of this compound is a crucial process for the production of pharmaceuticals like Valsartan. The general workflow involves the reaction of L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid. The following diagram illustrates a typical synthesis and crystallization workflow as described in the patent literature.[6]

G cluster_reaction Reaction Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation Stage L_Valine L-Valine Reactor Reactor L_Valine->Reactor Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reactor p_TSA p-Toluenesulfonic Acid p_TSA->Reactor Toluene Toluene (Solvent) Toluene->Reactor Azeotropic_Dehydration Azeotropic Dehydration Reactor->Azeotropic_Dehydration Heat to 100-150°C Cooling_1 Cool to 60-90°C Azeotropic_Dehydration->Cooling_1 Seeding Inoculate with Seed Crystal Cooling_1->Seeding Cooling_2 Controlled Cooling (3-15°C/h) to 0-70°C Seeding->Cooling_2 Crystallization Crystallization Cooling_2->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product L-Valine Benzyl Ester p-Toluenesulfonate Salt Drying->Final_Product

Caption: Synthesis and isolation workflow for this compound.

Solubility in Organic Solvents

The tosylate salt form of L-Valine benzyl ester is designed to enhance its solubility in organic media, which is a desirable property for a pharmaceutical intermediate.[3][4]

Qualitative Solubility Data

While specific quantitative data is sparse in the literature, several sources provide qualitative descriptions of the solubility of this compound in common organic solvents. This information is summarized in the table below.

SolventSolubilityReferences
ChloroformSoluble[1][7]
DichloromethaneSoluble[1][7]
Ethyl AcetateSoluble[1][7]
Dimethyl Sulfoxide (DMSO)Soluble[1][7]
AcetoneSoluble[1][7]
Methanol (MeOH)Soluble (used for optical rotation measurement)[1][4]
TolueneSoluble (used as a reaction solvent)[6]
General Experimental Protocol for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific solvent system, the following general experimental protocol based on the isothermal shake-flask method can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess solute to solvent in vials B Shake at constant temperature until equilibrium is reached A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., via HPLC) E->F

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Conclusion

This compound is a vital pharmaceutical intermediate with favorable solubility in a range of organic solvents, which is a key attribute for its application in synthesis. This guide has provided a summary of its known qualitative solubility, physicochemical properties, and a detailed workflow for its synthesis. For applications requiring precise solubility data, a standardized experimental protocol, such as the one outlined, should be followed. The information contained herein is intended to support researchers and drug development professionals in their work with this important compound.

References

L-Valine benzyl ester p-toluenesulfonate salt melting point range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analysis of L-Valine benzyl ester p-toluenesulfonate salt (CAS RN: 16652-76-9). This compound is a critical chiral building block and a key intermediate in the synthesis of pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan.[1][2]

Physicochemical Properties

This compound is a white crystalline solid.[1][2][3] Its stability and defined physicochemical characteristics make it well-suited for use in multi-step organic syntheses.[2] A summary of its key quantitative properties is presented below.

PropertyValueReferences
Melting Point 160-162 °C[1][2][3][4][5]
Molecular Formula C₁₉H₂₅NO₅S[2][6][7]
Molecular Weight 379.47 g/mol [2][5]
Appearance White crystalline powder[1][2][3][4]
Specific Rotation [α] -3.7° ± 0.3° (c=3.2% in Methanol)[3][4]
Vapor Pressure 0.0028 mmHg at 25°C[2][4]

Experimental Protocols

Synthesis of this compound

A common and patented method for the industrial preparation of this compound involves the Fischer-Speier esterification of L-Valine with benzyl alcohol, using p-toluenesulfonic acid as a catalyst and toluene as a solvent for azeotropic water removal.[8][9]

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid

  • Toluene

  • Seed crystals of this compound

Procedure:

  • Charge a reaction vessel with L-Valine, benzyl alcohol, p-toluenesulfonic acid, and toluene.[8]

  • Heat the mixture to reflux at a temperature between 100°C and 150°C to facilitate the esterification reaction and remove water via azeotropic distillation.[8]

  • Once the reaction is complete, cool the reaction solution to a temperature between 60°C and 90°C.[8]

  • Inoculate the solution with seed crystals of this compound to induce crystallization.[8]

  • Cool the solution at a controlled rate of 3°C to 15°C per hour to a final temperature between 0°C and 70°C to promote the growth of uniform crystals.[8]

  • Isolate the crystallized product by filtration.

  • Wash the isolated crystals with a suitable solvent (e.g., cold toluene) to remove impurities.

  • Dry the final product under vacuum.

Determination of Melting Point Range

The melting point of this compound is determined using a standard capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Finely powdered, dry sample of this compound

  • Thermometer calibrated for melting point determination

Procedure:

  • Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20°C below the expected melting point of 160°C.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

  • The recorded range between the onset and completion of melting is the melting point range of the sample.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and isolation of this compound.

G cluster_0 Reaction Stage cluster_1 Crystallization Stage cluster_2 Isolation Stage Reactants L-Valine, Benzyl Alcohol, p-Toluenesulfonic Acid, Toluene Reaction Azeotropic Dehydration (100-150°C) Reactants->Reaction Cooling1 Cool to 60-90°C Reaction->Cooling1 Seeding Inoculate with Seed Crystals Cooling1->Seeding Cooling2 Controlled Cooling (3-15°C/h to 0-70°C) Seeding->Cooling2 Filtration Filtration Cooling2->Filtration Drying Drying under Vacuum Filtration->Drying FinalProduct L-Valine Benzyl Ester p-Toluenesulfonate Salt Drying->FinalProduct

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: Optical Rotation of L-Valine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of L-Valine benzyl ester p-toluenesulfonate salt, a critical parameter for its use in pharmaceutical and chemical synthesis. This document outlines the key physical and chemical properties, presents quantitative data in a structured format, and offers a detailed experimental protocol for the measurement of its specific rotation.

Introduction

This compound (CAS Number: 16652-76-9) is a chiral compound widely utilized as a resolving agent and a building block in the synthesis of pharmaceuticals, particularly in peptide synthesis.[1][2][3] Its stereochemistry is crucial for its biological activity and efficacy, making the determination of its optical purity through polarimetry an essential quality control step. This guide delves into the specifics of its optical rotation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 16652-76-9[1][2][4]
Molecular Formula C19H25NO5S[1][2][4]
Molecular Weight 379.47 g/mol [1][2]
Appearance White crystalline powder[1][5]
Melting Point 160-162 °C[1][5][6]
Purity ≥98.0% (TLC), ≥ 98% (HPLC)[5]

Optical Rotation Data

The specific rotation of this compound is a fundamental property that confirms its enantiomeric identity. The levorotatory nature of this compound is indicated by a negative sign preceding the rotation value.

Specific Rotation [α]TemperatureWavelength (λ)Concentration (c)SolventReferences
-3.7 ± 0.3° 20°CD-line (589 nm)3.2 g/100 mLMethanol[5][7]
-3.8° to -3.2° Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocol for Optical Rotation Measurement

The following section details a standard operating procedure for determining the optical rotation of this compound using a polarimeter.

Instrumentation and Materials
  • Polarimeter: Capable of measurements at the sodium D-line (589 nm) with an accuracy of at least ±0.01°.

  • Polarimeter cell: 1 dm (100 mm) path length.

  • Analytical balance: Accurate to ±0.0001 g.

  • Volumetric flask: 10 mL, Class A.

  • Pipettes: Appropriate sizes for solvent handling.

  • This compound: Sample to be analyzed.

  • Methanol (MeOH): HPLC grade or equivalent, as the solvent.

Procedure
  • Instrument Preparation:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.[8]

    • Calibrate the instrument by taking a zero reading with the polarimeter tube filled with the solvent (methanol). Ensure the reading is 0.000° ± 0.005°.

  • Sample Preparation:

    • Accurately weigh approximately 0.320 g of this compound.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in methanol and fill the flask to the mark. Ensure the solution is homogeneous. This prepares a solution with a concentration (c) of approximately 3.2 g/100 mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Carefully fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed optical rotation (α_obs). Take at least three independent readings and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula:[8][9] [α]_D^20 = α_obs / (l × c) Where:

      • [α]_D^20 is the specific rotation at 20°C using the sodium D-line.

      • α_obs is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm). For a 100 mm cell, l = 1 dm.

      • c is the concentration of the solution in g/mL.

Data Reporting

The specific rotation should be reported along with the temperature, wavelength, concentration, and solvent used, for example: [α]_D^20 = -3.7° (c 3.2, MeOH).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the optical rotation of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis instrument_prep Instrument Preparation (Warm-up & Zeroing) sample_prep Sample Preparation (Weighing & Dissolving) fill_cell Fill Polarimeter Cell sample_prep->fill_cell measure_rotation Measure Observed Rotation (α_obs) fill_cell->measure_rotation calculate_specific Calculate Specific Rotation [α] measure_rotation->calculate_specific report_results Report Results calculate_specific->report_results

References

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Chiral Building Block for Asymmetric Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valine benzyl ester p-toluenesulfonate salt is a versatile chiral building block with significant applications in pharmaceutical and chemical synthesis. This white crystalline solid, derived from the essential amino acid L-valine, offers a unique combination of a protected carboxylic acid, a free amine, and a defined stereocenter, making it a valuable tool for the stereoselective synthesis of complex molecules. Its primary role as a key intermediate in the production of the angiotensin II receptor blocker, Valsartan, underscores its importance in modern medicine. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its utility in asymmetric synthesis and peptide chemistry.

Introduction

In the realm of stereoselective synthesis, the use of chiral building blocks derived from natural sources is a cornerstone for the efficient construction of enantiomerically pure molecules.[1][2] L-Valine, a proteinogenic amino acid, with its bulky isopropyl group, serves as an excellent chiral pool starting material.[3] this compound is a stable, crystalline derivative of L-valine that offers several advantages for organic synthesis. The benzyl ester group provides robust protection for the carboxylic acid functionality, which can be selectively removed under specific conditions, while the p-toluenesulfonate (tosylate) salt of the amino group enhances its stability, crystallinity, and handling properties.[1]

This guide will delve into the technical aspects of this chiral building block, providing researchers and drug development professionals with the necessary information to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueReference(s)
Molecular Formula C₁₉H₂₅NO₅S[1]
Molecular Weight 379.47 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 160-162 °C[1]
Optical Rotation [α]²⁰/D = -3.8° to -3.2° (c=3.2 in MeOH)[1]
CAS Number 16652-76-9[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of L-valine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.[4]

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established industrial processes, prioritizing the use of safer solvents over historically used hazardous ones like benzene.

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or Cyclohexane as a safer alternative)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add L-valine (1.0 eq), benzyl alcohol (4.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene (or cyclohexane) as the azeotropic solvent.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • After the theoretical amount of water has been collected (typically 3-5 hours), cool the reaction mixture to room temperature.

  • The product will crystallize out of the solution upon cooling. The crystallization can be aided by seeding with a small crystal of the product.

  • Collect the crystalline product by filtration and wash with a small amount of cold toluene (or cyclohexane).

  • Dry the product under vacuum to obtain this compound as a white crystalline solid.

Quantitative Data:

Reactant Ratio (Valine:BnOH:TsOH)SolventReaction Time (h)Apparent Yield (%)Net Yield (%)
1 : 4 : 1.1Toluene585.781.4
1 : 4 : 1.1Benzene578.073.5

Data adapted from patent literature describing similar processes.

Applications as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it a valuable precursor for the synthesis of other chiral molecules, including chiral auxiliaries and as a key component in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Valsartan

The most prominent application of this compound is as a key intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[1] In the synthesis of Valsartan, the L-valine derivative provides the crucial stereocenter necessary for its pharmacological activity.

The general synthetic workflow for Valsartan involves the N-alkylation of the L-valine benzyl ester with a substituted benzyl bromide, followed by acylation and subsequent formation of the characteristic tetrazole ring.

G cluster_0 Valsartan Synthesis Workflow L-Valine_benzyl_ester L-Valine Benzyl Ester N-Alkylation N-Alkylation with 4-(bromomethyl)-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl] L-Valine_benzyl_ester->N-Alkylation Step 1 Acylation Acylation with Valeryl Chloride N-Alkylation->Acylation Step 2 Valsartan Valsartan Acylation->Valsartan Step 3: Deprotection

A simplified workflow for the synthesis of Valsartan.

Valsartan functions by blocking the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor. This is a key mechanism within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

RAAS_Pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Valsartan Valsartan Valsartan->AT1_Receptor blocks

The Renin-Angiotensin-Aldosterone System and the mechanism of action of Valsartan.
Use in Asymmetric Synthesis

The chiral scaffold of L-valine is widely employed in the design of chiral auxiliaries to control the stereochemical outcome of reactions.[3][5] While this compound is not typically used directly as a chiral auxiliary, it serves as a convenient precursor to more elaborate chiral auxiliaries, such as Evans-type oxazolidinones.

4.2.1. Conceptual Workflow: From L-Valine Benzyl Ester to an Evans Auxiliary

Evans_Auxiliary_Synthesis cluster_1 Synthesis of a Valine-Derived Evans Auxiliary L_Val_Bn_Ester L-Valine Benzyl Ester Valinol L-Valinol L_Val_Bn_Ester->Valinol Reduction (e.g., LiAlH4) Evans_Auxiliary Evans Oxazolidinone Auxiliary Valinol->Evans_Auxiliary Reaction with Phosgene or equivalent Acylation Acylation Evans_Auxiliary->Acylation Acylation with -COCl Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol) Acylation->Asymmetric_Reaction Product Chiral Product Asymmetric_Reaction->Product

Conceptual pathway to a valine-derived Evans auxiliary.

4.2.2. The Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[1][6] A chiral oxazolidinone, derived from an amino acid like L-valine, is acylated, and the resulting imide is converted to a boron enolate. This enolate then reacts with an aldehyde to produce the aldol adduct with high stereocontrol.

Experimental Protocol: Evans Asymmetric Aldol Reaction (General Procedure)

Materials:

  • N-Acyloxazolidinone (derived from L-valinol)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of TEA or DIPEA to form the Z-enolate.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the aldehyde dropwise and continue stirring at -78 °C for a specified time (typically 1-3 hours), then allow the reaction to warm to room temperature.

  • Quench the reaction with a suitable buffer (e.g., phosphate buffer) and extract the product with an organic solvent.

  • The chiral auxiliary can be cleaved from the aldol product by various methods, such as hydrolysis with lithium hydroperoxide, to yield the chiral β-hydroxy acid and recover the auxiliary.

Quantitative Data:

Diastereomeric ratios (d.r.) for Evans aldol reactions are typically very high, often exceeding 99:1, affording excellent stereocontrol.

The Schöllkopf Bis-Lactim Ether Method

Another classic example of utilizing the L-valine scaffold for asymmetric synthesis is the Schöllkopf method for the synthesis of non-proteinogenic α-amino acids.[7][8] In this method, a diketopiperazine is formed from L-valine and glycine, which is then converted to a bis-lactim ether. The bulky isopropyl group of the valine moiety effectively shields one face of the lithiated glycine enolate, leading to highly diastereoselective alkylation.[3][7]

Conceptual Workflow: Schöllkopf Synthesis

Schollkopf_Synthesis cluster_2 Schöllkopf Asymmetric Amino Acid Synthesis Diketopiperazine Diketopiperazine (from L-Valine and Glycine) Bis_Lactim_Ether Bis-Lactim Ether Diketopiperazine->Bis_Lactim_Ether O-Methylation Lithiation Lithiation (n-BuLi) Bis_Lactim_Ether->Lithiation Alkylation Diastereoselective Alkylation (R-X) Lithiation->Alkylation Hydrolysis Acidic Hydrolysis Alkylation->Hydrolysis New_AA New Chiral α-Amino Acid Hydrolysis->New_AA Val_Ester L-Valine Ester (Recovered) Hydrolysis->Val_Ester

Workflow of the Schöllkopf asymmetric amino acid synthesis.

Application in Peptide Synthesis

As a protected amino acid, this compound is a valuable starting material for solution-phase peptide synthesis. The free amino group can be coupled with an N-protected amino acid to form a dipeptide.

Experimental Protocol: Dipeptide Synthesis

This protocol describes the coupling of an N-Boc protected amino acid (e.g., Boc-Ala-OH) to L-Valine benzyl ester using standard carbodiimide chemistry.

Materials:

  • This compound

  • N-Boc-Alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of the Amine Salt: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C and add NMM or DIPEA (1.1 eq) dropwise to neutralize the tosylate salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C.

  • Coupling: Add a solution of DCC (1.1 eq) in DCM to the Boc-Ala-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0 °C.

  • Add the neutralized L-Valine benzyl ester solution from step 1 to the activated Boc-Ala-OH solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • The product, Boc-Ala-Val-OBzl, can be purified by column chromatography or recrystallization.

Quantitative Data:

Yields for such coupling reactions are typically in the range of 80-95%, depending on the specific amino acids and coupling conditions used.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its stability, crystallinity, and well-defined stereochemistry make it an ideal starting material for the synthesis of complex pharmaceutical agents, most notably Valsartan. Furthermore, its utility extends to the preparation of other chiral auxiliaries and as a protected amino acid in peptide synthesis. The experimental protocols and conceptual workflows provided in this guide offer a practical framework for researchers and scientists to effectively harness the potential of this important chiral intermediate in their drug discovery and development efforts. The continued application of such well-defined chiral building blocks will undoubtedly facilitate the efficient and stereoselective synthesis of new and improved therapeutic agents.

References

The Strategic Role of p-Toluenesulfonate Salts in Amino Acid Esters: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the pivotal role of p-toluenesulfonate (tosylate) salts of amino acid esters in contemporary chemical synthesis and pharmaceutical development. This document provides a comprehensive overview of their preparation, physicochemical properties, and applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction

In the landscape of modern organic synthesis and drug development, the precise manipulation of functional groups is paramount. Amino acid esters are fundamental building blocks in the synthesis of peptides, peptidomimetics, and a diverse array of pharmaceutical compounds. However, their inherent reactivity and often challenging physical properties, such as being oils or low-melting solids, can present significant hurdles in purification, handling, and storage. The formation of p-toluenesulfonate (tosylate) salts of these esters has emerged as a highly effective strategy to overcome these limitations. This technical guide delineates the multifaceted role of tosylate salts of amino acid esters, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The p-toluenesulfonate anion, derived from the strong organic acid p-toluenesulfonic acid, serves as an excellent counterion for the protonated amino group of the amino acid ester. This salt formation confers several advantageous properties, including enhanced crystallinity, improved stability, and simplified handling. These attributes are particularly crucial in the multi-step syntheses characteristic of pharmaceutical development, where purity, reproducibility, and scalability are of utmost importance. This guide will explore the synthesis of these salts, present their key physicochemical data, provide detailed experimental procedures, and illustrate their application in critical workflows such as peptide synthesis and fragment-based drug discovery.

Physicochemical Properties and Data Presentation

The conversion of amino acid esters into their p-toluenesulfonate salts significantly impacts their physical properties, most notably their crystallinity and melting points. This transformation is highly advantageous for purification, as it often allows for the isolation of highly pure compounds through simple recrystallization, effectively removing process impurities. Furthermore, the solid, crystalline nature of the tosylate salts simplifies weighing and handling, a critical consideration in both laboratory-scale synthesis and large-scale manufacturing.

Below is a summary of key quantitative data for several common amino acid benzyl ester p-toluenesulfonate salts, providing a comparative overview of their physical characteristics and reaction yields.

Amino Acid DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported Yield (%)
Glycine Benzyl Ester p-ToluenesulfonateC₁₆H₁₉NO₅S337.39132-135[1]86.4 - 88.4
L-Alanine Benzyl Ester p-ToluenesulfonateC₁₇H₂₁NO₅S351.41114-116[][3]92[4]
L-Leucine Benzyl Ester p-ToluenesulfonateC₂₀H₂₇NO₅S393.50153-160[5]Not Specified
L-Valine Benzyl Ester p-ToluenesulfonateC₁₉H₂₅NO₅S379.47160-162[5]Not Specified

Solubility Profile:

The solubility of amino acid ester p-toluenesulfonate salts is a critical parameter for their use in solution-phase reactions and for purification. While comprehensive quantitative data across a wide range of solvents is not always readily available, the following table summarizes known solubility information.

Amino Acid DerivativeSolventSolubility
Glycine Benzyl Ester p-ToluenesulfonateWaterSoluble[6]
Methanol0.1 g/mL[7]
L-Alanine Benzyl Ester p-ToluenesulfonateMethanolSoluble[][8]
DMSOSoluble[]
L-Leucine Benzyl Ester p-ToluenesulfonateMethanolSoluble

Core Applications in Synthesis and Drug Development

The utility of amino acid ester p-toluenesulfonate salts extends across various stages of chemical synthesis and drug discovery. Their primary roles include serving as stable, readily purifiable intermediates, facilitating chiral resolution, and acting as key building blocks in peptide synthesis and fragment-based drug discovery.

Role in Peptide Synthesis

In peptide synthesis, the protection of the N-terminal amino group and the C-terminal carboxylic acid group is essential to ensure regioselective peptide bond formation. Amino acid ester p-toluenesulfonate salts conveniently provide a protected form of the amino acid. The ester group, typically a benzyl ester, protects the carboxylic acid, while the tosylate salt effectively "protects" the amino group in its protonated form. For the coupling reaction, the free amine is liberated in situ by the addition of a non-nucleophilic base.

Peptide_Coupling_Workflow cluster_amine Amine Component Preparation cluster_acid Acid Component Preparation cluster_coupling Peptide Bond Formation A Amino Acid Ester p-Toluenesulfonate Salt B Addition of Non-nucleophilic Base (e.g., NMM, DIPEA) A->B in situ neutralization C Free Amino Acid Ester B->C G Dipeptide C->G D N-Protected Amino Acid E Coupling Reagent (e.g., DCC, HBTU) D->E Activation F Activated Amino Acid E->F F->G Coupling

Peptide Coupling Workflow
Role in Chiral Resolution

Many amino acids are chiral, and often only one enantiomer possesses the desired biological activity. p-Toluenesulfonic acid, being a chiral resolving agent is not its primary role, but it can be used in diastereomeric salt formation with racemic amino acid esters that have an additional chiral center or by using a chiral derivative of p-toluenesulfonic acid. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino acid ester can be recovered.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small molecular fragments. Amino acid esters and their derivatives are valuable components of fragment libraries due to their structural diversity and synthetic tractability. The use of their tosylate salts ensures the stability and purity of these fragments, which is critical for reliable screening results. These fragments can serve as starting points for the elaboration into more potent and selective drug candidates.

FBDD_Workflow A Fragment Library (including Amino Acid Ester Tosylates) B Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) A->B C Hit Identification B->C D Hit Validation C->D E Fragment Evolution (Growing, Linking, Merging) D->E F Lead Optimization E->F G Drug Candidate F->G

Fragment-Based Drug Discovery Workflow

Experimental Protocols

This section provides detailed methodologies for the synthesis of amino acid benzyl ester p-toluenesulfonate salts and their subsequent use in peptide bond formation.

Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts via Fischer-Speier Esterification

This general procedure is widely applicable for the synthesis of various amino acid benzyl ester p-toluenesulfonate salts. The reaction involves the acid-catalyzed esterification of an amino acid with benzyl alcohol, with the continuous removal of water to drive the reaction to completion.

Fischer_Speier_Workflow A Charge Reactor with: - Amino Acid - Benzyl Alcohol - p-Toluenesulfonic Acid - Toluene (or other azeotroping solvent) B Heat to Reflux with Dean-Stark Trap A->B C Azeotropic Removal of Water B->C D Monitor Reaction Completion (e.g., by TLC or water collection) C->D E Cool Reaction Mixture D->E F Precipitate Product (e.g., by addition of a non-polar solvent like ether or cooling) E->F G Filter and Wash Solid F->G H Dry to Obtain Pure Amino Acid Benzyl Ester p-Toluenesulfonate Salt G->H

Fischer-Speier Esterification Workflow

Materials:

  • Amino Acid (1.0 eq)

  • Benzyl Alcohol (3.0-5.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.1 eq)

  • Toluene or Cyclohexane (as solvent)

  • Diethyl ether or Heptane (for precipitation)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected and the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Add diethyl ether or another suitable non-polar solvent to the cooled solution to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any residual benzyl alcohol and other impurities.

  • Dry the product under vacuum to obtain the pure amino acid benzyl ester p-toluenesulfonate salt.

Peptide Coupling using an Amino Acid Benzyl Ester p-Toluenesulfonate Salt

This protocol describes a standard procedure for a solution-phase peptide coupling reaction using an amino acid benzyl ester p-toluenesulfonate salt as the amine component.

Materials:

  • N-protected Amino Acid (e.g., Boc-Ala-OH) (1.0 eq)

  • Amino Acid Benzyl Ester p-Toluenesulfonate Salt (e.g., H-Gly-OBn·TsOH) (1.0 eq)

  • Coupling Reagent (e.g., HBTU) (1.1 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.2 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the N-protected amino acid and the amino acid benzyl ester p-toluenesulfonate salt in the anhydrous solvent in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIPEA dropwise to the cooled solution while stirring. The base will neutralize the tosylate salt, liberating the free amine of the amino acid ester.

  • Add the coupling reagent (HBTU) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude dipeptide can be purified by column chromatography or recrystallization.

Conclusion

p-Toluenesulfonate salts of amino acid esters are indispensable tools in modern organic synthesis and drug development. Their formation provides a robust and efficient method for the purification, stabilization, and handling of these crucial synthetic intermediates. The enhanced crystallinity and solid-state properties conferred by the tosylate counterion are highly beneficial for achieving high purity and ensuring reproducibility in complex synthetic routes. As demonstrated in this guide, their application in peptide synthesis and fragment-based drug discovery underscores their strategic importance. The detailed protocols and workflow visualizations provided herein aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these versatile compounds in their endeavors to create novel therapeutics and advance chemical science.

References

Benzyl Ester as a Carboxyl Protecting Group for L-Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of the benzyl ester as a robust protecting group for the carboxylic acid functionality of L-Valine. This strategy is pivotal in peptide synthesis and other complex organic transformations where the reactivity of the carboxyl group must be temporarily masked. This document provides a comprehensive overview of the protection and deprotection methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Introduction

In the intricate field of peptide synthesis and medicinal chemistry, the selective protection of functional groups is a cornerstone of success. For amino acids, the carboxylic acid moiety must often be masked to prevent its unwanted participation in amide bond formation at the N-terminus. The benzyl ester is a widely employed protecting group for this purpose due to its general stability across a range of reaction conditions and its facile removal under mild, specific conditions. This guide focuses on the synthesis of L-Valine benzyl ester and its subsequent deprotection to regenerate the free carboxylic acid.

Protection of L-Valine as a Benzyl Ester

The most common method for the synthesis of L-Valine benzyl ester is the Fischer-Speier esterification. This reaction involves treating L-Valine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by the azeotropic removal of water. The product is frequently isolated as the p-toluenesulfonate salt, which enhances its crystallinity and ease of handling.[1][2]

Reaction Mechanism and Considerations

The esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by benzyl alcohol. The choice of solvent is critical to prevent racemization of the chiral center. While toluene is effective for azeotropic water removal, lower boiling solvents like cyclohexane are preferred to minimize the risk of epimerization, especially for amino acids prone to racemization.[2][3] For L-Valine, the risk of racemization is relatively low compared to other amino acids.[2]

Quantitative Data for L-Valine Benzylation

The following table summarizes representative quantitative data for the synthesis of L-Valine benzyl ester p-toluenesulfonate.

Reactants (Molar Ratio)SolventCatalystReaction TimeApparent Yield (%)Purity (%)Net Yield (%)Reference
L-Valine:Benzyl Alcohol:p-TsOH·H₂O (1:4:1.1)Toluenep-TsOH·H₂O8 hours85.795.081.4[1]
L-Valine:Benzyl Alcohol:p-TsOH·H₂O (1:4:1.1)Benzenep-TsOH·H₂O5 hours78.094.273.5[1]
Detailed Experimental Protocol: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate[1]
  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a magnetic stirrer.

  • Charging the Flask: The flask is charged with L-Valine (1 eq), benzyl alcohol (4 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene.

  • Azeotropic Distillation: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon completion, the reaction mixture is cooled. A seed crystal of L-Valine benzyl ester p-toluenesulfonate may be added to induce crystallization. The mixture is then further cooled to promote complete precipitation.

  • Isolation and Purification: The crystalline product is collected by filtration, washed with cold toluene, and dried under vacuum to yield L-Valine benzyl ester p-toluenesulfonate.

Deprotection of L-Valine Benzyl Ester

The benzyl ester protecting group is most commonly and efficiently removed by catalytic hydrogenation. This method involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst. An alternative, often safer, approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor in place of hydrogen gas.[4]

Reaction Mechanism

In catalytic hydrogenation, both the benzyl ester and hydrogen gas are adsorbed onto the surface of the palladium catalyst. The hydrogen is reductively added across the C-O bond, leading to the formation of the free carboxylic acid (L-Valine) and toluene as a byproduct.

Quantitative Data for Benzyl Ester Deprotection

While specific quantitative data for the deprotection of L-Valine benzyl ester is not extensively detailed in the searched literature, the deprotection of benzyl esters via catalytic hydrogenation is generally a high-yielding reaction, often proceeding in near-quantitative yields. The following table provides typical conditions.

SubstrateCatalyst (Loading)Hydrogen SourceSolventTemperatureYield (%)
Benzyl Ester10% Pd/C (10-20 wt%)H₂ (balloon)Methanol, Ethanol, or Ethyl AcetateRoom Temperature>95 (Typical)
Benzyl Ester10% Pd/C (10-20 wt%)Ammonium Formate (5 eq)MethanolReflux>95 (Typical)
Detailed Experimental Protocol: Deprotection via Catalytic Hydrogenation[4]
  • Dissolution: The L-Valine benzyl ester derivative is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: A catalytic amount of 10% palladium on carbon (Pd/C) is carefully added to the solution.

  • Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (this process is typically repeated three times). A hydrogen-filled balloon is then attached to maintain a hydrogen atmosphere.

  • Reaction: The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected L-Valine. Further purification can be achieved by recrystallization if necessary.

Visualizing the Workflow and Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways.

protection_workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Isolation cluster_product Final Product reactants L-Valine, Benzyl Alcohol, p-TsOH, Toluene setup Assemble Flask with Dean-Stark Trap reactants->setup reflux Heat to Reflux setup->reflux azeotrope Azeotropic Removal of Water reflux->azeotrope monitor Monitor by TLC azeotrope->monitor cool Cool Reaction Mixture monitor->cool crystallize Crystallize Product cool->crystallize filter Filter and Wash with Cold Toluene crystallize->filter dry Dry Under Vacuum filter->dry product L-Valine Benzyl Ester p-Toluenesulfonate dry->product

Caption: Experimental workflow for the protection of L-Valine as a benzyl ester.

deprotection_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Isolation cluster_product Final Product substrate L-Valine Benzyl Ester solvent Dissolve in Methanol substrate->solvent catalyst Add 10% Pd/C solvent->catalyst hydrogen Evacuate and Backfill with H2 Gas catalyst->hydrogen stir Stir Vigorously at RT hydrogen->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter wash Wash Celite® Pad filter->wash concentrate Concentrate Filtrate wash->concentrate product L-Valine concentrate->product

Caption: Experimental workflow for the deprotection of L-Valine benzyl ester.

reaction_pathways cluster_protection Protection cluster_deprotection Deprotection L_Valine L-Valine Benzyl_Ester L-Valine Benzyl Ester L_Valine->Benzyl_Ester + Benzyl Alcohol, p-TsOH - H₂O Deprotected_Valine L-Valine Benzyl_Ester_Deprotection L-Valine Benzyl Ester Benzyl_Ester_Deprotection->Deprotected_Valine + H₂, Pd/C

Caption: Chemical pathways for the protection and deprotection of L-Valine.

Conclusion

The use of a benzyl ester to protect the carboxylic acid of L-Valine is a highly effective and reliable strategy in organic synthesis. The protection via Fischer-Speier esterification is a well-established method that provides the product in good yields and high purity, particularly when isolated as the p-toluenesulfonate salt. The subsequent deprotection by catalytic hydrogenation is clean, efficient, and proceeds under mild conditions, making the benzyl ester an excellent choice for a carboxyl protecting group in complex synthetic endeavors. This guide provides the necessary technical details for researchers and professionals to successfully implement this methodology in their work.

References

Methodological & Application

Application Notes and Protocols: Fischer-Speier Esterification of L-valine with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The benzyl ester of L-valine is a critical intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan, used in the treatment of hypertension and heart failure.[1][2] It also serves as a valuable building block in peptide synthesis and proteomics research.[1][3] The Fischer-Speier esterification is a classic and effective method for the synthesis of this ester, typically by reacting L-valine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[4][5] This process is usually carried out under azeotropic dehydration conditions to drive the reversible reaction towards the product.[1][6]

These application notes provide a detailed protocol for the synthesis of L-valine benzyl ester p-toluenesulfonate salt, a stable and crystalline form of the product, via Fischer-Speier esterification.

Reaction Principle and Signaling Pathway (Reaction Mechanism):

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[6] The mechanism involves several key steps:

  • Protonation of the Carboxylic Acid: The acid catalyst (p-TsOH) protonates the carbonyl oxygen of L-valine, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of benzyl alcohol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final L-valine benzyl ester.

The following diagram illustrates the reaction mechanism:

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products L_valine L-Valine protonated_valine Protonated L-Valine L_valine->protonated_valine Protonation benzyl_alcohol Benzyl Alcohol p_TsOH p-TsOH (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_valine->tetrahedral_intermediate Nucleophilic Attack (Benzyl Alcohol) protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Proton Transfer & Elimination of Water valine_ester L-Valine Benzyl Ester protonated_ester->valine_ester Deprotonation water Water

Caption: Reaction mechanism of Fischer-Speier esterification.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Materials and Equipment:
  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Four-necked round-bottom flask

  • Thermometer

  • Dean-Stark apparatus

  • Condenser

  • Stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:
  • Reaction Setup:

    • To a 1-L four-necked flask equipped with a thermometer, a stirrer, a Dean-Stark apparatus, and a condenser, add L-valine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

  • Azeotropic Dehydration:

    • Heat the reaction mixture to reflux. The internal temperature will rise to around 101°C as the toluene-water azeotrope begins to distill.[1]

    • Continue heating to a temperature of 118-120°C and maintain reflux for 5-8 hours.[1] The progress of the reaction can be monitored by observing the cessation of water collection in the Dean-Stark trap or by High-Performance Liquid Chromatography (HPLC).[1]

  • Crystallization and Isolation:

    • After the reaction is complete, cool the reaction solution to 60-90°C.[1]

    • (Optional but recommended) Inoculate the solution with a seed crystal of L-valine benzyl ester p-toluenesulfonate to induce crystallization.[1]

    • Continue to cool the mixture slowly to 0-10°C at a controlled rate of approximately 3-15°C per hour.[1]

    • The product will crystallize out of the solution.

  • Purification and Drying:

    • Collect the resulting crystals by filtration using a Büchner funnel.

    • Wash the crystals with cold toluene (at 0-10°C) to remove any residual impurities.[1]

    • Dry the purified crystals under vacuum to obtain L-valine benzyl ester p-toluenesulfonate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_product Final Product A 1. Charge Reactants (L-Valine, Benzyl Alcohol, p-TsOH, Toluene) B 2. Azeotropic Reflux (118-120°C, 5-8 hours) A->B C 3. Cool Reaction Mixture (to 60-90°C) B->C D 4. Induce Crystallization (Optional Seed Crystal) C->D E 5. Slow Cooling (to 0-10°C) D->E F 6. Filtration E->F G 7. Wash with Cold Toluene F->G H 8. Vacuum Drying G->H I L-Valine Benzyl Ester p-Toluenesulfonate Salt H->I

References

Application Notes and Protocols: Azeotropic Dehydration Conditions for L-Valine Benzyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of L-Valine benzyl ester via azeotropic dehydration. The primary focus is on the formation of the p-toluenesulfonate salt, a stable crystalline solid that is a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Valsartan.[1][2]

Introduction

The esterification of L-Valine with benzyl alcohol is an equilibrium-limited reaction. To drive the reaction to completion, the water formed as a byproduct must be continuously removed. Azeotropic dehydration is a widely employed and effective method for this purpose. This process involves heating the reaction mixture in a solvent that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent, which is then returned to the reaction flask. A Dean-Stark apparatus is typically used for this separation.[1][3]

The choice of solvent is critical, as it influences the reaction temperature and can impact the enantiomeric purity of the product.[4][5] While benzene was historically used, its carcinogenicity has led to its replacement with safer alternatives like toluene and cyclohexane.[1][4] Toluene is a common choice, though it may lead to partial or total racemization of some amino acid benzyl esters.[4][5] Cyclohexane offers a lower-temperature azeotrope, which can help preserve the stereochemical integrity of the product.[4][5][6]

The reaction is typically catalyzed by a strong acid, most commonly p-toluenesulfonic acid (p-TsOH), which also serves to form a stable, crystalline p-toluenesulfonate salt of the L-Valine benzyl ester, facilitating its isolation and purification.[1][4][7]

Data Presentation

The following tables summarize quantitative data from various reported procedures for the synthesis of L-Valine benzyl ester p-toluenesulfonate.

Table 1: Reaction Conditions and Yields for L-Valine Benzyl Ester p-Toluenesulfonate Synthesis

ParameterExample 1Example 2Example 3Example 4 (Conventional)
Reactants
L-Valine19.1 g (163 mmol)53.0 g (yield)35.0 g (299 mmol)20.0 g (171 mmol)
Benzyl Alcohol53.1 g (491 mmol)73.8 g (682 mmol)129.2 g (1195 mmol)73.8 g (682 mmol)
p-TsOH·H₂O37.4 g (197 mmol)35.7 g (188 mmol)62.5 g (329 mmol)35.7 g (188 mmol)
Solvent
TypeTolueneTolueneTolueneBenzene
Volume281 ml (initial) + 133 ml (added)57 ml100 ml50 ml
Reaction Conditions
Temperature110°C to 120°CNot specifiedNot specifiedNot specified
Reaction Time8 hoursNot specifiedNot specifiedNot specified
Yield
Apparent Yield88.2%85.7%82.1%Not specified
Net Yield73.4%81.4%72.9%Not specified
Reference[1][1][1][1]

Table 2: Molar Ratios of Reactants

Reactant RatioExample 1Example 2Example 3Example 4
L-Valine : Benzyl Alcohol1 : 3.01 : 4.01 : 4.01 : 4.0
L-Valine : p-TsOH·H₂O1 : 1.21 : 1.11 : 1.11 : 1.1
Reference[1][1][1][1]

Experimental Protocols

Below are detailed methodologies for the synthesis of L-Valine benzyl ester p-toluenesulfonate using different azeotropic solvents.

Protocol 1: Synthesis using Toluene as Azeotropic Solvent

This protocol is based on the process described in patent EP0985658B1.[1]

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Seed crystal of L-Valine benzyl ester p-toluenesulfonate (optional, but recommended)

Equipment:

  • A four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a 1-L four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, add L-Valine (19.1 g, 163 mmol), benzyl alcohol (53.1 g, 491 mmol), p-toluenesulfonic acid monohydrate (37.4 g, 197 mmol), and toluene (281 ml).

  • Azeotropic Dehydration: Begin stirring the mixture and heat it using a heating mantle. The internal temperature will rise, and at approximately 110°C, the toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Reaction Progression: Continue heating to maintain a reaction temperature of 120°C. The reaction is monitored by the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being generated. This typically takes around 8 hours.

  • Solvent Addition: After the reaction is complete, add an additional 133 ml of toluene to the reaction mixture.

  • Crystallization: Cool the reaction solution to a temperature between 60°C and 90°C. At this point, a seed crystal of L-Valine benzyl ester p-toluenesulfonate can be added to induce crystallization.

  • Controlled Cooling: Cool the mixture at a controlled rate of 3°C to 15°C per hour to a final temperature between 0°C and 10°C to maximize the crystallization of the product.

  • Isolation and Purification: Collect the resulting crystals by filtration. Wash the crystals with cold toluene (e.g., 150 ml at 5°C).

  • Drying: Dry the purified crystals to obtain L-Valine benzyl ester p-toluenesulfonate.

Protocol 2: Synthesis using Cyclohexane as an Alternative Azeotropic Solvent

This protocol is a general method adapted from research advocating for safer solvents to prevent racemization.[4][5][6]

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Cyclohexane

  • Ethyl acetate

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, combine L-Valine (1 equivalent), benzyl alcohol (3-5 equivalents), p-toluenesulfonic acid monohydrate (1.1-1.2 equivalents), and cyclohexane.

  • Azeotropic Dehydration: Heat the mixture to reflux. The cyclohexane-water azeotrope will distill and be collected in the Dean-Stark trap. The lower boiling point of this azeotrope compared to the toluene-water azeotrope results in a milder reaction temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of water collection in the Dean-Stark trap.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. To facilitate precipitation, ethyl acetate can be added.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold ethyl acetate or cyclohexane, and dry under vacuum.

Visualizations

Diagram 1: Experimental Workflow for L-Valine Benzyl Ester Synthesis

G cluster_reaction Reaction Stage cluster_workup Work-up and Purification reactants 1. Charge Reactants: L-Valine Benzyl Alcohol p-TsOH·H₂O Solvent (Toluene/Cyclohexane) setup 2. Assemble Apparatus: Flask, Stirrer, Thermometer, Dean-Stark Trap, Condenser reactants->setup heating 3. Heat to Reflux: Azeotropic removal of water setup->heating monitoring 4. Monitor Reaction: Water collection / TLC heating->monitoring cooling 5. Cool Reaction Mixture monitoring->cooling crystallization 6. Induce Crystallization: (Optional seeding) cooling->crystallization filtration 7. Isolate Product by Filtration crystallization->filtration washing 8. Wash Crystals with Cold Solvent filtration->washing drying 9. Dry Final Product washing->drying final_product L-Valine Benzyl Ester p-Toluenesulfonate drying->final_product

Caption: Workflow for the synthesis of L-Valine benzyl ester p-toluenesulfonate.

Diagram 2: Logical Relationship of Components in Azeotropic Dehydration

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Byproducts L_Valine L-Valine Esterification Esterification Reaction L_Valine->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification p_TsOH p-Toluenesulfonic Acid (Catalyst & Salt Former) p_TsOH->Esterification Azeotropic_Dehydration Azeotropic Dehydration (via Dean-Stark) Esterification->Azeotropic_Dehydration drives equilibrium L_Val_Bn_Ester L-Valine Benzyl Ester p-Toluenesulfonate Salt Esterification->L_Val_Bn_Ester Water Water (Byproduct) Esterification->Water Water->Azeotropic_Dehydration is removed by

Caption: Key components and their roles in the synthesis reaction.

References

Application Notes and Protocols for L-Valine Benzyl Ester Tosylate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine benzyl ester tosylate is a specialized amino acid derivative crucial for the successful synthesis of peptides, particularly within the framework of solid-phase peptide synthesis (SPPS). Its unique structure, featuring a benzyl ester protecting the C-terminal carboxylic acid and a tosylate salt enhancing solubility and stability, makes it an invaluable building block.[1][2][3] This compound is particularly amenable to the tert-butyloxycarbonyl (Boc) protection strategy, a robust and widely employed method in peptide chemistry.[4][5][6]

The benzyl ester linkage is stable to the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group (typically using trifluoroacetic acid, TFA), ensuring the integrity of the peptide-resin linkage throughout the synthesis.[4][6][7] Final cleavage of the completed peptide from the resin and removal of the benzyl ester is achieved using strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8]

Valine, being a β-branched and sterically hindered amino acid, can present challenges during coupling reactions, potentially leading to incomplete acylation.[2][3] Therefore, the use of potent coupling reagents and optimized protocols, such as extended reaction times or double coupling, is often necessary to ensure high yields and purity of the final peptide.[2][3][8] These application notes provide a comprehensive guide to the effective use of L-Valine benzyl ester tosylate in Boc-SPPS, including detailed protocols, quantitative data on coupling efficiencies, and visual workflows to aid in the successful synthesis of valine-containing peptides.

Data Presentation

The successful incorporation of the sterically hindered valine residue is highly dependent on the choice of coupling reagent. The following tables summarize the performance of common coupling reagents, providing a baseline for expected efficiencies.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids like Valine

Coupling ReagentReagent ClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for both routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[1]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile; outperforms HBTU in some difficult sequences.[1]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice; the use of HOBt is crucial to suppress racemization.[1]

Data adapted from studies on difficult peptide sequences, indicating the relative efficiency of coupling reagents.[1]

Table 2: Recommended Coupling Times for Boc-L-Valine

Coupling ReagentAdditiveTypical Coupling TimeNotes
DIC HOBt/Oxyma1-2 hoursA soluble carbodiimide byproduct simplifies workup.[2]
HBTU -20-45 minutesPre-activation is recommended for optimal results.
HATU -20-45 minutesHighly effective for difficult couplings.[2]

Note: For sterically hindered couplings, reaction times may need to be extended, or a double coupling protocol may be necessary. Monitoring the reaction with a Kaiser test is highly recommended.[3][8]

Experimental Protocols

The following protocols are adapted for the use of L-Valine benzyl ester tosylate in manual Boc-SPPS.

Protocol 1: Attachment of L-Valine Benzyl Ester to Merrifield Resin (Cesium Salt Method)

This protocol describes the esterification of the first amino acid, L-Valine, to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • L-Valine benzyl ester tosylate

  • Merrifield Resin (1% DVB, 100-200 mesh)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Ethanol

  • Dioxane

  • Reaction vessel with shaker

Procedure:

  • Preparation of Boc-L-Valine Cesium Salt:

    • Dissolve L-Valine benzyl ester tosylate (1.2 equivalents relative to the resin's chlorine substitution) in ethanol.

    • Add water and titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate.

    • Evaporate the solution to dryness under reduced pressure.

    • To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.

  • Resin Swelling and Esterification:

    • Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

    • Drain the DCM and wash the resin thoroughly with DMF (3 times).

    • Dissolve the dried L-Valine cesium salt in DMF and add it to the swollen resin.

    • Heat the reaction mixture at 50°C overnight with gentle agitation.[3][9]

  • Washing and Drying:

    • Allow the resin to cool to room temperature.

    • Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (3 times).[8]

    • Dry the resin under high vacuum to a constant weight.

Protocol 2: Standard Boc-SPPS Cycle for Subsequent Amino Acids

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Materials:

  • Valine-loaded resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Kaiser test kit

Procedure:

  • N-α-Boc Deprotection:

    • Swell the peptide-resin in DCM for 15-30 minutes.

    • Drain the DCM and add a solution of 50% TFA in DCM.

    • Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes at room temperature.[3][8]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.[3]

    • Add DIEA (4-8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered residues, a longer coupling time or a double coupling may be necessary.[3]

    • Monitor the completion of the reaction using the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.[3]

    • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.

Protocol 3: Cleavage of the Peptide from Merrifield Resin (HF Cleavage)

This protocol describes the final step of cleaving the peptide from the resin and removing the benzyl ester protecting group.

Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Preparation for Cleavage:

    • After the final SPPS cycle, remove the N-terminal Boc group using the deprotection protocol.

    • Thoroughly dry the peptide-resin under high vacuum.

    • Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

    • Add a scavenger, such as anisole (typically 1 mL per 100 mg of resin), to scavenge carbocations generated during cleavage.[8]

  • HF Cleavage Reaction:

    • Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.

    • Carefully condense anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[8]

    • Allow the mixture to warm to 0°C and stir for 1-2 hours.

  • Work-up and Peptide Precipitation:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

    • Filter the crude peptide and wash it several more times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Attachment cluster_cycle SPPS Cycle (Repeat n-1 times) cluster_final Final Steps Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Wash_DMF Wash with DMF Swell->Wash_DMF Couple_First Couple to Resin (50°C, overnight) LVal L-Valine Benzyl Ester Tosylate Cesium_Salt Prepare Cesium Salt LVal->Cesium_Salt Cesium_Salt->Couple_First Deprotection Boc Deprotection (50% TFA in DCM) Couple_First->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Wash_Cycle Wash (DMF, DCM) Coupling->Wash_Cycle Wash_Cycle->Deprotection Next cycle Final_Deprotect Final Boc Deprotection Wash_Cycle->Final_Deprotect Cleavage Cleavage from Resin (e.g., HF) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS using L-Valine benzyl ester.

Caption: Logic of the Boc/Bzl orthogonal protection strategy.

References

Application Notes and Protocols: L-Valine Benzyl Ester p-Toluenesulfonate Salt in Valsartan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan, a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension and heart failure.[1][2][3] Its synthesis is a multi-step process where the selection of appropriate starting materials and intermediates is crucial for achieving high yield and purity of the final active pharmaceutical ingredient (API). L-Valine benzyl ester p-toluenesulfonate salt (CAS: 16652-76-9) has emerged as a critical intermediate in several synthetic routes to Valsartan.[4][5] This document provides detailed application notes and protocols for the use of this key intermediate in the synthesis of Valsartan.

The use of L-Valine benzyl ester as a starting material offers several advantages. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of L-valine, allowing for selective N-alkylation and N-acylation reactions.[4] The p-toluenesulfonate (tosylate) salt form enhances the stability and handling properties of the L-valine benzyl ester, making it suitable for industrial-scale synthesis.[4]

Chemical and Physical Properties

A thorough understanding of the properties of this compound is essential for its effective use.

PropertyValueReference
Molecular Formula C19H25NO5S[4][6]
Molecular Weight 379.47 g/mol [4][6]
Appearance White crystalline substance[4][5]
Melting Point 155-162°C[4][5]
Purity (Assay) ≥99.0%[4][5]
Specific Rotation -3.8° to -3.2°[4]

Synthetic Pathway Overview

The synthesis of Valsartan from this compound generally involves a three-stage process. The key transformations include N-alkylation, N-acylation, and finally, deprotection and tetrazole ring formation. The following diagram illustrates a common synthetic workflow.

Valsartan_Synthesis_Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: N-Acylation cluster_2 Stage 3: Deprotection & Tetrazole Formation A L-Valine benzyl ester p-toluenesulfonate salt C (S)-N-(2'-cyanobiphenyl-4-ylmethyl) -L-valine benzyl ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 4'-Bromomethyl-2-cyanobiphenyl B->C E (S)-N-Valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl] -valine benzyl ester C->E Base (e.g., Diisopropylethylamine) Solvent (e.g., Dichloromethane) D Valeryl chloride D->E G Valsartan E->G 1. Hydrogenation (e.g., Raney Ni) or   Hydrolysis (to remove benzyl group) 2. Cyclization with azide source F Azide source (e.g., NaN3, Tributyltin azide) F->G

Caption: Synthetic workflow for Valsartan using this compound.

Experimental Protocols

The following protocols are compiled from various literature sources and represent a general procedure. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of (S)-2-[(4-Bromobenzyl)-amino]-3-methyl-butyric acid benzyl ester (Intermediate III)

This protocol describes the N-alkylation of L-Valine benzyl ester with p-bromobenzyl bromide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Valine benzyl ester (I)207.2710 g0.048
p-Bromobenzyl bromide (II)249.914.5 g0.058
Potassium Carbonate (K2CO3)138.2139.7 g0.288
Toluene-200 mL-

Procedure:

  • To a stirred suspension of L-Valine benzyl ester (10 g, 0.048 mol) and potassium carbonate (39.7 g, 0.288 mol) in 200 mL of toluene, add p-bromobenzyl bromide (14.5 g, 0.058 mol).[7]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 5°C.[7]

  • Filter the solid precipitate and wash the filter cake twice with cold toluene.[7]

  • Dry the obtained solid to yield compound (III). Expected yield: ~98.7%.[7]

Protocol 2: Synthesis of (S)-N-Valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-valine benzyl ester (Intermediate VII)

This protocol outlines the N-acylation of the secondary amine intermediate. The starting material for this step is the product from a reaction analogous to Protocol 1, but using 4'-bromomethyl-2-cyanobiphenyl.

Materials:

ReagentMolar Mass ( g/mol )Notes
(S)-N-(2'-cyanobiphenyl-4-ylmethyl)-L-valine benzyl ester-Product from N-alkylation
Valeryl chloride120.58-
Diisopropylethylamine (DIPEA)129.24Base
Dichloromethane (DCM)84.93Solvent

Procedure:

  • Dissolve the (S)-N-(2'-cyanobiphenyl-4-ylmethyl)-L-valine benzyl ester intermediate in dichloromethane.

  • Add diisopropylethylamine to the solution.

  • Cool the mixture to 0°C.

  • Slowly add valeryl chloride to the cooled solution.

  • Allow the reaction to proceed, monitoring by TLC until completion.[1]

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Synthesis of Valsartan via Deprotection and Tetrazole Formation

This final stage involves the removal of the benzyl protecting group and the formation of the tetrazole ring.

Materials:

ReagentMolar Mass ( g/mol )Notes
(S)-N-Valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-valine benzyl ester-Starting material
Raney Nickel-Catalyst for hydrogenation
Methanol32.04Solvent for hydrogenation
Sodium Azide (NaN3)65.01Tetrazole formation
Zinc Chloride (ZnCl2)136.30Lewis acid catalyst
Butanol74.12Solvent for tetrazole formation

Procedure:

  • Deprotection of the Benzyl Ester:

    • Dissolve the acylated intermediate in methanol.

    • Add Raney Nickel as a catalyst.

    • Subject the mixture to hydrogenation to cleave the benzyl ester group.[1]

    • Monitor the reaction by TLC.

    • Upon completion, filter off the catalyst.

    • Concentrate the filtrate to obtain the deprotected carboxylic acid.

  • Tetrazole Ring Formation:

    • Dissolve the resulting carboxylic acid in butanol.

    • Add sodium azide and zinc chloride.[1]

    • Heat the reaction mixture to facilitate the cyclization and formation of the tetrazole ring.[1]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, perform an appropriate workup, which typically involves acidification and extraction, to isolate the crude Valsartan.

    • The crude product can be purified by recrystallization.[8]

Logical Relationship of Synthesis Stages

The synthesis of Valsartan from this compound follows a clear and logical progression of chemical transformations.

Logical_Progression A Starting Material This compound B Protection of Carboxylic Acid (as Benzyl Ester) A->B Implicit in starting material C N-Alkylation Introduction of the biphenylmethyl moiety B->C D N-Acylation Introduction of the valeryl group C->D E Deprotection Removal of the benzyl ester D->E F Tetrazole Formation Cyclization of the nitrile group E->F G Final Product Valsartan F->G

Caption: Logical flow of the key transformations in Valsartan synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of Valsartan. Its use allows for a controlled and efficient synthetic route to this important pharmaceutical agent. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Adherence to high-purity starting materials and optimized reaction conditions are paramount for the successful synthesis of Valsartan.

References

Application Notes and Protocols for the Synthesis of N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between L-Valine benzyl ester tosylate and 4-bromomethyl-2'-cyanobiphenyl is a crucial N-alkylation step in the synthesis of Valsartan, a widely used angiotensin II receptor blocker for the treatment of hypertension.[1] This reaction forms the key intermediate, (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester. The efficiency and purity of this step are critical for the overall yield and quality of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals involved in the synthesis of Valsartan and related compounds.

Chemical Reaction

The overall reaction is as follows:

This nucleophilic substitution reaction involves the displacement of the bromide ion from 4-bromomethyl-2'-cyanobiphenyl by the amino group of L-valine benzyl ester. A base is required to neutralize the tosylate salt of the starting material and the hydrobromic acid generated during the reaction.

Data Presentation

The following table summarizes various reported conditions and yields for the synthesis of (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester.

L-Valine Benzyl Ester SaltBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TosylateDiisopropylethylamineDichloromethaneRoom TemperatureNot Specified72U.S. Patent 5,399,578
Free BaseSodium CarbonateAcetoneReflux15Not SpecifiedWO2009125416A2[1]
Free BaseSodium CarbonateEthyl Acetate7012Not SpecifiedWO2009125416A2[1]
HydrochlorideDiisopropylethylamineNot SpecifiedRoom Temperature36Not SpecifiedU.S. Patent 5,399,578[2]

Experimental Protocols

Below are detailed experimental protocols derived from the literature for the synthesis of (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester.

Protocol 1: Using L-Valine benzyl ester and Sodium Carbonate in Acetone [1]

  • Materials:

    • L-Valine benzyl ester (100 g)

    • Sodium carbonate (92 g)

    • 4-Bromomethyl-2'-cyanobiphenyl (114 g)

    • Acetone (800 ml)

    • Water (600 ml)

  • Procedure:

    • To a reaction flask, add L-valine benzyl ester (100 g) and sodium carbonate (92 g) to acetone (300 ml) at room temperature.

    • Stir the mixture for 15 minutes and then heat to reflux.

    • Dissolve 4-bromomethyl-2'-cyanobiphenyl (114 g) in acetone (500 ml).

    • Slowly add the solution of 4-bromomethyl-2'-cyanobiphenyl to the refluxing mixture over a period of 4 hours.

    • Maintain the reaction mixture under reflux for 15 hours.

    • After the reaction is complete, distill off the solvent completely under vacuum at a temperature below 50 °C.

    • To the obtained residue, add water (600 ml) at room temperature and stir.

    • The product, (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester, can then be isolated and purified.

Protocol 2: Using L-Valine benzyl ester and Sodium Carbonate in Ethyl Acetate [1]

  • Materials:

    • L-Valine benzyl ester (262 g)

    • Sodium carbonate (240 g)

    • 4-Bromomethyl-2'-cyanobiphenyl (300 g)

    • Ethyl acetate (5100 ml)

    • Water (3000 ml)

    • 10% aqueous sodium chloride solution (3000 ml)

    • Sodium sulfate

  • Procedure:

    • Add L-valine benzyl ester (262 g) and sodium carbonate (240 g) to ethyl acetate (600 ml) at room temperature.

    • Stir the mixture for 15 minutes and then heat to a mild reflux.

    • Dissolve 4-bromomethyl-2'-cyanobiphenyl (300 g) in ethyl acetate (4500 ml).

    • Slowly add the solution of 4-bromomethyl-2'-cyanobiphenyl to the refluxing L-valine benzyl ester solution over 4 hours at 70 °C.

    • Maintain the reaction under reflux for 12 hours.

    • Cool the reaction mixture to room temperature and add water (3000 ml).

    • Stir for 10 minutes and then separate the organic and aqueous layers.

    • Wash the organic layer with water (3000 ml) and then with 10% aqueous sodium chloride solution (3000 ml).

    • Dry the organic layer over sodium sulfate and distill off the solvent completely under vacuum.

    • The residue contains the desired product, (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester.

Protocol 3: Using L-Valine benzyl ester hydrochloride and Diisopropylethylamine [2]

  • Materials:

    • N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester hydrochloride (5.5 g)

    • Diisopropylethylamine (4.33 g)

    • Valeryl chloride (3 ml) - Note: This protocol as described in the source proceeds to the next acylation step.

    • Ether

    • Sodium bicarbonate solution

    • Brine

  • Procedure for N-alkylation (inferred):

    • Dissolve L-valine benzyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Add diisopropylethylamine to neutralize the hydrochloride salt.

    • Add 4-bromomethyl-2'-cyanobiphenyl to the mixture.

    • Stir the reaction at room temperature until completion (monitoring by TLC or HPLC is recommended).

    • Work-up the reaction by washing with aqueous solutions such as sodium bicarbonate and brine.

    • Dry the organic layer and evaporate the solvent to obtain the crude product.

Visualizations

Diagram 1: Synthetic Workflow for Valsartan

Valsartan_Synthesis_Workflow LVal_BE_T L-Valine benzyl ester tosylate Intermediate1 (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]- L-valine benzyl ester LVal_BE_T->Intermediate1 N-Alkylation Br_CN_Biph 4-bromomethyl-2'- cyanobiphenyl Br_CN_Biph->Intermediate1 Intermediate2 (S)-N-Pentanoyl-N-{[2'-cyanobiphenyl-4-yl]methyl} -L-valine benzyl ester Intermediate1->Intermediate2 N-Acylation Valeryl_Cl Valeryl chloride Valeryl_Cl->Intermediate2 Valsartan_BE Valsartan benzyl ester Intermediate2->Valsartan_BE Tetrazole Formation TBT_Azide Tributyltin azide TBT_Azide->Valsartan_BE Valsartan Valsartan Valsartan_BE->Valsartan Debenzylation H2_PdC H2, Pd/C H2_PdC->Valsartan

Caption: Synthetic workflow for the production of Valsartan.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Start Starting Materials: L-Valine benzyl ester tosylate 4-bromomethyl-2'-cyanobiphenyl Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Final Intermediate: (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]- L-valine benzyl ester Purification->Product

Caption: Key logical steps in the synthesis protocol.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Bromomethyl-2'-cyanobiphenyl is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

The N-alkylation of L-Valine benzyl ester tosylate with 4-bromomethyl-2'-cyanobiphenyl is a well-established and critical transformation in the synthesis of Valsartan. The choice of base and solvent can influence the reaction rate and impurity profile. The protocols provided herein, based on published literature, offer robust starting points for the laboratory-scale synthesis of this key intermediate. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes: Microwave-Assisted Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the carboxylic acid functional group of amino acids is a critical step in peptide synthesis and the development of peptidomimetics and other pharmaceutically relevant molecules. Benzyl esters are a commonly employed protecting group due to their stability under various reaction conditions and their facile removal by catalytic hydrogenolysis. The traditional Fischer-Speier esterification method for preparing amino acid benzyl ester p-toluenesulfonate salts often requires prolonged reaction times and the use of hazardous solvents for azeotropic water removal.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods.[2][3] These advantages include dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles.[2][3] In the context of amino acid chemistry, microwave irradiation provides rapid and uniform heating of the polar reaction mixture, leading to a significant rate enhancement in the esterification process. This application note provides a detailed protocol for the rapid and efficient synthesis of amino acid benzyl ester p-toluenesulfonate salts using microwave irradiation.

Advantages of the Microwave-Assisted Method

  • Speed: Reaction times are drastically reduced from several hours to a matter of minutes.

  • Efficiency: High yields of the desired product are consistently obtained.[2][3]

  • Simplicity: The work-up procedure is straightforward, often involving simple precipitation and filtration.

  • Versatility: The method is applicable to a wide range of amino acids.[2][3]

Data Presentation

The following table summarizes the results for the microwave-assisted synthesis of various amino acid benzyl ester p-toluenesulfonate salts. The data highlights the efficiency of this method, with high yields achieved in very short reaction times.

Amino Acid DerivativeReaction Time (seconds)Yield (%)
H-Ala-OBzl·TsOH6095
H-Val-OBzl·TsOH5096
H-Leu-OBzl·TsOH4597
H-Ile-OBzl·TsOH5594
H-Phe-OBzl·TsOH4096
H-Tyr-OBzl·TsOH6092
H-Trp-OBzl·TsOH5093
H-Ser(Bzl)-OBzl·TsOH6094
H-Met-OBzl·TsOH5595
H-Pro-OBzl·TsOH4596

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts

This protocol is based on the facile method described for the synthesis of several amino acid benzyl ester p-toluenesulfonate salts accelerated by microwave irradiation.[2][3]

Materials:

  • Amino acid (1 equivalent)

  • Benzyl alcohol (10 equivalents)

  • p-Toluenesulfonic acid monohydrate (1.1 equivalents)

  • Anhydrous diethyl ether

  • Microwave reactor

  • Reaction vessel (e.g., a thick-walled glass tube with a cap)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean and dry microwave reaction vessel, combine the amino acid, benzyl alcohol, and p-toluenesulfonic acid monohydrate.

  • Microwave Irradiation: Place the sealed reaction vessel inside the microwave reactor. Irradiate the mixture at a power of 160W for the time specified in the data table (typically 40-60 seconds). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Precipitation: To the resulting mixture, add an excess of anhydrous diethyl ether. This will cause the amino acid benzyl ester p-toluenesulfonate salt to precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with several portions of anhydrous diethyl ether to remove any residual benzyl alcohol and other impurities.

  • Drying: Dry the purified product under vacuum to obtain the final amino acid benzyl ester p-toluenesulfonate salt.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Amino Acid + Benzyl Alcohol + p-Toluenesulfonic Acid microwave Microwave Irradiation (160W, 40-60s) reactants->microwave 1. product_mixture Crude Product Mixture microwave->product_mixture 2. precipitation Precipitation with Anhydrous Diethyl Ether product_mixture->precipitation 3. filtration Vacuum Filtration precipitation->filtration 4. washing Washing with Anhydrous Diethyl Ether filtration->washing 5. drying Drying under Vacuum washing->drying 6. final_product Pure Amino Acid Benzyl Ester p-Toluenesulfonate Salt drying->final_product 7.

Caption: Experimental workflow for the microwave-assisted synthesis.

References

Application Notes and Protocols for the Deprotection of Benzyl Esters from N-Protected Valine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In peptide synthesis, the protection of the C-terminal carboxylic acid is a critical step to prevent unwanted side reactions during chain elongation. The benzyl ester is a widely utilized protecting group for this purpose, particularly within the tert-butoxycarbonyl (Boc) based strategy in Solid-Phase Peptide Synthesis (SPPS).[1] The benzyl group's stability under the moderately acidic conditions required for the removal of the N-terminal Boc group ensures the integrity of the C-terminal anchor throughout the synthesis.[1] However, the efficient and clean removal of the benzyl ester, known as deprotection, is crucial for the successful isolation of the final peptide product.

This document provides detailed protocols and comparative data for the most common methods of deprotecting benzyl esters from N-protected valine peptides. Valine, with its sterically hindered side chain, can sometimes present challenges in peptide synthesis, making the choice of a robust deprotection strategy particularly important. The methods covered include catalytic hydrogenation (hydrogenolysis), catalytic transfer hydrogenation, and acid-catalyzed cleavage.

Core Deprotection Methodologies

The selection of a deprotection method is contingent on the stability of the N-terminal protecting group (e.g., Boc, Fmoc, Cbz) and other protecting groups present on the amino acid side chains.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a prevalent and often "clean" method for benzyl group removal.[2] The reaction involves the cleavage of the carbon-oxygen bond by catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[3][4] This process yields the free carboxylic acid and toluene as a byproduct.[3][5][6]

Mechanism: The substrate and hydrogen bond to active sites on the metal catalyst, leading to the cleavage of the ester bond.[5][6]

Start N-Protected Valine Benzyl Ester in Solvent Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogenation Introduce H₂ Gas (Balloon or Pressure Reactor) Catalyst->Hydrogenation Stir Stir Vigorously at Room Temperature Hydrogenation->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate End N-Protected Valine (Deprotected Peptide) Concentrate->End

Caption: Workflow for Benzyl Ester Deprotection via Catalytic Hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

  • Preparation: Dissolve the N-protected valine peptide benzyl ester (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[4][7]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).[2] For more resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[7]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a high-pressure reactor.[7][8]

  • Reaction: Stir the mixture vigorously at room temperature.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[7]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Quantitative Data: Catalytic Hydrogenolysis

N-Protecting GroupCatalystHydrogen SourceSolventTime (h)Yield (%)Reference
Boc10% Pd/CH₂ (1 atm)Methanol1-6>95[7]
Cbz10% Pd/CH₂ (1 atm)Methanol0.5-292-98[9][10]
Fmoc20% Pd(OH)₂/CH₂ (60 psi)EtOH24-48~90[11]

Troubleshooting:

  • Incomplete reaction: Increase catalyst loading, use a fresh batch of catalyst, or increase hydrogen pressure.[7]

  • Catalyst poisoning: If the peptide contains sulfur or certain nitrogen heterocycles, the catalyst can be poisoned, inhibiting the reaction.[6][7]

Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is a convenient alternative to traditional hydrogenolysis as it avoids the direct use of flammable hydrogen gas.[5][6][9] This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst to achieve deprotection.[2][12] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[2][6][13]

Mechanism: A hydrogen donor transfers hydrogen to the substrate, mediated by the metal catalyst, leading to the cleavage of the benzyl ester.

Start N-Protected Valine Benzyl Ester in Solvent Reagents Add Pd/C Catalyst and Hydrogen Donor (e.g., NH₄HCO₂) Start->Reagents Stir Stir Mixture (May Require Heating/Reflux) Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate End N-Protected Valine (Deprotected Peptide) Concentrate->End

Caption: Workflow for Benzyl Ester Deprotection via Catalytic Transfer Hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate

  • Preparation: In a round-bottom flask, dissolve the N-protected valine peptide benzyl ester (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[2]

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (approx. 5 equivalents) in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite and wash the pad with the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or chromatography.

Quantitative Data: Catalytic Transfer Hydrogenation

N-Protecting GroupCatalystHydrogen DonorSolventTimeYield (%)Reference
Cbz10% Pd/CAmmonium FormateMethanol10-30 min>95[13]
Boc10% Pd/CFormic AcidMethanol5-60 min90-98[13]
Cbz10% Pd/C1,4-CyclohexadieneEthanol1-3 hHigh[6]
Acid-Catalyzed Cleavage (Acidolysis)

Strong acids can be employed to cleave benzyl esters, a method often used in the final step of Boc-based SPPS, where simultaneous cleavage from the resin and side-chain deprotection is desired.[1] Common reagents include anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trifluoroacetic acid (TFA).[1][2] The mechanism is typically SN1-type, where the acid protonates the ester oxygen, facilitating the departure of the stable benzyl carbocation.[1]

Mechanism: Protonation of the ester carbonyl oxygen by a strong acid, followed by the departure of the benzyl group as a stable carbocation, which is trapped by a scavenger.

Start N-Protected Valine Benzyl Ester Dissolve Dissolve in Anhydrous Dichloromethane (DCM) Start->Dissolve Cool Cool Solution in an Ice Bath Dissolve->Cool Acid Slowly Add Strong Acid (e.g., TFA) Cool->Acid Stir Stir at Room Temp for 1-6 hours Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Remove Acid and Solvent under Reduced Pressure Monitor->Evaporate Reaction Complete End N-Protected Valine (Deprotected Peptide) Evaporate->End

Caption: Workflow for Benzyl Ester Deprotection via Acidolysis.

Experimental Protocol: Acid-Catalyzed Cleavage with TFA

  • Preparation: Dissolve the N-protected valine peptide benzyl ester (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution in an ice bath to control any potential exotherm.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).[2][14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure.

  • Isolation: The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected peptide as its TFA salt. The solid can be collected by filtration and dried under vacuum.[14]

Quantitative Data: Acid-Catalyzed Cleavage

N-Protecting GroupReagentConditionsTime (h)Yield (%)Reference
BocTFA/DCM (1:1)Room Temp1-4High[2][14]
FmocHBr/AcOHRoom Temp1-292[15]
BocHF with anisole scavenger0 °C1High[1][16]

Comparative Summary of Deprotection Methods

The choice of deprotection method is critical and depends on the overall synthetic strategy and the specific peptide sequence.

MethodAdvantagesDisadvantagesN-Protecting Group Compatibility
Catalytic Hydrogenolysis High yields, clean reaction, mild conditions.[5]Requires H₂ gas apparatus, catalyst can be poisoned by sulfur, potential for side reactions with other reducible groups.[6][7][9]Good for Boc and Fmoc. Cleaves Cbz group.
Catalytic Transfer Hydrogenation Avoids H₂ gas, rapid reactions, convenient for lab scale.[2][12]May require heating, hydrogen donor can be acidic or basic.[2]Good for Boc and Fmoc. Cleaves Cbz group.[13]
Acid-Catalyzed Cleavage Simultaneous cleavage from resin and side-chain deprotection in SPPS.[1]Harsh conditions, requires scavengers to prevent side reactions, can be problematic for sensitive peptides.[1][2]Used to cleave Boc group. Not compatible with highly acid-labile groups.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While the protocols provided are based on cited literature, they should be adapted and optimized for specific experimental setups.

References

Troubleshooting & Optimization

Preventing racemization of L-Valine benzyl ester during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of L-Valine benzyl ester.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of L-Valine benzyl ester synthesis?

A1: Racemization is the process by which an enantiomerically pure compound, such as L-Valine, is converted into a mixture of equal parts of both enantiomers (L- and D-isomers). In the synthesis of L-Valine benzyl ester, this results in a loss of stereochemical integrity at the alpha-carbon, yielding a product that is no longer optically pure.

Q2: What are the primary mechanisms that cause racemization during the synthesis of amino acid esters?

A2: The two primary mechanisms responsible for racemization during the activation of the carboxylic acid group of an amino acid are:

  • Oxazolone (or Azlactone) Formation: The activated N-protected amino acid can cyclize to form a planar oxazolone intermediate. This planar structure allows for the easy loss and subsequent re-addition of a proton at the alpha-carbon from either side, leading to racemization.[1]

  • Direct Enolization: A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.[1]

Q3: Which factors generally influence the extent of racemization?

A3: Several factors can influence the degree of racemization during the synthesis of amino acid esters. These include the choice of coupling reagents, the presence and type of additives, the strength and steric hindrance of the base used, the polarity of the solvent, and the reaction temperature.[2][3]

Troubleshooting Guide

Q1: I am observing significant racemization in my synthesis of L-Valine benzyl ester using a carbodiimide coupling reagent. What can I do to minimize this?

A1: When using carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide), it is crucial to use them in conjunction with racemization-suppressing additives.[1][4] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the highly reactive carbodiimide intermediate to form a more stable active ester, which is less prone to racemization.[2][3] HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.[2]

Q2: My synthesis involves the use of a base. Which base should I choose to reduce the risk of racemization?

A2: The choice of base is critical in controlling racemization. Stronger and less sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), can increase the rate of proton abstraction and thus promote racemization. It is often preferable to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][3]

Q3: I am performing an azeotropic esterification of L-Valine with benzyl alcohol and p-toluenesulfonic acid. The choice of solvent seems to be causing racemization. What is the recommended solvent?

A3: The solvent used for azeotropic removal of water can significantly impact the enantiomeric purity of the final product. While toluene is sometimes used, it can lead to racemization due to its higher boiling point.[5][6][7] Cyclohexane is a recommended alternative as it forms a lower-boiling azeotrope with water, allowing for water removal at a lower temperature and thus minimizing racemization.[5][6][7]

Q4: Can the reaction temperature affect the level of racemization?

A4: Yes, higher reaction temperatures generally accelerate the rate of racemization.[1] It is advisable to perform coupling reactions at lower temperatures, for example at 0°C, to minimize the risk of racemization, especially when working with sensitive amino acids.[1]

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveRelative Racemization LevelReference
DICNoneHigh[1]
DICHOBtLow[2][4]
DICHOAtVery Low[2]
DICOxymaVery Low[2]
HATU-Low[8]
PyBOP-Low[9]

Table 2: Effect of Base on Racemization

BaseBasicity (pKa of conjugate acid)Steric HindranceRelative RacemizationReference
Triethylamine (TEA)10.75LowHigh[3]
N,N-Diisopropylethylamine (DIPEA)10.1HighModerate[2][3]
N-Methylmorpholine (NMM)7.38ModerateLow[2][3]
2,4,6-Collidine7.43HighVery Low[3]

Experimental Protocols

Protocol: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate with Minimal Racemization [5]

This protocol is adapted from a procedure that emphasizes the use of cyclohexane to prevent racemization.

Materials:

  • L-Valine

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-Valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane.

  • Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing for approximately 4 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to the cooled mixture and stir for 1 hour to induce precipitation of the product.

  • Collect the precipitated L-Valine benzyl ester p-toluenesulfonate by filtration.

  • Wash the solid with ethyl acetate and dry under vacuum.

  • The enantiomeric purity of the product can be verified by chiral HPLC analysis.

Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization L_AA L-Amino Acid Derivative Activated_Ester Activated Ester (prone to cyclization) L_AA->Activated_Ester + Activating Agent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone - H₂O Oxazolone->L_AA + H⁺ (from same face) D_AA D-Amino Acid Derivative Oxazolone->D_AA + H⁺ (from other face) L_AA2 L-Amino Acid Derivative Activated_Ester2 Activated Ester L_AA2->Activated_Ester2 + Activating Agent Enolate Planar Enolate Intermediate Activated_Ester2->Enolate + Strong Base - H⁺ Enolate->L_AA2 + H⁺ (from same face) D_AA2 D-Amino Acid Derivative Enolate->D_AA2 + H⁺ (from other face)

Caption: Mechanisms of racemization during amino acid activation.

SynthesisWorkflow Start Start: L-Valine Reagents Add: - Benzyl Alcohol - p-Toluenesulfonic Acid - Cyclohexane Start->Reagents Reflux Azeotropic Reflux (Dean-Stark Trap) Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Add Ethyl Acetate & Stir Cool->Precipitate Filter Filter Product Precipitate->Filter Dry Dry Under Vacuum Filter->Dry End End: L-Valine Benzyl Ester p-Toluenesulfonate Dry->End

Caption: Workflow for racemization-free synthesis.

References

Technical Support Center: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of L-Valine benzyl ester p-toluenesulfonate salt. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Fischer-Speier esterification.[1] This acid-catalyzed reaction involves treating L-Valine with benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The p-TsOH serves both as the catalyst and as the counterion to form the final salt. The reaction is an equilibrium, which is driven towards the product by removing the water formed during the reaction, usually by azeotropic distillation.[1][2]

Q2: What is the most significant potential side reaction in this synthesis?

A2: The most critical side reaction is the racemization of the chiral center of the L-Valine, which would lead to the formation of the D-enantiomer and result in a product with low optical purity.[1][3] This occurs because the acidic conditions and elevated temperatures required for the esterification can facilitate the removal of the alpha-proton, leading to a planar, achiral enol intermediate. Reprotonation can then occur from either face, yielding a mixture of L and D isomers.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in both the reaction efficiency and the prevention of side reactions. Historically, benzene was used for its excellent azeotropic properties with water, but it is now avoided due to its carcinogenicity.[2] Toluene is a common substitute; however, its higher boiling point can sometimes lead to partial or complete racemization of the amino acid ester, particularly for those with electron-withdrawing side chains.[4][5] For amino acids with alkyl side chains like valine, racemization in toluene is reported to be limited.[3] Cyclohexane is recommended as a safer and effective alternative that minimizes the risk of racemization due to its lower boiling azeotrope with water.[4][5]

Q4: Are there other potential side products I should be aware of?

A4: While racemization is the primary concern, other side reactions are possible, though often less significant. Under strong acidic conditions and heat, benzyl alcohol can undergo self-condensation to form dibenzyl ether. Additionally, impurities in the starting materials, such as other amino acids in the L-Valine or impurities in the p-toluenesulfonic acid, can be carried through to the final product.[6] The formation of genotoxic p-toluenesulfonate esters from the reaction of p-TsOH with residual alcohols used in the process is also a possibility that requires monitoring in pharmaceutical applications.[7]

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

Possible Cause Suggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. Ensure efficient removal of water using a Dean-Stark apparatus or by adding molecular sieves. The reaction can be monitored by checking for the cessation of water collection in the Dean-Stark trap or by techniques like HPLC.[2]
Extend the reaction time. The reaction can be slow and may require several hours at reflux to reach completion.
Use an excess of benzyl alcohol, as it often also serves as the solvent, to drive the equilibrium towards the product side.[8]
Poor Crystallization/Precipitation Ensure the reaction mixture is sufficiently concentrated before cooling. If the product is too soluble, additional anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) can be slowly added to induce precipitation.[2][4]
Seeding the solution with a small crystal of the pure product can initiate crystallization.[2]
Optimize the cooling rate. A slower cooling rate generally leads to the formation of purer and larger crystals. A recommended cooling rate is between 3° to 15°C per hour.[2]
Loss of Product During Workup Minimize the number of transfer and filtration steps. Ensure the filter cake is washed with a cold, non-polar solvent (like cold toluene or hexane) to remove impurities without dissolving a significant amount of the product.[2]

Problem 2: Product has Low Optical Purity (Presence of D-Isomer)

Possible Cause Suggested Solution
Racemization During Reaction The reaction temperature may be too high. If using toluene, the reflux temperature might be promoting racemization.[1]
Consider switching the solvent from toluene to cyclohexane. Cyclohexane forms a lower-boiling azeotrope with water, allowing for efficient water removal at a lower temperature, which significantly reduces the risk of racemization.[4][5]
Contaminated Starting Material Ensure the starting L-Valine is of high enantiomeric purity.

Problem 3: Product is Oily or Fails to Solidify

Possible Cause Suggested Solution
Presence of Impurities Residual benzyl alcohol or solvent can prevent crystallization. Ensure the product is thoroughly dried under vacuum. Washing the crude product with a non-polar solvent like hexane or diethyl ether can help remove these impurities.
The product may be impure. Consider recrystallization from an appropriate solvent system (e.g., acetone-ether).
Incomplete Salt Formation Ensure a stoichiometric amount or slight excess of p-toluenesulfonic acid was used relative to the L-Valine.

Quantitative Data Summary

The following table summarizes yield and purity data reported in the literature for the synthesis of this compound.

SolventYield (Apparent)Purity/ContentNet YieldReference
Toluene85.7%95.0%81.4%[2]
Benzene78%94.2%73.5%[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established methods emphasizing safety and high enantiomeric purity.[2][4]

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene or Cyclohexane (as solvent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add L-Valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (4.0 eq), and the chosen solvent (toluene or cyclohexane, approx. 2.5-3.0 mL per gram of L-Valine).[2]

  • Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected, indicating the reaction is nearing completion. This typically takes several hours.

  • Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool. For controlled crystallization, cool the solution to 60-90°C. If available, add a seed crystal of this compound to induce crystallization.[2]

  • Cooling: Cool the mixture slowly to a temperature between 0°C and 10°C. A controlled cooling rate (e.g., 5-10°C per hour) is recommended for optimal crystal formation and purity.[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove residual benzyl alcohol and other soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization: The final product should be characterized by determining its melting point, optical rotation, and purity (e.g., by HPLC). The specific rotation of this compound is reported to be between -3.2° and -3.8°.[6]

Visualizations

Synthesis_Pathway LValine L-Valine Intermediate Protonated Intermediate LValine->Intermediate BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Intermediate pTsOH p-TsOH (catalyst) pTsOH->Intermediate + H+ Product L-Valine Benzyl Ester p-Toluenesulfonate Salt Intermediate->Product Water Water (removed) Intermediate->Water

Caption: Main reaction pathway for the synthesis of this compound.

Racemization_Side_Reaction L_Ester L-Valine Benzyl Ester Enolate Planar Enolate Intermediate (Achiral) L_Ester->Enolate - H+ Enolate->L_Ester + H+ D_Ester D-Valine Benzyl Ester (Racemic Impurity) Enolate->D_Ester + H+ Conditions Heat, Acid (H+) Conditions->Enolate

Caption: Mechanism of racemization, a key side reaction.

Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Low Optical Purity? CheckYield->CheckPurity No IncompleteReaction Check Water Removal & Reaction Time CheckYield->IncompleteReaction Yes HighTemp Reaction Temp Too High? CheckPurity->HighTemp Yes End Product OK CheckPurity->End No PoorCrystallization Optimize Cooling & Use Anti-Solvent IncompleteReaction->PoorCrystallization EndProblem Re-evaluate Protocol PoorCrystallization->EndProblem SwitchSolvent Switch to Cyclohexane HighTemp->SwitchSolvent Yes HighTemp->EndProblem No SwitchSolvent->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Fischer-Speier Esterification of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Fischer-Speier esterification for amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer-Speier esterification of amino acids.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Reaction The Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol, which can also serve as the solvent.[1][2][3][4] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus or a drying agent like molecular sieves.[1][4]
Insufficient Catalyst The amino group of the amino acid can neutralize the acid catalyst. Ensure a stoichiometric amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used to compensate for this.[1][5]
Inappropriate Catalyst While sulfuric acid is common, other catalysts like p-toluenesulfonic acid, and Lewis acids such as scandium(III) triflate can be effective.[1] For sensitive substrates, milder procedures might be necessary.[1] Interestingly, some studies show that sulfuric acid is a more effective catalyst than other strong mineral acids like HCl and HNO₃ for amino acid esterification.[5][6]
Low Reaction Temperature Typical reaction temperatures for Fischer-Speier esterification range from 60-110 °C.[1] Ensure the reaction is sufficiently heated, often to the reflux temperature of the alcohol being used.[2]
Short Reaction Time Reaction times can vary from 1-10 hours.[1] Monitor the reaction by TLC to determine the optimal reaction time.
Steric Hindrance Amino acids with bulky side chains may react more slowly. Increasing the reaction time and/or temperature can help to improve yields in these cases.[7]

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step
Product is soluble in the workup solvent. If the ester does not precipitate upon pouring the reaction mixture into water, extraction with an organic solvent like ethyl acetate is necessary.[8]
Emulsion formation during extraction. Add brine (saturated NaCl solution) to break up emulsions.
Co-purification of unreacted amino acid. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst.[2][8]
Product is an oil instead of a solid. Purification by column chromatography may be required if crystallization is not successful.
Contamination with side products. See the "Common Side Reactions" FAQ for specific purification strategies.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the general mechanism of Fischer-Speier esterification? A1: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][3][4]

  • Q2: How can I drive the reaction equilibrium towards the ester product? A2: There are two primary ways to shift the equilibrium:

    • Use a large excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent.[1][2][3][4]

    • Remove a product as it is formed: The water produced can be removed by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent such as molecular sieves.[1][4]

Experimental Conditions

  • Q3: What are the typical catalysts used and in what concentration? A3: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1] The catalyst concentration can impact the yield, with studies showing an optimal concentration for specific reactions. For example, one study found that increasing the sulfuric acid concentration from 1% to 2% (w/w) increased the yield, but further increases led to a decrease.[9] It's important to use at least a stoichiometric amount of catalyst relative to the amino acid to counteract the basicity of the amino group.

  • Q4: What is the optimal temperature and reaction time? A4: Typical reaction temperatures are in the range of 60–110 °C, often at the reflux temperature of the alcohol.[1] Reaction times can vary from 1 to 10 hours.[1] For specific amino acids and alcohols, these parameters may need to be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Side Reactions and Purity

  • Q5: What are the common side reactions in the Fischer-Speier esterification of amino acids? A5: A common side reaction is the intermolecular cyclization of two amino acid esters to form a diketopiperazine .[10][11] This is particularly problematic for dipeptides, especially those containing proline or glycine.[11][12]

  • Q6: How can I prevent the formation of diketopiperazines? A6: To minimize diketopiperazine formation, it is advisable to use the amino acid ester immediately in the next synthetic step. If the ester needs to be stored, it should be kept at a low temperature. In the context of peptide synthesis, a simultaneous deprotection and coupling procedure can trap the reactive free amine before it cyclizes.[10][11]

Workup and Purification

  • Q7: My amino acid ester is not precipitating from the reaction mixture. What should I do? A7: If the ester is soluble in the aqueous workup solution, you will need to perform a liquid-liquid extraction. Neutralize the excess acid catalyst with a base (e.g., sodium bicarbonate solution) and then extract the ester into an organic solvent such as ethyl acetate.[8] The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[2]

  • Q8: What are the best methods for purifying amino acid esters? A8: Purification methods depend on the physical properties of the ester.

    • Crystallization: If the ester is a solid, it can often be purified by recrystallization.[13]

    • Distillation: For volatile esters, distillation can be an effective purification method.

    • Column Chromatography: If the ester is an oil or if crystallization is ineffective, purification by silica gel column chromatography is a common alternative.

    • Ion-Exchange Chromatography: This technique can be used to separate the amino acid ester from unreacted amino acid and other impurities.[14][15]

Data Presentation

Table 1: Reported Yields for the Esterification of Various Amino Acids

Amino AcidAlcoholCatalystYield (%)Reference
L-AlanineMethanolAmberlyst-1572[16]
L-ValineMethanolAmberlyst-1580[16]
L-LeucineMethanolAmberlyst-1578[16]
L-SerineMethanolAmberlyst-1576[16]
L-PhenylalanineEthanolAmberlyst-1582[16]
L-MethionineEthanolAmberlyst-1582[16]
L-ProlineMethanolAmberlyst-1580[16]
L-TyrosineEthanolAmberlyst-1570[16]
L-Leucinen-Butanolp-Toluene sulfonic acid (Conventional Heating)63.7[7]
L-LeucineEthanolp-Toluene sulfonic acid (Conventional Heating)3.9[7]
L-Leucinen-Butanolp-Toluene sulfonic acid (Microwave)100[7]
L-LeucineEthanolp-Toluene sulfonic acid (Microwave)35.7[7]

Note: Yields can vary significantly based on reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the amino acid in a large excess of the desired alcohol (e.g., 10-20 molar equivalents). The alcohol will also serve as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and cautiously add concentrated sulfuric acid (approximately 1.1 to 2 equivalents) to the stirred suspension.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. A typical reaction time is 2-8 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in water and neutralize the excess acid by the slow addition of a base such as sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude amino acid ester.

  • Purification: Purify the crude product by recrystallization, distillation, or column chromatography as needed.

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method provides a milder alternative for the preparation of amino acid methyl esters.

  • Reaction Setup: To a round-bottom flask containing the amino acid (1 equivalent), slowly add freshly distilled trimethylchlorosilane (2 equivalents) with stirring.

  • Solvent Addition: Add methanol and continue stirring the resulting solution or suspension at room temperature.

  • Reaction: The reaction is typically complete within 12-24 hours. Monitor by TLC.

  • Workup and Isolation: After the reaction is complete, remove the solvent under reduced pressure to yield the amino acid methyl ester hydrochloride.[17]

Visualizations

Fischer_Speier_Workflow General Workflow for Fischer-Speier Esterification start Start reactants Combine Amino Acid and excess Alcohol start->reactants catalyst Add Acid Catalyst (e.g., H2SO4) reactants->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux workup Workup: - Remove excess alcohol - Neutralize - Extract reflux->workup purify Purification: - Crystallization - Chromatography - Distillation workup->purify product Pure Amino Acid Ester purify->product

Caption: General experimental workflow for Fischer-Speier esterification of amino acids.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield? check_equilibrium Is the equilibrium shifted towards products? start->check_equilibrium Yes check_catalyst Is the catalyst sufficient and active? start->check_catalyst No check_equilibrium->check_catalyst Yes solution_equilibrium Increase excess of alcohol OR Remove water (Dean-Stark) check_equilibrium->solution_equilibrium No check_conditions Are reaction time and temperature adequate? check_catalyst->check_conditions Yes solution_catalyst Increase catalyst amount OR Try a different catalyst check_catalyst->solution_catalyst No solution_conditions Increase reaction time AND/OR Increase temperature check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low yields in Fischer-Speier esterification.

References

Technical Support Center: Removal of p-Toluenesulfonic Acid from Amino Acid Ester Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluenesulfonic acid (p-TsOH) from amino acid ester salts.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove p-toluenesulfonic acid from my amino acid ester salt?

A1: Residual p-toluenesulfonic acid (p-TsOH), often used as a catalyst in esterification reactions, can interfere with subsequent synthetic steps.[1][2][3] Its acidic nature can cause undesired side reactions, such as hydrolysis of the ester or removal of acid-labile protecting groups. Furthermore, for pharmaceutical applications, its removal is critical to meet stringent purity and safety standards.[4][5]

Q2: What are the most common methods for removing p-TsOH?

A2: The most common methods for removing p-TsOH from amino acid ester salts include:

  • Neutralization and Liquid-Liquid Extraction: This involves neutralizing the acidic p-TsOH with a base and extracting the resulting salt into an aqueous phase.[6][7]

  • Recrystallization: This purification technique separates the desired amino acid ester salt from soluble impurities like p-TsOH based on differences in solubility.[8][9]

  • Ion-Exchange Chromatography: This method utilizes a solid-phase resin to capture the tosylate anion, allowing the desired product to pass through.[6][10]

  • Azeotropic Distillation: While primarily used to remove water during a reaction, it can also be employed to remove volatile impurities.[11]

Q3: I've performed multiple washes with a basic solution, but I still see p-TsOH in my NMR spectrum. What should I do?

A3: This is a common issue, as p-TsOH can sometimes be tenacious.[6] Here are a few troubleshooting steps:

  • Increase the number of extractions: Instead of 2-3 washes, try 4-5 washes with a saturated solution of a mild base like sodium bicarbonate.

  • Use a stronger base (with caution): A dilute solution of sodium carbonate or potassium carbonate can be more effective. However, be mindful of the stability of your ester, as stronger bases can promote hydrolysis.[6]

  • Consider a different workup: If your product is soluble in a non-polar organic solvent, you can try washing with water to remove the bulk of the p-TsOH, followed by a final wash with a basic solution.

  • Employ an alternative purification method: If extraction fails, consider ion-exchange chromatography or recrystallization.

Q4: How do I choose the best removal method for my specific amino acid ester salt?

A4: The choice of method depends on several factors, including the solubility of your product, its stability to acid and base, and the desired level of purity. The following decision-making workflow can guide your choice.

start Start: Amino Acid Ester Salt with p-TsOH impurity solubility Is the product soluble in a water-immiscible organic solvent? start->solubility base_stability Is the ester stable to mild aqueous base? solubility->base_stability Yes recrystallize_option Can the product be recrystallized? solubility->recrystallize_option No neutralize Perform Neutralization and Liquid-Liquid Extraction base_stability->neutralize Yes base_stability->recrystallize_option No end Purified Amino Acid Ester Salt neutralize->end recrystallize Perform Recrystallization recrystallize_option->recrystallize Yes ion_exchange Use Anion-Exchange Chromatography recrystallize_option->ion_exchange No recrystallize->end ion_exchange->end

Caption: Decision workflow for selecting a p-TsOH removal method.

Troubleshooting Guides

Issue 1: Incomplete Removal of p-TsOH by Extraction
Symptom Possible Cause Suggested Solution
p-TsOH peaks are still present in the NMR spectrum after multiple basic washes.[6]Insufficient amount or strength of the base.Increase the number of washes with saturated NaHCO₃ solution. Alternatively, use a dilute solution of K₂CO₃, checking for product stability first.[12]
Poor phase separation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to improve phase separation.[6]
The amino acid ester salt is partially soluble in the aqueous phase.Minimize the volume of the aqueous washes. Consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent.
Issue 2: Product Loss During Recrystallization
Symptom Possible Cause Suggested Solution
Low recovery of the desired amino acid ester salt after recrystallization.The chosen solvent system is too good a solvent for the product.Experiment with different solvent systems. A good recrystallization solvent should dissolve the product when hot but have low solubility when cold.
The product is precipitating out with the p-TsOH.Ensure the initial dissolution is in a minimal amount of hot solvent. Allow for slow cooling to promote the formation of pure crystals.
Issue 3: Challenges with Ion-Exchange Chromatography
Symptom Possible Cause Suggested Solution
The desired product is retained on the column along with the p-TsOH.The product has a net positive charge and is interacting with the anionic resin.Use an anion-exchange resin specifically to bind the tosylate anion (TsO⁻).[6] Ensure the mobile phase is appropriate to elute your product while the tosylate remains bound.
Low recovery from the column.The product may be adsorbing to the resin material. Try a different type of ion-exchange resin or modify the mobile phase (e.g., by changing the ionic strength or pH).

Experimental Protocols

Protocol 1: Removal of p-TsOH by Neutralization and Liquid-Liquid Extraction

This protocol is a general guideline for the removal of p-TsOH from a reaction mixture where the amino acid ester salt is dissolved in a water-immiscible organic solvent.

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice bath.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will facilitate the extraction process.

  • First Wash (Water): Transfer the diluted reaction mixture to a separatory funnel and wash with deionized water. This will remove the bulk of the water-soluble p-TsOH.

  • Neutralization Washes (Base): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] Repeat this wash 2-3 times. Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove residual water from the organic layer and improves phase separation.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which should now be substantially free of p-TsOH.

A Start: Reaction Mixture in Organic Solvent B Cool to Room Temperature A->B C Dilute with Organic Solvent B->C D Wash with Water C->D E Wash with sat. NaHCO3 (aq) (repeat 2-3x) D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I End: Purified Product H->I

Caption: Workflow for p-TsOH removal by extraction.
Protocol 2: Removal of p-TsOH using Anion-Exchange Chromatography

This protocol is suitable for cases where extraction is ineffective or when a higher purity product is required.

  • Resin Preparation: Select a suitable strong anion exchange (SAX) resin.[6] Prepare the resin in the bicarbonate (HCO₃⁻) form by washing it thoroughly with a saturated solution of sodium bicarbonate, followed by deionized water until the eluent is neutral.

  • Sample Preparation: Dissolve the crude amino acid ester salt containing p-TsOH in a suitable solvent. The ideal solvent will dissolve the sample well and be compatible with the chromatography system. Alcohols like ethanol or isopropanol can be good choices.[6]

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Loading: Carefully load the sample solution onto the column.

  • Elution: Elute the column with the chosen solvent. The neutral or positively charged amino acid ester should elute, while the negatively charged tosylate anion (TsO⁻) will be retained on the positively charged resin.

  • Fraction Collection: Collect fractions and monitor for the presence of your product using a suitable analytical technique (e.g., TLC, LC-MS).

  • Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for p-TsOH removal.

MethodKey Reagents/MaterialsTypical ConditionsReported Efficiency/OutcomeReference
Neutralization & ExtractionSaturated NaHCO₃, BrineRoom temperature, multiple washesGenerally effective for removing bulk p-TsOH, though trace amounts may remain.[6][7][13]
Ion-Exchange ChromatographyStrong Anion Exchange (SAX) Resin (HCO₃⁻ form)Elution with an alcohol solventCan be highly effective for complete removal of the tosylate anion.[6]
Magnetic Resin AdsorptionMagnetic resin with triethanolamine functionalityBatch adsorption at ambient temperature for 3 hoursHigh adsorption capacity for p-TsOH from aqueous solutions.[10]
RecrystallizationVarious organic solventsDependent on the solubility of the specific amino acid ester saltCan yield highly pure product if a suitable solvent system is found.[8][14]

References

Improving the solubility of L-Valine benzyl ester p-toluenesulfonate salt for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Valine benzyl ester p-toluenesulfonate salt. The information provided is intended to assist in overcoming challenges related to its solubility in various organic solvents for chemical reactions, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS Number: 16652-76-9) is a white crystalline solid that serves as a protected form of the amino acid L-valine.[1] The benzyl ester protects the carboxylic acid group, while the p-toluenesulfonate (tosylate) salt enhances its stability and solubility in organic solvents.[1][2] Its primary applications are as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Valsartan, and in peptide synthesis.[1]

Q2: In which common organic solvents is this compound soluble?

Qualitative data from various suppliers indicates that this compound is soluble in methanol, chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

Q3: Why is the p-toluenesulfonate salt form used?

The p-toluenesulfonate salt form is utilized to improve the handling characteristics of the L-valine benzyl ester. It converts the amino acid ester into a stable, crystalline solid with enhanced solubility in organic solvents, which is beneficial for its use in subsequent reaction steps.[1][2]

Q4: Does the salt need to be neutralized before use in a reaction?

Yes, for many applications, particularly peptide coupling reactions, the p-toluenesulfonate salt needs to be neutralized to generate the free amine (the nucleophile) of the L-valine benzyl ester. This is typically achieved by adding a non-nucleophilic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The table below summarizes the available quantitative and qualitative data. Researchers are encouraged to determine the solubility for their specific application and solvent system.

SolventChemical FormulaSolubility (g/L)Temperature (°C)Notes
MethanolCH₃OH3220This value is calculated from a reported concentration of 3.2% (c=3.2) used for optical rotation measurement.[2]
ChloroformCHCl₃SolubleNot SpecifiedQualitative description from supplier data.
Dichloromethane (DCM)CH₂Cl₂SolubleNot SpecifiedQualitative description from supplier data.
Ethyl AcetateC₄H₈O₂SolubleNot SpecifiedQualitative description from supplier data.
Dimethyl Sulfoxide (DMSO)C₂H₆OSSolubleNot SpecifiedQualitative description from supplier data.
AcetoneC₃H₆OSolubleNot SpecifiedQualitative description from supplier data.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Peptide Coupling

This protocol describes the in-situ neutralization of the salt to generate the free amine for a subsequent peptide coupling reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound (1.0 equivalent).

  • Add the desired volume of anhydrous reaction solvent (e.g., DCM or DMF).

  • Stir the mixture at room temperature to form a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the base (NMM or DIPEA, 1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Continue stirring the mixture at 0 °C for 15-20 minutes. The solid should dissolve as the free amine is generated.

  • The resulting solution containing the free L-valine benzyl ester is now ready for the addition of the activated carboxylic acid component for the peptide coupling reaction.

Protocol 2: Enhancing Solubility with Co-solvents and Gentle Heating

If the salt does not fully dissolve in a single solvent system, the following steps can be taken.

Materials:

  • This compound

  • Primary anhydrous reaction solvent (e.g., DCM)

  • Co-solvent (e.g., DMF or N-Methyl-2-pyrrolidone (NMP))

  • Hot plate with stirring capability

  • Thermometer

Procedure:

  • Suspend the this compound in the primary solvent in the reaction vessel.

  • While stirring, add a co-solvent (e.g., DMF) dropwise until the solid dissolves. Start with a small percentage of the total volume (e.g., 5-10%).

  • If the solid still does not dissolve, gently warm the mixture to 30-40 °C while stirring. Caution: Avoid excessive heating, as it may lead to degradation or unwanted side reactions.

  • Once the solid has dissolved, allow the solution to cool to the desired reaction temperature before proceeding with the next steps.

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound during experimental work.

Caption: A flowchart for troubleshooting solubility issues.

ProblemPotential CauseRecommended Solution
The salt does not dissolve completely in the reaction solvent. 1. The solvent may not be optimal for this particular salt. 2. The concentration may be too high. 3. The salt may require neutralization to the more soluble free amine form.1. Try a different solvent or a co-solvent system (e.g., a mixture of DCM and DMF). 2. Increase the volume of the solvent. 3. If the reaction allows, add a non-nucleophilic base like NMM or DIPEA to generate the free amine, which may have better solubility.
The reaction is sluggish or incomplete. Poor solubility of the starting material can lead to a low effective concentration of the reactant in the solution, slowing down the reaction rate.1. Ensure the salt is fully dissolved before proceeding with the reaction. 2. Consider using a solvent system in which the salt is more soluble. 3. Gentle heating (if the reaction conditions permit) can sometimes improve both solubility and reaction rate.
The dissolved salt precipitates out of solution during the reaction. The reaction conditions (e.g., temperature change, addition of other reagents) may have altered the solubility of the salt or a reaction intermediate.1. Try to maintain a constant temperature. 2. Consider adding a small amount of a co-solvent to maintain solubility.
Difficulty in achieving a homogenous solution for analysis (e.g., NMR, HPLC). The salt may be sparingly soluble in the deuterated solvent or mobile phase.1. Use a more polar deuterated solvent like DMSO-d6 or Methanol-d4. 2. For HPLC, adjust the mobile phase composition to include a stronger organic solvent.

References

Technical Support Center: Alternative Solvents for Azeotropic Dehydration in Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during ester synthesis via azeotropic dehydration, with a focus on alternatives to benzene.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to benzene for azeotropic dehydration?

A1: Benzene is a known carcinogen and its use is highly regulated.[1] Safer solvents like toluene, cyclohexane, and heptane can form azeotropes with water, enabling efficient water removal during esterification with reduced health risks.[2][3]

Q2: What are the most common alternative solvents to benzene for this application?

A2: Toluene, cyclohexane, and heptane are widely used alternatives.[2][3] The choice of solvent depends on factors such as the boiling points of the reactants and products, solubility of the reactants, and the desired reaction temperature.

Q3: How does a Dean-Stark apparatus work to remove water?

A3: A Dean-Stark apparatus is glassware used with a reflux condenser to continuously separate water from a reaction mixture.[1] The solvent and water co-distill as an azeotrope. Upon condensation, the immiscible liquids separate in the collection arm of the apparatus. Since water is typically denser than the organic solvent, it settles at the bottom and can be removed, while the lighter solvent overflows and returns to the reaction flask. This continuous removal of water drives the reaction equilibrium towards the formation of the ester.[1]

Q4: Can the choice of solvent affect the reaction rate?

A4: Yes, the solvent determines the reaction temperature, as the reaction is typically run at the boiling point of the solvent. A higher boiling solvent will lead to a higher reaction temperature, which can increase the reaction rate. However, excessively high temperatures can also lead to side reactions.

Q5: What is an azeotrope?

A5: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[4] When an azeotrope is boiled, the vapor has the same composition as the liquid. In the context of esterification, a solvent that forms a minimum-boiling azeotrope with water is chosen to remove water at a temperature below the boiling point of the reactants and products.

Troubleshooting Guides

Issue 1: Low Ester Yield

  • Possible Cause: Incomplete water removal.

    • Solution: Ensure the Dean-Stark apparatus is set up correctly and that the azeotrope is distilling and collecting in the trap. Check for any leaks in the system. Verify that the chosen solvent forms an efficient azeotrope with water.

  • Possible Cause: Reaction has not reached completion.

    • Solution: Extend the reaction time. Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Possible Cause: Unfavorable equilibrium.

    • Solution: Use a larger excess of one of the reactants, typically the alcohol, to shift the equilibrium towards the product side.

  • Possible Cause: Reactant or catalyst degradation.

    • Solution: If the reaction temperature is too high, reactants or the acid catalyst may degrade. Consider using a lower boiling point solvent.

Issue 2: Slow or Stalled Reaction

  • Possible Cause: Insufficient catalyst.

    • Solution: Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Possible Cause: Low reaction temperature.

    • Solution: Ensure the heating mantle is set to a temperature that maintains a steady reflux of the solvent. If necessary, switch to a higher boiling solvent to increase the reaction temperature.

  • Possible Cause: Poor solubility of reactants.

    • Solution: The carboxylic acid and alcohol must be soluble in the chosen solvent. If solubility is an issue, select a different solvent in which the reactants are more soluble.[5]

Issue 3: Side Product Formation

  • Possible Cause: Dehydration of the alcohol.

    • Solution: This is more common with secondary and tertiary alcohols at high temperatures. Use a milder acid catalyst or a lower reaction temperature by choosing a lower boiling solvent.

  • Possible Cause: Ether formation from the alcohol.

    • Solution: This can occur at high temperatures in the presence of a strong acid. Lowering the reaction temperature or using a less acidic catalyst can mitigate this side reaction.

Issue 4: Water is not separating in the Dean-Stark trap.

  • Possible Cause: The solvent and water are not phase-separating upon cooling.

    • Solution: This can happen if the alcohol being used has some solubility in both the organic solvent and the water, leading to a homogeneous solution in the trap. Adding a small amount of a less polar solvent to the reaction mixture can sometimes help to induce phase separation.

  • Possible Cause: The cooling in the condenser is insufficient.

    • Solution: Ensure a steady and adequate flow of cold water through the condenser to effectively cool the azeotropic vapors and allow for proper condensation and separation.

Data Presentation

Table 1: Physical Properties of Benzene and Alternative Solvents for Azeotropic Dehydration

SolventBoiling Point (°C)Azeotrope Boiling Point (°C)Water Content in Azeotrope (% w/w)Density (g/mL)
Benzene80.169.38.80.877
Toluene110.685.020.20.867
Cyclohexane80.769.88.50.779
Heptane98.479.212.90.684

Data compiled from various sources.[6][7][8][9]

Experimental Protocols

General Protocol for Fischer Esterification using a Dean-Stark Apparatus

This protocol provides a general methodology. The specific amounts of reactants, solvent, and catalyst, as well as the reaction time and temperature, should be optimized for each specific ester synthesis.

1. Materials:

  • Carboxylic acid

  • Alcohol

  • Alternative solvent (e.g., toluene, cyclohexane, or heptane)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or concentrated sulfuric acid)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

2. Apparatus Setup:

  • Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • The top of the condenser should be fitted with a drying tube containing calcium chloride or another suitable desiccant to prevent atmospheric moisture from entering the system.

3. Procedure:

  • To the round-bottom flask, add the carboxylic acid, the alcohol (typically 1.1 to 1.5 equivalents), and the chosen azeotropic solvent (enough to suspend the reactants and fill the Dean-Stark trap).

  • Add the acid catalyst (typically 0.01 to 0.05 equivalents).

  • Begin stirring and heating the mixture to reflux.

  • Continue heating under reflux, monitoring the collection of water in the graduated arm of the Dean-Stark trap.

  • The reaction is considered complete when water is no longer being collected.

  • Allow the reaction mixture to cool to room temperature.

4. Work-up:

  • Pour the reaction mixture into a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude ester can be purified by distillation, recrystallization (if solid), or column chromatography as needed.

Mandatory Visualization

Solvent_Selection_Logic Solvent Selection for Azeotropic Dehydration A Define Reactants (Carboxylic Acid & Alcohol) B Consider Reactant Boiling Points A->B C Assess Reactant Solubility A->C E Solvent BP > Reactant BPs? B->E F Reactants Soluble? C->F D Select Potential Solvents (Toluene, Cyclohexane, Heptane) D->E D->F G Choose Higher BP Solvent (e.g., Toluene) E->G No H Choose Lower BP Solvent (e.g., Cyclohexane, Heptane) E->H Yes I Select Alternative Solvent F->I No J Proceed with Esterification F->J Yes G->F H->F I->D

Caption: Logic for selecting an alternative solvent.

Experimental_Workflow Azeotropic Esterification Workflow A 1. Setup Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Acid, Alcohol, Solvent, Catalyst) A->B C 3. Heat to Reflux B->C D 4. Azeotropic Water Removal (Monitor Water Collection) C->D E Water Collection Complete? D->E E->D No F 5. Cool Reaction Mixture E->F Yes G 6. Work-up (Wash and Dry) F->G H 7. Isolate Crude Ester (Solvent Removal) G->H I 8. Purify Ester H->I J Characterize Product I->J

Caption: General experimental workflow.

References

Technical Support Center: L-Valine Benzyl Ester p-Toluenesulfonate Salt Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization and purification of L-Valine benzyl ester p-toluenesulfonate salt.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Incomplete reaction.- Solution is not supersaturated.- Cooling too rapid.- Ensure the reaction has gone to completion by monitoring water removal during azeotropic distillation.- Concentrate the solution by removing more solvent.- Slow down the cooling rate to 3-15°C/h.[1]- Add seed crystals to induce crystallization when the solution is cooled to 60-90°C.[1]
Oiling Out Instead of Crystallization - Solution is too concentrated.- High level of impurities.- Cooling process is too fast.- Dilute the solution with a suitable solvent like toluene.- Perform a pre-purification step to remove impurities.- Decrease the cooling rate to allow for orderly crystal lattice formation.[1]
Poor Crystal Quality (e.g., small, needle-like, or agglomerated) - Rapid cooling.- Insufficient agitation.- High concentration of impurities.- Optimize the cooling rate; a slower rate (3-15°C/h) is often preferable.[1]- Ensure gentle and consistent stirring during crystallization.- Recrystallize the product from a suitable solvent to improve purity and crystal habit.
Low Purity of the Final Product - Incomplete reaction leaving starting materials.- Entrapment of solvent or impurities in the crystal lattice.- Inefficient washing of the crystals.- Monitor the reaction to ensure full conversion of L-Valine.- Recrystallize the product. Consider using a different solvent system.- Wash the filtered crystals with a cold, appropriate solvent (e.g., cold toluene) to remove residual impurities.[1]
Product Fails to Meet Melting Point Specifications (160-162°C) - Presence of impurities.- Residual solvent.- Recrystallize the material to improve purity.[2][3]- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: It is a white to off-white solid or crystalline powder.[2][3]

Q2: What are the key physical and chemical properties of this salt?

A2: Please refer to the data table below for a summary of its key properties.

PropertyValue
Molecular Formula C19H25NO5S[3][4][5]
Molecular Weight 379.47 g/mol [3][4]
Melting Point 160-162 °C[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Appearance White to off-white solid[2]
Optical Activity [α]20/D -3.7° ± 0.3° (c=3.2% in methanol)[2]

Q3: What are some common impurities that can be found in the final product?

A3: Potential impurities include unreacted L-Valine, benzyl alcohol, p-toluenesulfonic acid, and by-products from side reactions. Other amino acids like L-Leucine, L-Isoleucine, and L-Alanine could also be present as impurities.[3] The D-enantiomer, D-Valine benzyl ester p-toluenesulfonate, is also a possible impurity.[4]

Q4: What is a suitable solvent for the crystallization of this compound?

A4: Aromatic solvents such as toluene, monochlorobenzene, or xylene are commonly used for the initial crystallization from the reaction mixture.[1] For recrystallization to improve purity, solvents in which the salt has moderate solubility at high temperatures and low solubility at low temperatures would be suitable.

Q5: What is the recommended cooling rate during crystallization?

A5: A controlled cooling rate of 3° to 15°C per hour is recommended to obtain good quality crystals.[1]

Q6: Is the use of seed crystals necessary?

A6: While not strictly necessary, inoculating the solution with seed crystals of L-Valine benzyl ester p-toluenesulfonate at a temperature of 60° to 90°C can facilitate and control the crystallization process, leading to a more consistent product.[1]

Experimental Protocols

Protocol 1: Crystallization of this compound from Reaction Mixture

This protocol is based on the process described in patent EP0985658B1.[1]

  • Reaction Completion: Ensure the reaction between L-Valine, benzyl alcohol, and p-toluenesulfonic acid in an aromatic solvent (e.g., toluene) is complete by monitoring the azeotropic removal of water.

  • Solvent Addition (Optional): After the reaction is complete, additional aromatic solvent (e.g., toluene) can be added to achieve an optimal concentration for crystallization.

  • Cooling to Seeding Temperature: Cool the reaction solution to a temperature between 60°C and 90°C.

  • Seeding: Inoculate the solution with a small amount of pure this compound seed crystals.

  • Controlled Cooling: Cool the solution at a controlled rate of 3-15°C/h to a final temperature between 0°C and 70°C.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the collected crystals with a cold aromatic solvent (e.g., toluene at 0°C) to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Recrystallization for Purification

This is a general protocol for improving the purity of the crystallized salt.

  • Solvent Selection: Choose a solvent in which the salt has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can be done to maximize the yield.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Crystallization_Workflow cluster_reaction Reaction Stage cluster_crystallization Crystallization Stage cluster_purification Purification Stage reaction L-Valine + Benzyl Alcohol + p-Toluenesulfonic Acid in Toluene azeotropic Azeotropic Dehydration (100-150°C) reaction->azeotropic cool_to_seed Cool to 60-90°C azeotropic->cool_to_seed Reaction Complete add_seed Add Seed Crystals cool_to_seed->add_seed controlled_cool Controlled Cooling (3-15°C/h) to 0-70°C add_seed->controlled_cool filtration Filter Crystals controlled_cool->filtration washing Wash with Cold Toluene filtration->washing drying Dry Under Vacuum washing->drying final_product final_product drying->final_product Pure L-Valine Benzyl Ester p-Toluenesulfonate Salt

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Troubleshooting_Logic cluster_no_xtal No Crystals cluster_oiling Oiling Out cluster_purity Low Purity start Crystallization Issue? no_xtal Low or No Crystal Formation start->no_xtal Yes oiling Oiling Out start->oiling Yes purity Low Purity / Poor Quality start->purity Yes sol_1 Check Reaction Completion no_xtal->sol_1 sol_2 Concentrate Solution no_xtal->sol_2 sol_3 Slow Cooling Rate no_xtal->sol_3 sol_4 Add Seed Crystals no_xtal->sol_4 end Problem Resolved sol_1->end sol_2->end sol_3->end sol_4->end sol_5 Dilute Solution oiling->sol_5 sol_6 Pre-purify oiling->sol_6 sol_7 Slow Cooling Rate oiling->sol_7 sol_5->end sol_6->end sol_7->end sol_8 Recrystallize purity->sol_8 sol_9 Optimize Cooling purity->sol_9 sol_10 Wash Thoroughly purity->sol_10 sol_8->end sol_9->end sol_10->end

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: L-Valine Benzyl Ester p-Toluenesulfonate Salt Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Valine benzyl ester p-toluenesulfonate salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis method for this compound?

A1: The most prevalent industrial method is the Fischer-Speier esterification. This process involves reacting L-Valine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), in a suitable solvent.[1] To drive the reaction towards the product, the water formed during the esterification is continuously removed via azeotropic distillation.[1][2] Toluene is a commonly used solvent for this purpose.[2]

Q2: What are the critical process parameters to control during the synthesis?

A2: Several parameters are crucial for a successful and scalable synthesis:

  • Temperature: The reaction is typically conducted at reflux temperatures to facilitate azeotropic water removal. However, excessively high temperatures, especially when using toluene, can lead to racemization of the amino acid ester.[3][4][5]

  • Catalyst Loading: An adequate amount of p-toluenesulfonic acid is necessary to achieve a reasonable reaction rate. Typically, a slight molar excess of p-TsOH relative to L-Valine is used.[2]

  • Water Removal: Efficient and continuous removal of water is essential to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield.[2]

  • Solvent Selection: While toluene is common, other solvents like cyclohexane have been explored to minimize racemization.[4][5] The choice of solvent impacts the azeotropic temperature and potential side reactions.

Q3: What are the common impurities found in the final product?

A3: Common impurities can include:

  • Unreacted L-Valine: Incomplete reaction can leave residual starting material.

  • Benzyl Alcohol: Excess benzyl alcohol used in the reaction may remain.

  • Other Amino Acids: If the starting L-Valine is not of high purity, other amino acids such as L-Leucine, L-Isoleucine, and L-Alanine may be present as impurities in the final product.

  • D-Valine benzyl ester p-toluenesulfonate salt: Racemization during the reaction can lead to the formation of the D-enantiomer.

  • Residual Solvents: Toluene or other solvents used in the reaction and crystallization process may be present in the final product.

Q4: Why is controlling the enantiomeric purity of the final product important?

A4: this compound is a key intermediate in the synthesis of chiral active pharmaceutical ingredients (APIs), such as Valsartan.[6] The stereochemistry of these APIs is critical for their pharmacological activity and safety. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered side-effect profiles, or even toxicity. Therefore, maintaining high enantiomeric purity throughout the synthesis is a critical quality attribute.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete water removal Ensure the Dean-Stark apparatus or other azeotropic distillation setup is functioning efficiently. Check for any leaks in the system. Consider using a drying agent in the receiving flask to trap water.
Insufficient catalyst Verify the amount and quality of the p-toluenesulfonic acid used. A slight molar excess (e.g., 1.1-1.2 equivalents relative to L-Valine) is recommended.[2]
Suboptimal reaction temperature Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent to allow for efficient azeotropic distillation.
Reaction time too short Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to ensure it has gone to completion.
High Impurity Levels
Potential Cause Troubleshooting Steps
Racemization (High D-enantiomer content) Avoid prolonged reaction times at high temperatures, especially when using toluene.[3][4][5] Consider using an alternative solvent with a lower boiling azeotrope, such as cyclohexane.[4][5] Perform chiral HPLC analysis to quantify the enantiomeric excess.
Residual starting materials (L-Valine, Benzyl Alcohol) Ensure the reaction goes to completion. Optimize the stoichiometry of the reactants. Employ an efficient purification method, such as recrystallization, to remove unreacted starting materials.
Other amino acid impurities Use high-purity L-Valine as the starting material.
High residual solvent content Optimize the drying process (e.g., temperature and duration under vacuum). Ensure the final product is a free-flowing powder. Refer to ICH Q3C guidelines for acceptable limits of residual solvents.[7][8] For toluene, the limit is typically 890 ppm.[7][8]
Crystallization Issues
Potential Cause Troubleshooting Steps
Poor crystal formation or "oiling out" Ensure the solution is not too concentrated. Control the cooling rate; slow cooling is generally preferred.[9] Introduce seed crystals of the desired product to induce crystallization.[2][9] Experiment with different solvent/anti-solvent systems.
Small or fine crystals leading to difficult filtration Optimize the cooling profile. A slower cooling rate can lead to larger crystals. Control the agitation speed during crystallization.
Inconsistent crystal form (polymorphism) Implement a seeding protocol with the desired polymorph.[9] Strictly control crystallization parameters such as cooling rate, agitation, and solvent composition.[9]

Data Presentation

Table 1: Impact of Reaction Solvent on Enantiomeric Excess (ee%) of Amino Acid Benzyl Esters

Amino AcidSolventReflux Temp (°C)Enantiomeric Excess (ee%)
L-ValineToluene~111>99
L-ValineCyclohexane~81>99
L-PhenylalanineToluene~111~90
L-PhenylalanineCyclohexane~81>99

Note: Data is illustrative and based on findings that toluene can cause racemization in some amino acid esters, particularly those with electron-withdrawing side chains, while cyclohexane generally preserves enantiomeric purity.[4][5]

Table 2: Typical Process Parameters and Expected Outcome

ParameterValueExpected Outcome
L-Valine:Benzyl Alcohol:p-TsOH Molar Ratio 1 : 4 : 1.1High conversion
Solvent TolueneGood for azeotropic water removal
Reaction Temperature 110-120°CEfficient reaction rate
Reaction Time 5-8 hoursReaction completion
Crystallization Cooling Rate 5-10°C / hourGood crystal formation
Apparent Yield 80-90%-
Purity (HPLC) >99%-
Enantiomeric Purity (Chiral HPLC) >99.5%-

Note: These are typical values and may need to be optimized for specific scales and equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: Equip a reactor with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with L-Valine (1.0 eq), benzyl alcohol (4.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene (5-10 volumes relative to L-Valine).

  • Azeotropic Distillation: Heat the reaction mixture to reflux (approximately 110-120°C). Water will begin to separate in the Dean-Stark trap. Continue heating until no more water is collected.

  • Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., HPLC or TLC).

  • Crystallization: Once the reaction is complete, cool the mixture to 60-70°C. Optionally, add seed crystals of this compound to induce crystallization.

  • Cooling: Slowly cool the mixture to 0-10°C over several hours.

  • Isolation: Filter the crystalline product and wash the filter cake with cold toluene.

  • Drying: Dry the product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers (L and D) should be well-resolved. Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Visualizations

G cluster_synthesis Synthesis Workflow Reactants L-Valine, Benzyl Alcohol, p-TsOH, Toluene Reaction Azeotropic Reflux (110-120°C) Reactants->Reaction WaterRemoval Water Removal (Dean-Stark) Reaction->WaterRemoval Crystallization Cooling & Seeding Reaction->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying FinalProduct L-Valine Benzyl Ester p-Toluenesulfonate Salt Drying->FinalProduct

Caption: A flowchart of the this compound synthesis process.

G cluster_troubleshooting Troubleshooting Logic Problem Low Yield or Purity Issue CheckWaterRemoval Incomplete Water Removal? Problem->CheckWaterRemoval CheckCatalyst Insufficient Catalyst? Problem->CheckCatalyst CheckTemp Suboptimal Temperature? Problem->CheckTemp CheckRacemization High Racemization? Problem->CheckRacemization CheckCrystallization Crystallization Problems? Problem->CheckCrystallization Solution1 Optimize Azeotropic Setup CheckWaterRemoval->Solution1 Yes Solution2 Verify Catalyst Loading CheckCatalyst->Solution2 Yes Solution3 Adjust Reaction Temperature CheckTemp->Solution3 Yes Solution4 Consider Alternative Solvent (e.g., Cyclohexane) CheckRacemization->Solution4 Yes Solution5 Optimize Cooling Rate, Use Seeding CheckCrystallization->Solution5 Yes

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

Stability of L-Valine benzyl ester p-toluenesulfonate salt under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-Valine benzyl ester p-toluenesulfonate salt under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Stability Overview

This compound, a key intermediate in pharmaceutical synthesis, is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] The primary degradation pathway involves the cleavage of the ester bond to yield L-Valine and benzyl alcohol. The p-toluenesulfonate (tosylate) salt form enhances the compound's stability and solubility in organic solvents.[4] While benzyl esters are generally more stable against alkaline saponification compared to simpler alkyl esters like ethyl esters, they will still degrade under sufficiently harsh basic or acidic conditions.

Quantitative Stability Data

ConditionpH RangeTemperatureExpected StabilityPotential Degradation Products
Acidic < 4Ambient to ElevatedModerate to LowL-Valine, Benzyl Alcohol, p-Toluenesulfonic Acid
Neutral 4 - 8AmbientHighMinimal degradation expected
Basic > 8Ambient to ElevatedModerate to LowL-Valine, Benzyl Alcohol, Sodium p-Toluenesulfonate

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Water, HPLC grade

  • Methanol or Acetonitrile, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven/water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Control Sample: Maintain a sample of the stock solution under the same temperature conditions without the addition of acid or base.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5
    30 95 5
    Flow Rate: 1.0 mL/min Detection: UV at 220 nm Injection Volume: 10 µL Column Temperature: 30°C

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly rapid degradation of the compound in solution. The pH of the solution is outside the optimal stability range (pH 4-8).Verify and adjust the pH of the solution. Use buffered solutions to maintain a stable pH.
The temperature of the solution is too high.Store solutions at recommended temperatures (typically 2-8°C for short-term storage). Avoid unnecessary exposure to heat.
Presence of catalytic impurities.Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation.
Impurities in the starting material or reagents.Analyze the starting material and all reagents for purity.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the HPLC method, including the mobile phase composition, pH, and column type.
Co-elution of the main peak with degradation products.Adjust the gradient profile or switch to a different column chemistry to improve separation.
Inconsistent or non-reproducible stability results. Variability in experimental conditions.Ensure consistent control of pH, temperature, and solution preparation. Use calibrated equipment.
Sample degradation during analysis.Use an autosampler with temperature control. Minimize the time between sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is the hydrolysis of the benzyl ester bond, which results in the formation of L-Valine and benzyl alcohol. This reaction can be catalyzed by both acids and bases.[1][2][3]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, the solid material should be kept in a cool, dry place, protected from light. Solutions should be prepared fresh. For short-term storage, solutions should be kept at 2-8°C and at a pH between 4 and 8.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique.[5] This method should be able to separate the intact compound from its potential degradation products, allowing for accurate quantification of the remaining active substance.

Q4: What are the expected degradation products under acidic and basic conditions?

A4: Under both acidic and basic conditions, the primary degradation products are L-Valine and benzyl alcohol. Under acidic conditions, the L-Valine will be protonated, and under basic conditions, it will exist as the carboxylate salt.

Q5: Is this compound sensitive to light?

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Interpretation define_objectives Define Study Objectives select_conditions Select Stress Conditions (Acid, Base, Temp) define_objectives->select_conditions define_analytics Define Analytical Method (HPLC) select_conditions->define_analytics prep_samples Prepare Samples and Controls define_analytics->prep_samples apply_stress Apply Stress Conditions prep_samples->apply_stress collect_data Collect Samples at Timepoints apply_stress->collect_data hplc_analysis Analyze Samples by HPLC collect_data->hplc_analysis quantify_degradation Quantify Degradation & Identify Products hplc_analysis->quantify_degradation interpret_results Interpret Results & Assess Stability quantify_degradation->interpret_results

Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of this compound, from initial planning to final data interpretation.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of L-Valine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Enantiomeric Purity of L-Valine Benzyl Ester p-Toluenesulfonate Salt

The enantiomeric purity of this compound, a crucial intermediate in the synthesis of pharmaceuticals like Valsartan, is a critical quality attribute that can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust and reliable analytical methods for the determination of its enantiomeric purity are paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with a discussion of alternative methods, supported by experimental protocols and performance data.

Comparison of Analytical Methods

Chiral HPLC is the most prevalent and robust method for the direct analysis of the enantiomeric purity of amino acid derivatives like this compound.[3][4] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[5] Alternative methods such as chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer different advantages in terms of sensitivity and sample consumption but often necessitate derivatization of the analyte.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).[5]Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[6]Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.[7]
Sample Preparation Typically minimal; dissolution in a suitable solvent.[3]Derivatization is usually required to increase volatility and improve separation.Dissolution in the background electrolyte.
Instrumentation HPLC system with a chiral column, pump, autosampler, and UV detector.Gas chromatograph with a chiral capillary column, injector, oven, and a flame ionization detector (FID) or mass spectrometer (MS).Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (typically UV).
Key Advantages - Broad applicability to a wide range of compounds.- Direct analysis without derivatization is often possible.- Well-established and robust technique.- High resolution and sensitivity.- Fast analysis times.- High separation efficiency.- Very low sample and reagent consumption.
Key Limitations - Higher solvent consumption compared to GC and CE.- Cost of chiral columns can be high.- Requires analyte to be volatile or derivatized.- Derivatization can introduce analytical errors.- Method development can be more complex.- Lower loading capacity compared to HPLC.

Detailed Experimental Protocol: Chiral HPLC

This protocol is based on established methods for the chiral separation of amino acid benzyl esters.[3][4]

Objective: To resolve and quantify the D-enantiomer impurity in this compound.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of n-hexane and 2-propanol. The exact ratio should be optimized for best resolution, starting with a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. The racemate of the valine benzyl ester tosylate should be prepared and analyzed to confirm the elution order and resolution of the enantiomers.[3]

Expected Performance: This method is expected to provide baseline resolution of the D- and L-enantiomers of valine benzyl ester. The L-enantiomer is typically the major peak, and the D-enantiomer is the impurity to be quantified.

Alternative Analytical Approaches

Chiral Gas Chromatography (GC)

Direct GC analysis of this compound is not feasible due to its low volatility and the presence of the non-volatile p-toluenesulfonate salt. A derivatization step is necessary to produce a volatile analyte.

General Derivatization and Analysis Protocol:

  • Salt Removal and Ester Liberation: The p-toluenesulfonate salt is first removed, typically by liquid-liquid extraction between an organic solvent (like dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).[3]

  • Derivatization: The free amino group of the resulting valine benzyl ester is then derivatized to increase its volatility. A common approach is acylation with a reagent like trifluoroacetic anhydride (TFAA).[6]

  • GC Analysis: The derivatized sample is then analyzed on a GC equipped with a chiral capillary column (e.g., Chirasil-Val).[6]

Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful technique for enantiomeric separations that utilizes a chiral selector added to the background electrolyte (BGE). Cyclodextrins are commonly used as chiral selectors for the separation of amino acid enantiomers.

General CE Analysis Protocol:

  • Sample Preparation: The this compound is dissolved in the background electrolyte.

  • CE Analysis: The separation is performed in a fused-silica capillary. The BGE would typically contain a buffer (e.g., phosphate buffer at a specific pH) and a chiral selector (e.g., a cyclodextrin derivative). Method development involves optimizing the type and concentration of the chiral selector and the pH of the BGE.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample L-Valine Benzyl Ester p-Toluenesulfonate Salt Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Chiral HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample L-Valine Benzyl Ester p-Toluenesulfonate Salt Extraction Liberate Free Ester Sample->Extraction Derivatization Derivatize with e.g., TFAA Extraction->Derivatization Injection Inject into GC System Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

References

A Comparative Guide to the NMR Spectroscopic Characterization of L-Valine Benzyl Ester Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of L-Valine benzyl ester tosylate. It includes supporting experimental data from analogous compounds, detailed experimental protocols, and visualizations to aid in the structural elucidation and purity assessment of this important amino acid derivative.

Introduction

L-Valine benzyl ester tosylate is a common intermediate in peptide synthesis and drug development. Its proper characterization is crucial for ensuring the quality and efficacy of the final product. NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR for the unambiguous identification and comparison of L-Valine benzyl ester tosylate with other L-Valine esters.

Comparison of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for L-Valine benzyl ester hydrochloride, a close analog of the tosylate salt, and other relevant L-Valine derivatives. The data for the tosylate anion is also included to provide a complete picture for the analysis of L-Valine benzyl ester tosylate.

¹H NMR Chemical Shift Data (ppm)

Proton AssignmentL-Valine Benzyl Ester Hydrochloride[1]L-Valine Methyl Ester HydrochlorideL-Valine Ethyl Ester Hydrochloridep-Toluenesulfonic Acid
α-CH~4.0 (m)~3.9 (d)~4.0 (d)-
β-CH~2.3 (m)~2.2 (m)~2.2 (m)-
γ-CH₃ (diastereotopic)~1.0 (dd)~1.0 (dd)~1.0 (dd)-
Benzyl CH₂~5.2 (s)---
Benzyl Ar-H~7.4 (m)---
Ester CH₃-~3.7 (s)--
Ester CH₂--~4.2 (q)-
Ester CH₃--~1.2 (t)-
Tosyl Ar-H (ortho to CH₃)---~7.5 (d)
Tosyl Ar-H (ortho to SO₃)---~7.1 (d)
Tosyl CH₃---~2.3 (s)

¹³C NMR Chemical Shift Data (ppm)

Carbon AssignmentL-Valine Benzyl Ester Hydrochloride[1]L-Valine[2]p-Toluenesulfonic Acid
C=O (Ester)~170~175-
α-C~58~60-
β-C~30~31-
γ-C (diastereotopic)~18, ~19~19-
Benzyl CH₂~68--
Benzyl Ar-C (ipso)~135--
Benzyl Ar-C (ortho)~128.5--
Benzyl Ar-C (meta)~128.6--
Benzyl Ar-C (para)~128.4--
Tosyl C (ipso-CH₃)--~141
Tosyl C (ipso-SO₃)--~138
Tosyl Ar-C (ortho to CH₃)--~128
Tosyl Ar-C (ortho to SO₃)--~125
Tosyl CH₃--~21

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

A general protocol for the NMR analysis of L-Valine benzyl ester tosylate is provided below.

Sample Preparation

  • Weigh 10-20 mg of the L-Valine benzyl ester tosylate sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common solvents for amino acid esters include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.[3]

  • Cap the NMR tube and gently agitate to dissolve the sample completely. A brief sonication may be used if necessary.

NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

  • Acquire a ¹³C NMR spectrum. Typical parameters include:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Proton decoupling is typically used to simplify the spectrum.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Visualizations

Molecular Structure and Key NMR Correlations of L-Valine Benzyl Ester Tosylate

G Structure and Key NMR Correlations cluster_benzyl Benzyl Ester Moiety cluster_tosylate Tosylate Moiety alpha_CH α-CH beta_CH β-CH alpha_CH->beta_CH J-coupling ester_CO C=O gamma_CH3_1 γ-CH₃ beta_CH->gamma_CH3_1 J-coupling gamma_CH3_2 γ-CH₃ beta_CH->gamma_CH3_2 J-coupling benzyl_CH2 Benzyl CH₂ benzyl_Ar Benzyl Ar tosyl_Ar Tosyl Ar tosyl_CH3 Tosyl CH₃

Caption: Key intramolecular correlations in L-Valine benzyl ester tosylate.

Experimental Workflow for NMR Characterization

G NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve tune_shim Tune & Shim Spectrometer dissolve->tune_shim acquire_1H Acquire ¹H NMR tune_shim->acquire_1H acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C process Process Spectra acquire_13C->process reference Reference Spectra process->reference assign Assign Signals reference->assign compare Compare with Alternatives assign->compare

Caption: A streamlined workflow for the NMR analysis of amino acid derivatives.

References

Mass Spectrometry Analysis of L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of L-Valine benzyl ester p-toluenesulfonate salt (CAS: 16652-76-9), a critical intermediate in the synthesis of pharmaceuticals like Valsartan.[1] While direct, publicly available mass spectra for this specific compound are limited, this document outlines the expected fragmentation patterns and provides detailed experimental protocols based on the analysis of analogous compounds, including amino acid esters and tosylate salts.[2][3][4]

Predicted Mass Spectrometry Data

The analysis of this compound via mass spectrometry, particularly with electrospray ionization (ESI), is expected to yield distinct precursor and fragment ions in both positive and negative ion modes. The molecular weight of the salt is 379.47 g/mol .[1][5][6] The L-Valine benzyl ester cation has a molecular weight of 207.28 g/mol , and the p-toluenesulfonate anion has a molecular weight of 171.20 g/mol .

Table 1: Predicted m/z Values for Precursor and Major Fragment Ions.

Ion Mode Precursor Ion Predicted m/z Formula Description
Positive [M+H]⁺208.13[C₁₂H₁₈NO₂]⁺Protonated L-Valine benzyl ester
[M+Na]⁺230.11[C₁₂H₁₇NNaO₂]⁺Sodium adduct of L-Valine benzyl ester
Fragment 191.05[C₇H₇]⁺Tropylium ion from benzyl group
Fragment 2116.07[C₅H₁₀NO₂]⁺Loss of the benzyl group
Negative [M-H]⁻171.01[C₇H₇SO₃]⁻p-Toluenesulfonate anion
Fragment 1155.02[C₇H₇SO₂]⁻Loss of an oxygen atom
Fragment 291.05[C₇H₇]⁻Tropylium-like anion

Experimental Protocols

A robust and sensitive method for the analysis of this compound involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography Method
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Method
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV for fragmentation analysis.

  • Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

Comparative Analysis with Alternatives

The choice of analytical technique can impact the quality and nature of the data obtained.

Table 2: Comparison of Mass Spectrometry Techniques.

Technique Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.High sensitivity and selectivity, provides structural information, suitable for complex matrices.[2][]Higher cost, potential for matrix effects.[2]
GC-MS Separation of volatile compounds followed by mass analysis.Excellent for volatile compounds, provides reproducible fragmentation patterns.[4]Requires derivatization for non-volatile compounds like tosylate salts, potential for thermal degradation.[2]
Direct Infusion MS Direct introduction of the sample into the mass spectrometer without chromatographic separation.Fast analysis time.Prone to ion suppression, not suitable for complex mixtures.

Visualizations

Predicted Fragmentation Pathway of L-Valine Benzyl Ester Cation

cluster_positive Positive Ion Mode Fragmentation parent [L-Valine benzyl ester + H]⁺ m/z = 208.13 frag1 Tropylium Ion m/z = 91.05 parent->frag1 Loss of C₅H₁₀NO₂ frag2 [M - C₇H₇]⁺ m/z = 116.07 parent->frag2 Loss of Benzyl

Caption: Predicted fragmentation of the protonated L-Valine benzyl ester.

Experimental Workflow for LC-MS/MS Analysis

cluster_workflow LC-MS/MS Analytical Workflow sample Sample Preparation (Dissolution in Mobile Phase) lc Liquid Chromatography (C18 Reverse Phase) sample->lc esi Electrospray Ionization (Positive/Negative Mode) lc->esi ms1 MS1 Analysis (Precursor Ion Scan) esi->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 MS2 Analysis (Product Ion Scan) cid->ms2 data Data Analysis ms2->data

Caption: Workflow for the analysis of this compound.

References

A Comparative Guide to Carboxyl Protecting Groups in Peptide Synthesis: Benzyl Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. The choice of a carboxyl protecting group, in particular, dictates the overall synthetic strategy, influencing factors such as stability, orthogonality, and the conditions required for final cleavage. This guide provides an objective comparison of the benzyl ester, a long-standing choice in the field, with other commonly employed carboxyl protecting groups: methyl/ethyl, tert-butyl, and allyl esters. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.

The ideal carboxyl protecting group should be stable throughout the various steps of peptide chain elongation and selectively cleavable under conditions that do not compromise the integrity of the peptide or other protecting groups used for the N-terminus and amino acid side chains. This principle of "orthogonality" is a cornerstone of modern peptide synthesis.[1][2]

The Benzyl Ester: A Robust and Versatile Workhorse

The benzyl ester (Bzl) is a foundational carboxyl protecting group, particularly prominent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3][4] Its key advantage lies in its stability to the moderately acidic conditions used for the repetitive cleavage of the N-terminal tert-butoxycarbonyl (Boc) group.[5][6]

Advantages:

  • High Stability: Benzyl esters are robust and compatible with the Boc/Bzl synthesis strategy.[5]

  • Simultaneous Deprotection: In the Boc/Bzl strategy, the benzyl ester is cleaved concurrently with the benzyl-based side-chain protecting groups during the final, harsh acidolytic cleavage step.[3]

Disadvantages:

  • Harsh Cleavage Conditions: Removal of the benzyl ester typically requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are hazardous and require specialized equipment.[5][7]

  • Catalyst Poisoning: Catalytic hydrogenolysis, an alternative milder cleavage method, can be hindered by the presence of sulfur-containing amino acids which can poison the palladium catalyst.[5]

  • Potential for Racemization: While generally low, the risk of racemization of the C-terminal amino acid can be a concern, especially with certain amino acids or under prolonged reaction times.[6][8][9]

Alternative Carboxyl Protecting Groups: A Comparative Analysis

The choice of a carboxyl protecting group is intrinsically linked to the overall synthetic strategy, primarily the choice of the N-terminal protecting group (Boc or Fmoc). The following sections detail the performance of common alternatives to the benzyl ester.

Methyl and Ethyl Esters

Simple alkyl esters, such as methyl (Me) and ethyl (Et) esters, are among the earliest protecting groups used in peptide synthesis.[10]

Advantages:

  • Acid Stability: They are stable to the acidic conditions used in both Boc and Fmoc strategies.[5]

Disadvantages:

  • Base Lability: Their removal via saponification (hydrolysis with a base like NaOH) is incompatible with the base-labile Fmoc group used for N-terminal protection.[5][11]

  • Risk of Racemization: The basic conditions required for saponification can lead to significant racemization of the C-terminal amino acid.[5][11]

  • Side Reactions: Saponification can be difficult for larger peptides and may lead to side reactions.[11]

tert-Butyl Ester

The tert-butyl (tBu) ester is the carboxyl protecting group of choice in the widely used Fmoc/tBu orthogonal protection strategy.[1][12]

Advantages:

  • Mild Cleavage: It is readily cleaved under the same mild acidic conditions (e.g., trifluoroacetic acid - TFA) used for the removal of tBu-based side-chain protecting groups.[5][7] This allows for a one-step final deprotection.

  • Orthogonality with Fmoc: The tBu ester is completely stable to the basic conditions (e.g., piperidine) used for Fmoc group removal, ensuring the integrity of the C-terminal linkage throughout the synthesis.[12]

Disadvantages:

  • Partial Instability in Boc Strategy: The tBu ester is not fully stable to the repeated TFA treatments required for Boc deprotection in a long synthesis, which can lead to premature cleavage and loss of the peptide from the resin.[5]

Allyl Ester

The allyl (All) ester offers a unique deprotection mechanism, providing an additional layer of orthogonality.

Advantages:

  • High Orthogonality: The allyl ester is stable to both the acidic conditions of the Boc strategy and the basic conditions of the Fmoc strategy.[5]

  • Mild Cleavage: It is removed under very mild conditions using a palladium(0) catalyst.[13][14] This makes it ideal for the synthesis of sensitive peptides or for on-resin modifications where other protecting groups need to remain intact.[13]

Disadvantages:

  • Catalyst Requirement: Deprotection requires a specific palladium catalyst, which can sometimes be sensitive to air and require an inert atmosphere.[15] However, recent protocols have been developed that are more tolerant to atmospheric conditions.[15]

Quantitative Data Presentation

The following tables summarize the key performance characteristics of the discussed carboxyl protecting groups to facilitate a direct comparison.

Protecting GroupTypical N-Terminal StrategyStabilityDeprotection ConditionsCleavage EfficiencyKey AdvantagesKey Disadvantages
Benzyl Ester (Bzl) BocHigh to moderate acid, baseStrong acid (HF, TFMSA), Catalytic HydrogenolysisHighRobust, compatible with Boc/Bzl strategy, allows for simultaneous side-chain deprotection.[5]Requires harsh cleavage conditions or catalytic methods that can be poisoned.[5]
Methyl/Ethyl Ester Boc (in solution phase)High to acid, labile to baseSaponification (e.g., NaOH)HighStable to acid.Base-labile, risk of racemization and side reactions during saponification.[5][11]
tert-Butyl Ester (tBu) FmocHigh to base, labile to moderate acidModerate Acid (e.g., TFA)HighCleaved under the same mild conditions as many side-chain protecting groups in the Fmoc/tBu strategy.[5]Not fully stable to repeated Boc deprotection cycles.[5]
Allyl Ester (All) Boc or FmocHigh to acid and basePd(0) catalysisHighOrthogonal to both Boc and Fmoc strategies.[5]Requires a specific palladium catalyst for removal.[15]

Table 1: Comparison of Carboxyl Protecting Groups in Peptide Synthesis.

Protecting GroupDeprotection ReagentTypical ConditionsPotential Side Reactions
Benzyl Ester (Bzl) Anhydrous Hydrogen Fluoride (HF)0°C, 1 hour, with scavengers (e.g., anisole)Various side reactions if not properly scavenged.[5]
Catalytic Hydrogenolysis (Pd/C)H₂, room temperature, various solventsCatalyst poisoning by sulfur-containing residues.[5]
Methyl/Ethyl Ester Sodium Hydroxide (NaOH)Aqueous NaOH in an organic solvent (e.g., MeOH, EtOH), room temperature to refluxRacemization, hydrolysis of side-chain amides.[11][16]
tert-Butyl Ester (tBu) Trifluoroacetic Acid (TFA)TFA/scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), room temperature, 1-2 hoursS-tert-butylation of Cys residues if not properly scavenged.[17]
Allyl Ester (All) Pd(PPh₃)₄ / ScavengerPd(PPh₃)₄, Phenylsilane in DCM, room temperatureIncomplete removal if catalyst is deactivated.[15]

Table 2: Deprotection Conditions and Potential Side Reactions.

Experimental Protocols

Detailed methodologies for the key experiments involving the use of these carboxyl protecting groups are provided below.

Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin as a Benzyl Ester (Cesium Salt Method)[5]
  • Preparation of the Boc-amino acid cesium salt: a. Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol). b. Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. c. Evaporate the mixture to dryness under reduced pressure. d. Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.

  • Resin Swelling and Esterification: a. Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel. b. Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the Merrifield resin) to the swollen resin. c. Shake the mixture at 50°C for 24 hours.

  • Washing and Drying: a. Filter the resin and wash it thoroughly with DMF (3 times). b. Wash the resin with 50% (v/v) aqueous DMF (3 times). c. Wash the resin with 50% (v/v) aqueous methanol (3 times). d. Wash the resin with methanol (3 times). e. Dry the resin in vacuo to a constant weight.

Protocol 2: Cleavage of Benzyl Ester via Catalytic Hydrogenolysis[5]
  • Preparation: a. Swell the peptide-resin in a suitable solvent (e.g., DMF, MeOH, or a mixture). b. Add the Pd/C catalyst (typically 10% by weight of the peptide-resin).

  • Hydrogenolysis: a. Purge the reaction vessel with hydrogen gas. b. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature. c. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the filter pad with the reaction solvent. c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 3: Standard TFA Cleavage of tert-Butyl Ester from Resin[7]
  • Weigh the peptide-resin and place it in a suitable reaction vessel.

  • Swell the resin in DCM for 15-30 minutes.

  • Drain the DCM and add the cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane 95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per 100 mg of resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

  • Dry the crude peptide under vacuum.

Protocol 4: Saponification of a Methyl/Ethyl Ester[16]
  • Dissolve the peptide ester in a suitable solvent mixture (e.g., methanol and water).

  • Add an aqueous solution of NaOH (typically 1 M).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., 1 M HCl) to a neutral pH.

  • Extract the peptide with a suitable organic solvent or purify it directly by chromatography.

Protocol 5: Palladium-Catalyzed Cleavage of an Allyl Ester[15]
  • Swell the peptide-resin in DCM.

  • In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (24 equivalents) in DCM.

  • Add the palladium/scavenger solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 30 minutes.

  • Repeat the treatment with a fresh solution of the palladium catalyst and scavenger.

  • Wash the resin thoroughly with DCM.

  • The deprotected carboxyl group is now ready for the next step in the synthesis or for cleavage from the resin.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in peptide synthesis, highlighting the role of carboxyl protecting groups.

Orthogonal_Protection cluster_Peptide Fully Protected Peptide on Resin cluster_Deprotection Selective Deprotection Steps Peptide Fmoc-AA(PG1)-AA(PG2)-...-AA(PGn)-O-Resin Fmoc_Removal Fmoc Removal (e.g., Piperidine) Peptide->Fmoc_Removal Chain Elongation Cycle PG_Removal Side-Chain PG Removal (e.g., TFA) Peptide->PG_Removal Final Deprotection Fmoc_Removal->Peptide Couple next Fmoc-AA Resin_Cleavage Resin Cleavage (e.g., Strong Acid) PG_Removal->Resin_Cleavage Simultaneous or Subsequent Step Final_Peptide Unprotected Peptide Resin_Cleavage->Final_Peptide Yields

Caption: The principle of orthogonal protection in peptide synthesis.

Boc_Bzl_Workflow cluster_Cycle Chain Elongation Cycle Start Start: Merrifield Resin Attach_AA1 Attach Boc-AA1-OH as Benzyl Ester Start->Attach_AA1 Resin_AA1 Boc-AA1-O-Bzl-Resin Attach_AA1->Resin_AA1 Boc_Deprotection Boc Deprotection (TFA in DCM) Resin_AA1->Boc_Deprotection Neutralization Neutralization (e.g., DIEA) Boc_Deprotection->Neutralization Coupling Couple next Boc-AA-OH (e.g., DCC/HOBt) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Boc_Deprotection Repeat for next AA Final_Cleavage Final Cleavage (HF or TFMSA) Wash->Final_Cleavage After final AA Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

Caption: Workflow for Boc/Bzl solid-phase peptide synthesis.

Fmoc_tBu_Workflow cluster_Cycle Chain Elongation Cycle Start Start: Wang or Rink Amide Resin Attach_AA1 Attach Fmoc-AA1-OH as tBu-compatible ester Start->Attach_AA1 Resin_AA1 Fmoc-AA1-O-Resin Attach_AA1->Resin_AA1 Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin_AA1->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage After final AA Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

Caption: Workflow for Fmoc/tBu solid-phase peptide synthesis.

Conclusion

The choice of a carboxyl protecting group is a critical decision in peptide synthesis that has far-reaching implications for the entire synthetic strategy. The benzyl ester remains a valuable and robust protecting group, particularly within the context of the Boc/Bzl strategy for synthesizing complex peptides. However, the harsh conditions required for its removal have led to the widespread adoption of the Fmoc/tBu strategy, where the tert-butyl ester offers the advantage of mild acid lability. For syntheses requiring an additional level of orthogonality, such as in the preparation of modified or cyclic peptides, the allyl ester provides a powerful alternative with its unique palladium-catalyzed deprotection. Ultimately, the optimal choice depends on the specific target peptide, the presence of sensitive functional groups, and the overall synthetic goals. A thorough understanding of the advantages and limitations of each protecting group, as outlined in this guide, is essential for the successful and efficient synthesis of peptides in a research and drug development setting.

References

A Comparative Guide to L-Valine Esters in Valsartan Synthesis: Benzyl vs. Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Valsartan, a widely prescribed angiotensin II receptor blocker, relies on the stereospecific incorporation of an L-valine moiety. The choice of the carboxyl-protecting group for L-valine, typically a benzyl or methyl ester, is a critical decision in the synthetic strategy, impacting overall yield, purity, and the manufacturing process's economic and environmental viability. This guide provides an objective comparison of L-Valine benzyl ester and L-Valine methyl ester in Valsartan synthesis, supported by experimental data from published literature.

Performance Comparison at a Glance

The selection between L-Valine benzyl ester and L-Valine methyl ester hinges on a trade-off between the ease of deprotection and the potential for racemization. While the benzyl group offers a milder deprotection route, the methyl ester is often favored in industrial settings due to factors like atom economy and potentially lower raw material costs.

ParameterL-Valine Benzyl Ester RouteL-Valine Methyl Ester RouteKey Considerations
Overall Yield Reported yields vary, with one 5-step process reporting a 54% overall yield[1]. Another route involving reductive amination and catalytic hydrogenation has a reported final step yield of 60% [2].Overall yields can be higher, with one process claiming over 90% [3]. A four-step synthesis reported an overall yield of 60% [4][5].Yields are highly dependent on the specific synthetic route and optimization of reaction conditions.
Purity & Impurities The final hydrogenation step to remove the benzyl group is generally clean, with byproducts being toluene and the catalyst, which are readily removed.Alkaline hydrolysis of the methyl ester can lead to racemization of the L-valine stereocenter, forming the (R)-isomer impurity[2][4]. The extent of racemization is dependent on the base and reaction conditions[2].Minimizing racemization is a critical challenge in the methyl ester route.
Deprotection Method Catalytic Hydrogenation (e.g., Pd/C, H₂)[2].Alkaline Hydrolysis (e.g., NaOH, Ba(OH)₂)[2].Hydrogenation is a clean and mild method but requires specialized equipment for handling hydrogen gas. Hydrolysis is simpler to implement but carries the risk of racemization.
Racemization Risk Low risk during deprotection.High risk during alkaline hydrolysis. Can be up to 15% with NaOH, but minimized to <3% with Ba(OH)₂[2].The choice of base for hydrolysis is critical for controlling chiral purity.
Process Complexity The final deprotection step involves handling a flammable gas (H₂) and a heterogeneous catalyst, which requires filtration.The hydrolysis step is operationally simpler, but the subsequent work-up to isolate the product and control chiral purity can be more demanding.The complexity of downstream processing and purification should be considered.

Synthetic Pathways and Logical Relationships

The choice of ester influences the overall synthetic strategy for Valsartan. Below are generalized workflows for both the L-Valine benzyl ester and methyl ester routes.

cluster_0 L-Valine Benzyl Ester Route A L-Valine Benzyl Ester B N-Alkylation A->B C N-Acylation B->C D Tetrazole Formation C->D E Valsartan Benzyl Ester D->E F Catalytic Hydrogenation (Deprotection) E->F G Valsartan F->G

Caption: Synthetic workflow for Valsartan using L-Valine benzyl ester.

cluster_1 L-Valine Methyl Ester Route H L-Valine Methyl Ester I N-Alkylation H->I J N-Acylation I->J K Tetrazole Formation J->K L Valsartan Methyl Ester K->L M Alkaline Hydrolysis (Deprotection) L->M N Valsartan M->N

Caption: Synthetic workflow for Valsartan using L-Valine methyl ester.

Experimental Protocols

Below are representative experimental protocols for key steps in both synthetic routes, compiled from the literature.

L-Valine Benzyl Ester Route: Deprotection

Objective: To deprotect the benzyl ester of Valsartan to yield the final product.

Procedure based on a reported synthesis[2]:

  • Dissolve Valsartan benzyl ester in a suitable solvent such as methanol.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Introduce hydrogen gas into the reaction vessel, typically using a balloon or a hydrogenation apparatus, and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours) until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude Valsartan.

  • Purify the crude product by recrystallization from an appropriate solvent system.

L-Valine Methyl Ester Route: Deprotection

Objective: To hydrolyze the methyl ester of Valsartan to yield the final product while minimizing racemization.

Procedure to minimize racemization[2]:

  • Dissolve Valsartan methyl ester in a suitable solvent mixture, such as methanol and water.

  • Add an aqueous solution of barium hydroxide (Ba(OH)₂).

  • Stir the reaction mixture at room temperature for an extended period (e.g., 10 hours) until the hydrolysis is complete.

  • After completion, filter the reaction mixture to remove any insoluble barium salts.

  • Acidify the filtrate with a dilute acid (e.g., 10% w/v hydrochloric acid) to a pH of approximately 0.5-1.5 to precipitate the crude Valsartan.

  • Isolate the crude product by filtration.

  • Further purify the crude Valsartan by dissolving it in a dilute aqueous sodium carbonate solution, washing with an organic solvent, re-acidifying to precipitate the product, and finally recrystallizing from a suitable solvent like ethyl acetate.

Data Summary

The following table summarizes quantitative data found in the literature for various stages of Valsartan synthesis using both esters.

StepStarting EsterReagents and ConditionsYieldPurityReference
N-AlkylationL-Valine Benzyl Esterp-bromobenzyl bromide, K₂CO₃, xylene, reflux, 2h98.7%Not specifiedCN103539752A[6]
N-AlkylationL-Valine Methyl Ester4-bromomethyl-2'-cyanobiphenyl, Na₂CO₃, acetone, reflux, 12hNot specified (residue obtained)Not specified[7]
N-AcylationL-Valine Methyl EsterValeryl chloride, Et₃N, CH₂Cl₂, 0°C to 25°C, 1h95%Not specified[8]
N-Acylation(Intermediate from L-Valine Benzyl Ester)Valeryl chloride, N,N-diisopropylethylamine, CH₂Cl₂, 25°C81%Not specified[2]
Tetrazole Formation(Intermediate from L-Valine Benzyl Ester)Tributyltin azideNot specifiedNot specified[2]
Tetrazole Formation(Intermediate from L-Valine Methyl Ester)Tributyltin azide62%Not specified[2]
Deprotection (Hydrolysis)Valsartan Methyl EsterNaOH, methanol50% (potential for high racemization)Low purity due to racemization[2]
Deprotection (Hydrolysis)Valsartan Methyl EsterBa(OH)₂, 15% w/v aqueous solution, 20-30°C, 10h65% (after recrystallization)99.82% HPLC, 99.95% ee[2]
Deprotection (Hydrogenation)Valsartan Benzyl EsterPd/C, H₂, methanol, 24h60%Not specified[2]

Conclusion

The choice between L-Valine benzyl ester and L-Valine methyl ester in Valsartan synthesis is a nuanced decision that depends on the specific priorities of the manufacturing process.

  • L-Valine Benzyl Ester offers a synthetic route with a lower risk of racemization during the final deprotection step. The use of catalytic hydrogenation is a clean and effective method for removing the benzyl group. However, this route may involve more expensive starting materials and the need for specialized equipment for hydrogenation.

  • L-Valine Methyl Ester is an attractive option from an industrial perspective, likely due to the lower cost and higher atom economy of the methyl ester. The primary challenge with this route is the potential for racemization during the alkaline hydrolysis of the methyl ester. However, as demonstrated by the use of barium hydroxide, this issue can be significantly mitigated through careful selection of reagents and optimization of reaction conditions. The higher overall yields reported for some methyl ester routes make it a compelling choice for large-scale production, provided that stringent control over chiral purity is maintained.

For researchers in an academic or early drug development setting, the benzyl ester route might be preferable due to its milder final step and reduced risk of chiral contamination. For large-scale industrial production, the methyl ester route, despite its challenges, is often favored due to economic considerations, with significant process development efforts focused on controlling the critical hydrolysis step to ensure the final product meets stringent purity standards.

References

A Comparative Guide to Orthogonal Protecting Group Strategies with Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic implementation of protecting groups is paramount. The benzyl ester is a widely employed protecting group for carboxylic acids, valued for its general stability and unique deprotection methods. This guide provides an objective comparison of the performance of benzyl esters against other common carboxylic acid protecting groups, supported by experimental data, to facilitate the design of robust orthogonal protection strategies.

Introduction to Orthogonal Protection with Benzyl Esters

An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in a molecule without affecting others. This is crucial in multi-step syntheses where different functional groups need to be manipulated at various stages. The benzyl ester finds its utility in its compatibility with several other common protecting groups, such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and various silyl ethers.

The primary methods for the cleavage of benzyl esters are catalytic hydrogenolysis and, to a lesser extent, strong acidolysis. This deprotection profile allows for its selective removal in the presence of groups that are stable to these conditions.

Comparative Stability of Carboxylic Acid Protecting Groups

The selection of a protecting group hinges on its stability under the conditions required for subsequent reaction steps and the lability of other protecting groups. The following tables summarize the stability of benzyl esters in comparison to other common carboxylic acid protecting groups under typical deprotection conditions for other functionalities.

Table 1: Stability to Acidic Conditions

Protecting GroupStructureReagentTimeTemperature (°C)% CleavageReference(s)
Methyl Ester-COOCH₃95% TFA in H₂O2 hRoom Temp.Stable[1]
Ethyl Ester-COOCH₂CH₃95% TFA in H₂O2 hRoom Temp.Stable[1]
Benzyl Ester (Bzl) -COOCH₂Ph 95% TFA in H₂O 2 h Room Temp. Partially Labile [1]
tert-Butyl Ester (tBu)-COOC(CH₃)₃95% TFA in H₂O1-2 hRoom Temp.~100%[1]
Allyl Ester (All)-COOCH₂CH=CH₂95% TFA in H₂O2 hRoom Temp.Stable[1]

Table 2: Stability to Basic Conditions

Protecting GroupStructureReagentTimeTemperature (°C)% CleavageReference(s)
Methyl Ester-COOCH₃20% Piperidine in DMF2 hRoom Temp.Labile
Ethyl Ester-COOCH₂CH₃20% Piperidine in DMF2 hRoom Temp.Labile
Benzyl Ester (Bzl) -COOCH₂Ph 20% Piperidine in DMF 2 h Room Temp. Stable [1]
tert-Butyl Ester (tBu)-COOC(CH₃)₃20% Piperidine in DMF2 hRoom Temp.Stable[1]
Allyl Ester (All)-COOCH₂CH=CH₂20% Piperidine in DMF2 hRoom Temp.Stable[1]

Table 3: Cleavage by Catalytic Hydrogenolysis

Protecting GroupStructureReagentTimeTemperature (°C)% CleavageReference(s)
Methyl Ester-COOCH₃H₂, Pd/C-Room Temp.Stable
Ethyl Ester-COOCH₂CH₃H₂, Pd/C-Room Temp.Stable
Benzyl Ester (Bzl) -COOCH₂Ph H₂, Pd/C 5 h Room Temp. ~99%
tert-Butyl Ester (tBu)-COOC(CH₃)₃H₂, Pd/C-Room Temp.Stable
Allyl Ester (All)-COOCH₂CH=CH₂H₂, Pd/C-Room Temp.Labile

Orthogonal Deprotection Strategies in Practice

The data presented above highlights the utility of benzyl esters in orthogonal protection schemes. For instance, a benzyl ester is stable to the basic conditions used to remove an Fmoc group (20% piperidine in DMF), making it a suitable choice for C-terminal protection in Fmoc-based solid-phase peptide synthesis. Conversely, the Boc group can be removed with moderate acid (e.g., TFA), under which the benzyl ester is relatively stable for short periods, although some cleavage may occur with prolonged exposure. The most effective orthogonal strategy involves the use of catalytic hydrogenolysis for benzyl ester cleavage, which does not affect Boc, Fmoc, or most silyl ethers.

Orthogonal_Deprotection cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Silyl Silyl Ether Strategy Boc_PG N-Boc C-Bn Boc_deprotect TFA / DCM Boc_PG->Boc_deprotect Boc Cleavage N_free_C_Bn H₂N-R-COOBn Boc_deprotect->N_free_C_Bn N-terminus free H2_PdC H₂ / Pd-C N_free_C_Bn->H2_PdC Bn Cleavage Final_Product Deprotected Molecule H2_PdC->Final_Product Fmoc_PG N-Fmoc C-Bn Fmoc_deprotect 20% Piperidine / DMF Fmoc_PG->Fmoc_deprotect Fmoc Cleavage N_free_C_Bn2 H₂N-R-COOBn Fmoc_deprotect->N_free_C_Bn2 N-terminus free N_free_C_Bn2->H2_PdC Bn Cleavage Silyl_PG HO-R(OTBS)-COOBn Silyl_deprotect TBAF / THF Silyl_PG->Silyl_deprotect Silyl Cleavage HO_R_COOBn HO-R-COOH Silyl_deprotect->HO_R_COOBn Alcohol free HO_R_COOBn->H2_PdC Bn Cleavage Steglich_Esterification cluster_reactants Reactants RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC BnOH Benzyl Alcohol DCC DCC DMAP DMAP (cat.) Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP Benzyl_Ester Benzyl Ester Acyl_DMAP->Benzyl_Ester + Benzyl Alcohol

References

Comparative stability of tosylate salt versus hydrochloride salt of L-Valine benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Salt Form for Enhanced Stability

In the development of active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a critical decision that significantly influences the drug's stability, solubility, and overall performance.[1][2][3] L-Valine benzyl ester, a key intermediate in the synthesis of various peptides and pharmaceuticals, is commonly available as either a tosylate or a hydrochloride salt.[4][5][6][7][8] This guide provides a comparative analysis of the stability of these two salt forms, supported by representative experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.

Generally, the choice of a salt form can enhance the stability of an API.[3][9] While both hydrochloride and tosylate salts aim to improve the handling and physicochemical properties of the parent compound, their distinct counter-ions can lead to significant differences in stability profiles. The hydrochloride salt, being derived from a strong, small, and highly mobile acid, can sometimes contribute to a more acidic microenvironment, which may render certain molecules more susceptible to hydrolysis, especially if they contain ester functionalities like L-Valine benzyl ester. Conversely, the tosylate counter-ion is bulkier and less hygroscopic, which can confer greater physical and chemical stability.[10]

Comparative Stability Data: A Representative Analysis

To illustrate the potential stability differences, the following table summarizes hypothetical data from a forced degradation study. Forced degradation studies are designed to intentionally break down a molecule to understand its degradation pathways and intrinsic stability.[11][12][13][14] In this simulated study, both salt forms of L-Valine benzyl ester were subjected to various stress conditions, and the percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionL-Valine Benzyl Ester Tosylate (% Degradation)L-Valine Benzyl Ester Hydrochloride (% Degradation)Major Degradant
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h)8.212.5L-Valine, Benzyl Alcohol
Basic Hydrolysis (0.1 M NaOH, 60°C, 4h)15.118.9L-Valine, Benzyl Alcohol
Oxidative Degradation (3% H₂O₂, 25°C, 24h)4.54.8Oxidized impurities
Thermal Degradation (80°C, 75% RH, 48h)2.15.3L-Valine, Benzyl Alcohol
Photostability (ICH Q1B, 1.2 million lux hours)< 1.0< 1.0Not significant

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions and material properties.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible stability data. The following sections outline the methodologies for the key experiments cited in this guide.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the active ingredient from its degradation products.[11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are diluted to a concentration of approximately 1 mg/mL in the mobile phase.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15]

  • Acidic Hydrolysis: 1 mL of a 10 mg/mL stock solution of the salt is mixed with 9 mL of 0.1 M hydrochloric acid. The solution is heated at 60°C for 24 hours. Samples are taken at regular intervals, neutralized, and analyzed by HPLC.

  • Basic Hydrolysis: 1 mL of a 10 mg/mL stock solution is mixed with 9 mL of 0.1 M sodium hydroxide. The solution is maintained at 60°C for 4 hours. Samples are taken, neutralized, and analyzed by HPLC.

  • Oxidative Degradation: 1 mL of a 10 mg/mL stock solution is mixed with 9 mL of 3% hydrogen peroxide. The solution is kept at room temperature (25°C) for 24 hours, protected from light. Samples are then analyzed by HPLC.

  • Thermal Degradation: Solid samples of both salts are placed in a stability chamber maintained at 80°C and 75% relative humidity for 48 hours. The samples are then dissolved in the mobile phase and analyzed by HPLC.

  • Photostability: Solid samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Visualizing the Process: Experimental Workflow and Degradation Pathway

To further clarify the experimental process and the primary degradation mechanism, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Evaluation Tosylate_Salt L-Valine Benzyl Ester Tosylate Salt Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Tosylate_Salt->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Tosylate_Salt->Base Oxidation Oxidative Degradation (3% H2O2, 25°C) Tosylate_Salt->Oxidation Thermal Thermal Degradation (80°C, 75% RH) Tosylate_Salt->Thermal HCl_Salt L-Valine Benzyl Ester Hydrochloride Salt HCl_Salt->Acid HCl_Salt->Base HCl_Salt->Oxidation HCl_Salt->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Comparison Comparative Stability Assessment HPLC->Comparison

Figure 1: Experimental workflow for the comparative stability study.

G LVal_Ester L-Valine Benzyl Ester Stress Hydrolytic Stress (Acid or Base) LVal_Ester->Stress Degradation Ester Hydrolysis Stress->Degradation LVal L-Valine Degradation->LVal Benzyl_OH Benzyl Alcohol Degradation->Benzyl_OH

Figure 2: Primary degradation pathway of L-Valine benzyl ester under hydrolytic stress.

Conclusion

Based on established chemical principles and the illustrative data, the tosylate salt of L-Valine benzyl ester is anticipated to offer enhanced stability compared to its hydrochloride counterpart, particularly under hydrolytic and thermal stress conditions. The bulkier, less hygroscopic nature of the tosylate anion likely contributes to a more stable solid-state form and a less aggressive microenvironment in solution. For applications where long-term stability and resistance to degradation are paramount, L-Valine benzyl ester tosylate may be the preferred salt form. However, the ultimate choice should always be guided by comprehensive experimental data generated under conditions relevant to the intended use. This guide provides the foundational knowledge and experimental framework for researchers to conduct such a critical evaluation.

References

A Comparative Guide to Analytical Methods for Purity Determination of L-Valine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of L-Valine benzyl ester p-toluenesulfonate salt (CAS: 16652-76-9), a critical intermediate in the synthesis of pharmaceuticals like Valsartan, is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2] A comprehensive analytical strategy is essential for confirming its identity, quantifying its purity, and identifying potential impurities. This guide provides an objective comparison of key analytical methods, complete with experimental protocols and supporting data, to aid researchers in selecting the most appropriate techniques for their specific needs.

Comparative Overview of Analytical Methods

The selection of an analytical method depends on the specific purity attribute being assessed, such as chemical purity (assay), stereochemical integrity, or the presence of specific impurities like residual solvents or related substances. The following table summarizes and compares the primary techniques used for the analysis of this compound.

Analytical Method Principle Information Provided Specificity Sensitivity Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative assay, detection and quantification of related substances and impurities.[3]HighHigh (ng/mL levels achievable)[3]Gold standard for purity and impurity profiling.
Nuclear Magnetic Resonance (¹H, ¹³C NMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Unambiguous structural confirmation, identification of impurities, quantitative analysis (qNMR).[4][5]Very HighModerate to LowIdentity confirmation and structural elucidation.
Potentiometric Titration Measurement of potential difference to determine the equivalence point of a reaction.Overall assay of the acidic or basic functional groups.[6]LowModerateRapid and cost-effective assay determination.
Optical Rotation (Polarimetry) Measurement of the rotation of plane-polarized light by a chiral molecule.Confirmation of stereochemical identity and enantiomeric purity.[2][6]High (for chiral isomers)LowEssential for confirming the L-enantiomer.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of overall purity; impurities typically depress and broaden the range.[2]LowLowSimple, rapid check for purity.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Confirmation of functional groups and compound identity.[7]ModerateModerateIdentity confirmation (fingerprinting).

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on available instrumentation and specific sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is ideal for separating and quantifying the main component from potential process-related impurities or degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

  • Analysis: Perform a blank injection (diluent), followed by a standard injection of a reference standard and then the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

¹H NMR for Structural Confirmation and Purity Estimation

NMR provides definitive structural confirmation and can be used quantitatively (qNMR) with an internal standard.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard (for qNMR): A certified standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid). An accurately weighed amount should be added to the sample.

  • Data Acquisition: Acquire a standard proton spectrum. Key expected signals include those for the valine, benzyl, and p-toluenesulfonate moieties.

  • Analysis:

    • Identity: Compare the obtained chemical shifts and coupling constants with a reference spectrum or predicted values.

    • Purity: Integrate the characteristic peaks of the analyte against the integral of the internal standard to calculate the absolute purity. Check for signals corresponding to common impurities like residual solvents or related amino acids.[2]

Optical Rotation for Enantiomeric Purity

This is a critical test to confirm the presence of the correct stereoisomer (L-form).

  • Instrumentation: Polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Temperature: 20°C.

  • Solvent: Methanol (MeOH).

  • Sample Preparation: Prepare a solution with a precise concentration, for example, 3.2 g per 100 mL of methanol (c=3.2 in MeOH).[7]

  • Measurement: Calibrate the instrument with the blank solvent. Measure the angle of rotation of the sample solution.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Acceptance Criteria: The result should fall within the specified range, typically -3.4° to -4.0°.[7]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and the logical connections between different purity assessments.

G cluster_0 Purity Analysis Workflow A Sample Receipt & Preparation (Weighing, Dissolution) B Instrumental Analysis (HPLC, NMR, etc.) A->B C Data Acquisition B->C D Data Processing & Analysis (Integration, Comparison) C->D E Final Purity Report (Assay, Impurity Profile, Chiral Purity) D->E

Caption: General workflow for determining the purity of a chemical intermediate.

G cluster_1 Logical Relationships in Purity Assessment Root Purity of L-Valine benzyl ester p-toluenesulfonate salt ChemPurity Chemical Purity & Assay Root->ChemPurity StereoPurity Stereochemical Purity Root->StereoPurity Identity Identity Confirmation Root->Identity HPLC HPLC ChemPurity->HPLC qNMR qNMR ChemPurity->qNMR Titr Titration ChemPurity->Titr MP Melting Point ChemPurity->MP OptRot Optical Rotation StereoPurity->OptRot Spec NMR / IR Spectroscopy Identity->Spec

Caption: Relationship between purity attributes and analytical methods.

References

A Comparative Guide to Chiral Synthons: Benchmarking L-Valine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral starting material or auxiliary is paramount to achieving the desired stereochemical outcome. This guide provides an objective comparison of L-Valine benzyl ester p-toluenesulfonate salt, a widely used chiral building block, against other prominent chiral synthons and auxiliaries employed for the synthesis of enantiomerically enriched α-amino acids and their derivatives. The performance of these synthons is evaluated based on experimental data for key reactions, with detailed protocols provided for reproducibility.

Introduction to this compound

This compound is a stable, crystalline solid that serves as a key chiral building block in the synthesis of various pharmaceuticals.[1] Its primary application lies in its role as a precursor to the L-valine moiety in complex molecules, most notably the antihypertensive drug Valsartan.[2] The benzyl ester protects the carboxylic acid, while the p-toluenesulfonate salt form enhances its stability and handling properties.[1] Unlike chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective transformation and are subsequently removed, this compound is incorporated as a fundamental part of the final molecular structure.[2][3]

This guide will compare the utility of this chiral building block with established chiral auxiliary-based methods for the asymmetric synthesis of α-substituted carboxylic acids, which are direct precursors to non-proteinogenic α-amino acids. The comparison will focus on asymmetric alkylation reactions, a fundamental C-C bond-forming reaction in organic synthesis.

Performance Comparison of Chiral Synthons in Asymmetric Alkylation

The efficacy of a chiral synthon or auxiliary is determined by the yield and stereoselectivity (diastereomeric or enantiomeric excess) of the desired product. The following tables summarize the performance of this compound as a chiral building block in a representative synthetic sequence and compare it with common chiral auxiliaries in asymmetric alkylation reactions.

Table 1: Application of this compound in Synthesis

Reaction StepReagents and ConditionsProductYield (%)Stereochemical PurityReference
N-Alkylationp-bromobenzyl bromide, K₂CO₃, Toluene, refluxN-(p-bromobenzyl)-L-valine benzyl ester~98%>99% ee (assumed from starting material)[4]
N-AcylationValeryl chloride, Et₃N, CH₂Cl₂N-Acyl-N-alkyl-L-valine benzyl esterHigh>99% ee (assumed from starting material)[5]

Note: In this context, the stereochemical integrity of the L-valine backbone is maintained throughout the synthesis, rather than a new stereocenter being created.

Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)Reference
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaHMDSHigh>98:2[6]
N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideNaHMDS~95%>99:1[7]
Myers' Pseudoephedrine Amide N-propionyl-(1R,2R)-pseudoephedrine amiden-Butyl iodideLDA, LiCl80%>99:1[8]
N-propionyl-(1R,2R)-pseudoephedrine amideBenzyl bromideLDA, LiCl90%>99:1[8]
Enders' SAMP Hydrazone Propanal SAMP hydrazoneMethyl iodideLDA92%>97:3[9]
Cyclohexanone SAMP hydrazoneEthyl iodideLDA95%>96:4[10]

Experimental Protocols

Detailed methodologies for the application of this compound in a synthetic sequence and for a representative asymmetric alkylation using an Evans' oxazolidinone auxiliary are provided below. A general protocol for the determination of enantiomeric excess by chiral HPLC is also included.

Protocol 1: Synthetic Elaboration of this compound (Illustrative)

This protocol describes a typical two-step sequence involving N-alkylation and N-acylation, common steps in the synthesis of molecules like Valsartan.

Step 1: N-Alkylation

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (6.0 eq) in toluene, add p-bromobenzyl bromide (1.2 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and filter the inorganic salts.

  • Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to yield the crude N-(p-bromobenzyl)-L-valine benzyl ester, which can be purified by column chromatography.

Step 2: N-Acylation

  • Dissolve the N-alkylated product (1.0 eq) in dichloromethane.

  • Add triethylamine (2.0 eq) and cool the solution to 0 °C.

  • Slowly add valeryl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acyl-N-alkyl-L-valine benzyl ester. Purify by column chromatography.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the diastereoselective alkylation of an N-acyl oxazolidinone.

  • Enolate Formation:

    • Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.[11]

  • Alkylation:

    • Add allyl iodide (1.2 eq) to the enolate solution at -78 °C.[11]

    • Stir the reaction at this temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Auxiliary Removal:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • To remove the auxiliary, dissolve the crude product in a mixture of THF and water. Add lithium hydroxide and hydrogen peroxide and stir until the reaction is complete.[11]

    • The resulting enantiomerically enriched carboxylic acid can be isolated after an appropriate work-up.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol for the analysis of chiral amino acid derivatives. The specific column and mobile phase will depend on the analyte.

  • Sample Preparation:

    • Dissolve the amino acid derivative sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[12]

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) is required. Common CSPs for amino acids and their derivatives include macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ T), crown ether phases, or polysaccharide-based phases.[1][13][14]

    • Mobile Phase: A typical mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and a small amount of an acid like formic acid.[15] The exact composition should be optimized for the specific analyte.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[12]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided to illustrate the conceptual differences between using a chiral building block and a chiral auxiliary, as well as a typical experimental workflow.

Chiral_Synthon_Concepts cluster_0 Chiral Building Block Approach cluster_1 Chiral Auxiliary Approach bb_start L-Valine benzyl ester p-toluenesulfonate salt (Chiral Building Block) bb_reac Reaction Sequence (e.g., Alkylation, Acylation) bb_start->bb_reac bb_prod Final Chiral Product (Valine moiety incorporated) bb_reac->bb_prod aux_start Prochiral Substrate aux_attach Attach Chiral Auxiliary aux_start->aux_attach aux_reac Asymmetric Reaction (e.g., Alkylation) aux_attach->aux_reac aux_cleave Cleave Chiral Auxiliary aux_reac->aux_cleave aux_prod Final Chiral Product aux_cleave->aux_prod aux_recycle Recovered Chiral Auxiliary aux_cleave->aux_recycle

Caption: Conceptual comparison of a chiral building block versus a chiral auxiliary.

Experimental_Workflow start Start: Asymmetric Synthesis reagents Prepare Reagents: - Substrate - Chiral Auxiliary/Synthon - Base - Electrophile start->reagents reaction Perform Reaction: - Control Temperature - Inert Atmosphere - Monitor Progress (TLC) reagents->reaction workup Reaction Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Stereochemical Analysis: - Chiral HPLC - NMR (for d.r.) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for asymmetric synthesis and analysis.

HPLC_Analysis_Workflow sample_prep Sample Preparation: Dissolve in Mobile Phase hplc_system Chiral HPLC System: - Chiral Column - Isocratic/Gradient Pump - UV Detector sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection Detection of Separated Enantiomers separation->detection chromatogram Generate Chromatogram detection->chromatogram data_analysis Data Analysis: - Peak Integration - Calculate % ee chromatogram->data_analysis report Report Enantiomeric Purity data_analysis->report

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Conclusion

This compound is a highly effective chiral building block for introducing the L-valine scaffold into complex molecules. Its utility lies in its stability, high enantiomeric purity, and predictable incorporation into a target structure. In contrast, chiral auxiliaries like Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP hydrazones are powerful tools for the de novo creation of stereocenters adjacent to a carbonyl group, offering high levels of diastereoselectivity in reactions such as asymmetric alkylation.

The choice between these strategies depends on the synthetic goal. For the synthesis of molecules that contain a specific amino acid substructure, employing a chiral building block like this compound is often more efficient. For the creation of novel, non-proteinogenic α-amino acids or other α-chiral carbonyl compounds, a chiral auxiliary-based approach is generally more suitable. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

L-Valine Benzyl Ester Tosylate: A Comparative Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Valine benzyl ester tosylate is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan. Its stability, purity, and reactivity are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of L-Valine benzyl ester tosylate with alternative intermediates and details the experimental validation of its quality attributes.

Performance Comparison: L-Valine Benzyl Ester Tosylate vs. Alternatives

The choice of a protecting group for the carboxylic acid functionality of L-Valine is a critical decision in multi-step pharmaceutical synthesis. The benzyl ester, stabilized as a tosylate salt, offers a unique combination of properties. Below is a comparison with other commonly used protecting groups.

Table 1: Comparison of L-Valine Protecting Groups in Peptide Synthesis

Protecting GroupStructureKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
Benzyl (Bzl) Ester -COOBnStable to a wide range of reaction conditions; Crystalline tosylate salt is easy to handle and purify.[1]Requires catalytic hydrogenation for cleavage, which may not be compatible with other functional groups.H₂, Pd/C
tert-Butyl (tBu) Ester -COOtBuEasily removed under acidic conditions; Orthogonal to Fmoc protecting group.[2]Can be labile in strongly acidic reaction mixtures; Potential for side reactions during cleavage.Trifluoroacetic acid (TFA)[2][3]
Allyl (Al) Ester -COOAlOrthogonal to both Boc and Fmoc protecting groups; Cleaved under mild conditions.Requires a palladium catalyst, which can be costly and needs to be completely removed from the final product.Pd(PPh₃)₄, Morpholine or other nucleophilic scavengers
Methyl (Me) / Ethyl (Et) Ester -COOMe / -COOEtSimple to introduce; Relatively stable.Saponification (e.g., with NaOH) for removal can lead to racemization and side reactions with sensitive substrates.LiOH, NaOH, or other bases

Validation of L-Valine Benzyl Ester Tosylate: Experimental Data

The quality of L-Valine benzyl ester tosylate is crucial for its use as a pharmaceutical intermediate. Key validation parameters include purity, enantiomeric excess, and residual solvent content.

Synthesis and Purity

The synthesis of L-Valine benzyl ester tosylate typically involves the Fischer-Speier esterification of L-Valine with benzyl alcohol in the presence of p-toluenesulfonic acid.[4][5][6] The choice of solvent is critical to maximize yield and maintain enantiomeric purity. Historically, hazardous solvents like benzene and carbon tetrachloride were used.[4][5][6] Modern, greener alternatives are now preferred.

Table 2: Synthesis of L-Valine Benzyl Ester Tosylate in Different Solvents

SolventReaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Cyclohexane598>99[Bolchi et al., 2017][4]
Toluene59598[Bolchi et al., 2017][4]
Benzene690>99(Historical data)

As the data indicates, cyclohexane provides a high yield and excellent enantiomeric purity, making it a safer and more efficient alternative to toluene and benzene.[4]

Experimental Protocols

Protocol 1: Synthesis of L-Valine Benzyl Ester Tosylate

This protocol is adapted from the work of Bolchi et al. (2017).[4]

Materials:

  • L-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of L-Valine (1 equivalent), benzyl alcohol (3 equivalents), p-toluenesulfonic acid monohydrate (1.1 equivalents), and cyclohexane is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature.

  • Ethyl acetate is added to precipitate the product.

  • The crystalline product is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[7]

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of methanol and a buffered aqueous solution (e.g., 0.1% triethylammonium acetate). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of L-Valine benzyl ester tosylate in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and integrate the peaks corresponding to the L- and D-enantiomers.

  • Calculate the enantiomeric excess (ee %) using the formula: ee % = [([L-enantiomer] - [D-enantiomer]) / ([L-enantiomer] + [D-enantiomer])] x 100.

Application in Pharmaceutical Synthesis: The Valsartan Workflow

L-Valine benzyl ester tosylate is a key starting material in the synthesis of Valsartan. The following diagram illustrates a typical synthetic workflow.

Valsartan_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Tetrazole Formation cluster_3 Step 4: Deprotection L-Valine_benzyl_ester_tosylate L-Valine benzyl ester tosylate Intermediate_A (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester L-Valine_benzyl_ester_tosylate->Intermediate_A K2CO3, Toluene/Water 4-Bromomethyl-2'-cyanobiphenyl 4-Bromomethyl-2'-cyanobiphenyl 4-Bromomethyl-2'-cyanobiphenyl->Intermediate_A Intermediate_B (S)-N-Valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester Intermediate_A->Intermediate_B Diisopropylethylamine, Toluene Valeryl_chloride Valeryl chloride Valeryl_chloride->Intermediate_B Intermediate_C Valsartan benzyl ester Intermediate_B->Intermediate_C Xylene, heat Azidotributyltin Azidotributyltin Azidotributyltin->Intermediate_C Valsartan Valsartan Intermediate_C->Valsartan 1. NaOH, H2O/MeOH 2. Acidification

Caption: Synthetic workflow for Valsartan starting from L-Valine benzyl ester tosylate.

This workflow highlights the critical role of L-Valine benzyl ester tosylate as the chiral building block that introduces the stereocenter into the Valsartan molecule. The subsequent steps involve N-acylation, formation of the tetrazole ring, and finally, deprotection of the benzyl ester to yield the final API.[8][9]

Logical Relationship: Selecting a Carboxyl Protecting Group

The selection of an appropriate protecting group is a multifactorial decision. The following diagram illustrates the logical considerations when choosing between common carboxyl protecting groups in peptide synthesis.

Protecting_Group_Selection Start Start: Need to protect a carboxyl group Acid_Sensitive_Substrate Is the substrate sensitive to strong acid? Start->Acid_Sensitive_Substrate Base_Sensitive_Substrate Is the substrate sensitive to strong base? Acid_Sensitive_Substrate->Base_Sensitive_Substrate Yes Use_tBu Consider tert-Butyl (tBu) ester Acid_Sensitive_Substrate->Use_tBu No Hydrogenolysis_Compatible Are other functional groups compatible with hydrogenation? Base_Sensitive_Substrate->Hydrogenolysis_Compatible Yes Use_Me_Et Consider Methyl (Me) or Ethyl (Et) ester Base_Sensitive_Substrate->Use_Me_Et No Orthogonality_Needed Is orthogonality to Fmoc/Boc required? Hydrogenolysis_Compatible->Orthogonality_Needed No Use_Bzl Consider Benzyl (Bzl) ester Hydrogenolysis_Compatible->Use_Bzl Yes Orthogonality_Needed->Use_Bzl No Use_Allyl Consider Allyl (Al) ester Orthogonality_Needed->Use_Allyl Yes

Caption: Decision tree for selecting a carboxyl protecting group in peptide synthesis.

References

Safety Operating Guide

Proper Disposal of L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, L-Valine benzyl ester p-toluenesulfonate salt, in its supplied concentration, is not classified as a hazardous substance.[1] However, adherence to proper laboratory disposal procedures is essential to ensure safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Although not classified as hazardous, direct contact with the compound should be avoided. In case of accidental contact, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.

  • Skin Contact: Wash off immediately with plenty of soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

II. Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

A. Disposal of Solid this compound

For the disposal of the solid compound, the primary recommended method is collection for incineration or landfilling through a licensed chemical waste disposal service.

Experimental Protocol for Solid Waste Disposal:

  • Collection: Place the solid this compound in a clearly labeled, sealed container.

  • Labeling: The label should include the full chemical name: "this compound" and the CAS number: "16652-76-9".

  • Storage: Store the container in a designated chemical waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's licensed chemical waste contractor.

B. Disposal of Aqueous Solutions of this compound

For dilute, aqueous solutions, disposal down the sanitary sewer may be permissible, provided the concentration is low and the solution meets local wastewater discharge regulations.

Experimental Protocol for Aqueous Waste Disposal:

  • Evaluation: Confirm that the solution does not contain any other hazardous materials.

  • Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 9.0 using a suitable acid or base.

  • Dilution: Dilute the neutralized solution with at least 20 parts water.

  • Disposal: While running copious amounts of water from the tap, slowly pour the diluted solution down the drain.

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₅SPubChem[2]
Molecular Weight 379.47 g/mol PubChem[2]
Appearance White to off-white crystalline powderThermo Fisher Scientific[1]
Solubility Soluble in waterThermo Fisher Scientific[1]
GHS Classification Not classified as hazardousThermo Fisher Scientific[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Initial Assessment cluster_state Determine Physical State cluster_solid Solid Waste Disposal cluster_liquid Aqueous Solution Disposal Start L-Valine benzyl ester p-toluenesulfonate salt for disposal State Is the waste solid or in an aqueous solution? Start->State Solid_Collect Collect in a labeled, sealed container. State->Solid_Collect Solid Liquid_Eval Evaluate for other hazardous components. State->Liquid_Eval Aqueous Solution Solid_Store Store in designated chemical waste area. Solid_Collect->Solid_Store Solid_Dispose Dispose via licensed chemical waste contractor. Solid_Store->Solid_Dispose Liquid_Neutralize Neutralize pH to 6.0-9.0. Liquid_Eval->Liquid_Neutralize No other hazards Hazardous_Waste Treat as hazardous waste. Follow institutional guidelines. Liquid_Eval->Hazardous_Waste Other hazards present Liquid_Dilute Dilute with >20 parts water. Liquid_Neutralize->Liquid_Dilute Liquid_Dispose Pour down sanitary sewer with copious amounts of water. Liquid_Dilute->Liquid_Dispose

Caption: Disposal decision workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers and laboratory personnel can minimize risks and ensure environmental stewardship.

References

Essential Safety and Operational Guide for Handling L--Valine Benzyl Ester p-Toluenesulfonate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling L-Valine benzyl ester p-toluenesulfonate salt (CAS No. 16652-76-9). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, a cautious approach to handling is always recommended. The following PPE is mandatory to minimize exposure and prevent contamination.

Summary of Recommended PPE
Protection TypeSpecific Recommendations
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or Neoprene gloves.
Respiratory Protection NIOSH-approved N95 or higher-level respirator if dust is generated.
Protective Clothing Standard laboratory coat.
Detailed PPE Specifications

Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in situations where there is a higher risk of splashes or dust generation.

Hand Protection: Based on the components of the salt, nitrile or neoprene gloves are recommended for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Respiratory Protection: Handle this compound in a well-ventilated area. If the process may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 respirator or a higher level of respiratory protection is required to prevent inhalation.[1][2] Always ensure your respirator is properly fitted.

Protective Clothing: A standard, clean laboratory coat should be worn to protect street clothes from contamination.

Operational Plan for Safe Handling

A systematic workflow is essential for the safe handling of any chemical. The following diagram and steps outline the procedural flow from preparation to disposal.

PPE_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal Assess Task Assess Task-Specific Risks (e.g., weighing, dissolution) Select PPE Select Appropriate PPE (see table above) Assess Task->Select PPE Inspect PPE Inspect PPE for Integrity Select PPE->Inspect PPE Don PPE Don PPE Correctly Inspect PPE->Don PPE Work Area Prepare Well-Ventilated Work Area (e.g., fume hood if dust is likely) Don PPE->Work Area Handle Chemical Handle Chemical with Care (avoid creating dust) Work Area->Handle Chemical Clean Up Clean Work Area and Equipment Handle Chemical->Clean Up Segregate Waste Segregate Contaminated Waste Clean Up->Segregate Waste Dispose Dispose of Waste per Institutional Guidelines Segregate Waste->Dispose Doff PPE Doff PPE Correctly Dispose->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

a. Weighing and Transferring:

  • Perform all weighing and transferring operations in a chemical fume hood or a ventilated enclosure to minimize dust exposure.

  • Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Close the container tightly immediately after use.

b. Dissolution:

  • When dissolving the salt, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, perform the dissolution in a chemical fume hood.

Disposal Plan

Even though this compound is not classified as hazardous, all waste must be handled responsibly to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Protocol
Unused or Expired Solid Dispose of in a clearly labeled, sealed container as non-hazardous chemical waste according to your institution's guidelines.
Contaminated Lab Supplies All disposable items (e.g., gloves, weigh boats, paper towels) that have come into contact with the chemical should be placed in a designated solid waste container.
Empty Containers Rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label on the empty container before disposal in regular trash, if permitted by your institution.

Always consult and adhere to your institution's specific waste disposal procedures.

References

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